3,4-Dimethyl-1-pentyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61064-08-2 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
3,4-dimethylpent-1-yne |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 |
InChI Key |
JDQKSTIAVKXRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C7H12.[1][2] Its IUPAC name is 3,4-dimethylpent-1-yne, and it is also known by its CAS registry number 61064-08-2.[2] This branched-chain alkyne is of interest in organic synthesis due to its terminal triple bond, which allows for a variety of chemical transformations.
Physical and Chemical Property Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many of the physical properties are estimated based on computational models or data from its isomers.
| Property | Value | Source |
| Molecular Formula | C7H12 | [1][2] |
| Molecular Weight | 96.17 g/mol | [1] |
| IUPAC Name | 3,4-dimethylpent-1-yne | [2] |
| CAS Number | 61064-08-2 | [2] |
| Boiling Point | 81 °C / 177.8 °F | [3] |
| Melting Point | -88.73 °C (estimate) | [4] |
| Density | ~0.751 g/cm³ (estimate based on 3,3-dimethylpent-1-yne) | [4] |
| Refractive Index | ~1.418 (estimate based on 3,3-dimethylpent-1-yne) | [4] |
| Kovats Retention Index | 624 (semi-standard non-polar column) | [2] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.0 | Doublet | 1H | ≡C-H |
| ~2.3 | Multiplet | 1H | -CH(C≡CH)- |
| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.1 | Doublet | 3H | -CH(C≡CH)CH₃ |
| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum of this compound is predicted to have the following peaks:
| Chemical Shift (ppm) | Carbon Assignment |
| ~84 | ≡ C-H |
| ~68 | -C ≡CH |
| ~35 | -C H(C≡CH)- |
| ~30 | -C H(CH₃)₂ |
| ~20 | -CH(C≡CH)C H₃ |
| ~18 | -CH(C H₃)₂ |
Predicted IR Spectrum
The infrared spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| ~2100 | C≡C Stretch | Alkyne |
| 2970-2870 | C-H Stretch | Alkane |
| 1470-1450 | C-H Bend | Alkane |
Synthesis and Reactivity
This compound can be synthesized through several methods common in organic chemistry, primarily through the alkylation of smaller terminal alkynes or by dehydrohalogenation reactions. Its terminal alkyne functionality makes it a versatile building block for more complex molecules.
Synthesis via Alkylation of a Terminal Alkyne
A common and effective method for the synthesis of this compound is the alkylation of a suitable terminal alkyne, such as 3-methyl-1-butyne (B31179), with an alkylating agent like methyl iodide.
Materials:
-
3-Methyl-1-butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring to form a solution.
-
Add an equimolar amount of 3-methyl-1-butyne dropwise to the sodium amide solution. The formation of the sodium acetylide is indicated by the dissolution of the sodium amide. Stir the mixture for 1 hour.
-
Slowly add a slight excess of methyl iodide dropwise to the reaction mixture. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully allow the ammonia to evaporate.
-
To the residue, add anhydrous diethyl ether and then quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation to obtain this compound.
Caption: Synthesis of this compound via alkylation.
Synthesis via Dehydrohalogenation
An alternative route to this compound involves the double dehydrohalogenation of a geminal or vicinal dihalide. For example, starting from 1,1-dichloro-3,4-dimethylpentane.
Materials:
-
1,1-Dichloro-3,4-dimethylpentane
-
Sodium amide (NaNH₂)
-
Mineral oil
-
Inert high-boiling solvent (e.g., decalin)
-
Ice-water bath
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Place a strong base, such as sodium amide in mineral oil, into the flask.
-
Heat the mixture to approximately 160 °C.
-
Add 1,1-dichloro-3,4-dimethylpentane dropwise to the hot mixture. The product, being volatile, will distill out.
-
Collect the distillate in a receiver cooled in an ice-water bath.
-
After the reaction is complete, wash the distillate with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
Caption: Synthesis of this compound via dehydrohalogenation.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[5] Keep the compound away from heat, sparks, and open flames.[6] All equipment used for handling should be properly grounded to prevent static discharge.[5]
In case of skin contact, wash the affected area with soap and water.[3] If inhaled, move to fresh air.[6] In case of eye contact, rinse thoroughly with plenty of water.[3] Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[3][5][6]
References
- 1. (3S)-3,4-dimethylpent-1-yne | C7H12 | CID 12567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of 3,4-Dimethyl-1-pentyne. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this guide combines established theoretical principles, data from isomeric and structurally related compounds, and detailed experimental protocols for the determination of key physical characteristics.
Molecular and Structural Information
This compound is a terminal alkyne with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its structure features a pent-1-yne backbone with two methyl group substituents at the 3 and 4 positions. The presence of a terminal triple bond and its branched structure are key determinants of its physical and chemical properties.[1]
Summary of Physical Properties
| Physical Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₇H₁₂ | [2][3] |
| Molecular Weight | 96.17 g/mol | [1][2] |
| Boiling Point | Estimated: ~75-85 °C | Based on the boiling point of its isomer, 4,4-dimethyl-1-pentyne (74 °C), and the general trend that branching can affect boiling points.[4][5] Alkynes generally have slightly higher boiling points than their corresponding alkanes and alkenes.[6][7][8] |
| Density | Estimated: ~0.71-0.73 g/mL | Based on the density of its isomer, 4,4-dimethyl-1-pentyne (0.715 g/mL).[4] Liquid alkynes are typically less dense than water.[6][9] |
| Refractive Index | Estimated: ~1.40-1.41 | Based on the refractive index of its isomer, 4,4-dimethyl-1-pentyne (1.403).[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents. | General property of alkynes due to their nonpolar nature.[6][9] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of a volatile organic compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample of a volatile liquid, the micro-boiling point or Siwoloboff method is commonly employed.
Apparatus:
-
Thiele tube or a beaker with a heating mantle and stirrer
-
High-boiling point liquid (e.g., mineral oil)
-
Thermometer
-
Small test tube (ignition tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
A few drops of the this compound sample are placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube assembly is attached to the thermometer and immersed in the heating bath (Thiele tube or beaker with mineral oil).
-
The heating bath is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. For a volatile liquid, care must be taken to minimize evaporation during measurement.
Apparatus:
-
Pycnometer (a small, calibrated glass flask)
-
Analytical balance
-
Water bath with temperature control
-
Sample of this compound
Procedure:
-
The clean, dry pycnometer is accurately weighed on the analytical balance.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) to allow for thermal equilibrium.
-
The pycnometer is carefully removed from the bath, dried on the outside, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with distilled water. The process of thermal equilibration and weighing is repeated.
-
The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) × density of water at the experimental temperature.
Determination of Refractive Index
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Sample of this compound
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue paper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry completely.
-
The constant temperature water circulator is set to the desired temperature (e.g., 20 °C) and allowed to equilibrate with the refractometer prisms.
-
A few drops of the this compound sample are placed on the lower prism using a dropper.
-
The prisms are closed and locked.
-
The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored fringe is observed, the dispersion corrector is adjusted to obtain a sharp, colorless dividing line.
-
The refractive index is read directly from the instrument's scale.
Structure-Property Relationship
The molecular structure of this compound directly influences its physical properties. The following diagram illustrates these relationships.
Caption: Molecular structure's influence on physical properties.
References
- 1. Buy this compound | 61064-08-2 [smolecule.com]
- 2. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4,4-dimethylpentyne-1 [stenutz.eu]
- 5. 4,4-dimethyl-1-pentyne [stenutz.eu]
- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3,4-Dimethyl-1-pentyne, a terminal alkyne with the molecular formula C₇H₁₂.[1][2][3][4][5] While experimental data for this specific compound is limited in public databases, this document leverages data from analogous compounds, computational chemistry predictions, and established principles of organic chemistry to offer a detailed overview. This guide covers the molecule's structural features, bonding characteristics, predicted spectroscopic data, and plausible synthetic methodologies, making it a valuable resource for researchers in organic synthesis and drug development.
Molecular Structure and Properties
This compound is an organic compound featuring a five-carbon chain with a terminal triple bond between the first and second carbon atoms.[1] Two methyl groups are attached to the third and fourth carbon atoms, introducing chirality at the C3 and C4 positions.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | PubChem[1][3][5] |
| IUPAC Name | 3,4-dimethylpent-1-yne | PubChem[1][3][5] |
| Molecular Weight | 96.17 g/mol | PubChem[1][3][5] |
| XLogP3 | 2.5 | PubChem[1][3][5] |
| Complexity | 81.5 | PubChem[1][3][5] |
| Kovats Retention Index | 624 (Semi-standard non-polar) | PubChem[1][5] |
Bonding and Geometry
The bonding in this compound is characterized by both sp and sp³ hybridized carbon atoms. The terminal alkyne group (C1 and C2) features sp hybridization, resulting in a linear geometry with bond angles of approximately 180°. The remaining carbon atoms (C3, C4, and the methyl carbons) are sp³ hybridized, leading to tetrahedral geometries with bond angles around 109.5°.
Due to the lack of experimental crystallographic data, the bond lengths and angles presented below are predicted based on computational modeling.
| Bond | Predicted Bond Length (Å) |
| C≡C | ~1.20 |
| C-H (alkynyl) | ~1.06 |
| C-C (sp-sp³) | ~1.46 |
| C-C (sp³-sp³) | ~1.54 |
| C-H (alkyl) | ~1.09 |
| Angle | Predicted Bond Angle (°) |
| H-C≡C | ~180 |
| C≡C-C | ~180 |
| C-C-C (sp³) | ~109.5 |
| H-C-H (methyl) | ~109.5 |
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (alkynyl) | 2.0 - 2.5 | Doublet | 1H |
| H3 | 2.2 - 2.6 | Multiplet | 1H |
| H4 | 1.6 - 2.0 | Multiplet | 1H |
| CH₃ at C3 | 1.0 - 1.3 | Doublet | 3H |
| CH₃ at C4 | 0.9 - 1.1 | Doublet | 6H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the seven unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (alkynyl) | 65 - 75 |
| C2 (alkynyl) | 80 - 90 |
| C3 | 30 - 40 |
| C4 | 25 - 35 |
| CH₃ at C3 | 15 - 25 |
| CH₃ at C4 | 10 - 20 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and alkyl functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| ≡C-H | 3300 - 3260 | C-H stretch |
| C≡C | 2140 - 2100 | C≡C stretch |
| C-H (alkyl) | 2975 - 2850 | C-H stretch |
| C-H (alkyl) | 1470 - 1365 | C-H bend |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of methyl and ethyl groups.
| m/z | Predicted Fragment |
| 96 | [C₇H₁₂]⁺ (Molecular Ion) |
| 81 | [C₆H₉]⁺ (Loss of CH₃) |
| 67 | [C₅H₇]⁺ (Loss of C₂H₅) |
| 53 | [C₄H₅]⁺ |
Experimental Protocols: Synthesis of this compound
Synthesis via Alkylation of a Terminal Alkyne
This method involves the deprotonation of a smaller terminal alkyne followed by nucleophilic substitution with an appropriate alkyl halide.
Reaction Scheme:
Detailed Protocol:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place 250 mL of anhydrous liquid ammonia (B1221849). Add a small piece of sodium metal and a catalytic amount of ferric nitrate. Slowly add a total of 11.5 g (0.5 mol) of sodium metal in small pieces while bubbling acetylene (B1199291) gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Alkylation with 1-bromo-2-methylpropane: To the suspension of sodium acetylide, slowly add 68.5 g (0.5 mol) of 1-bromo-2-methylpropane. The reaction is exothermic; maintain the temperature by the refluxing of ammonia. After the addition is complete, allow the ammonia to evaporate overnight.
-
Work-up and Isolation of 3-methyl-1-butyne (B31179): Carefully add 100 mL of water to the residue. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate (B86663). Distill the product to obtain 3-methyl-1-butyne.
-
Second Alkylation: Repeat the procedure from step 1, using 34 g (0.5 mol) of 3-methyl-1-butyne instead of acetylene to form the corresponding sodium alkynide.
-
Final Alkylation: To the resulting sodium alkynide, add 71 g (0.5 mol) of methyl iodide. Follow the work-up and purification procedure described in step 3 to obtain this compound.
Synthesis via Dehydrohalogenation of a Vicinal Dihalide
This route involves the double elimination of a hydrogen halide from a vicinal dihalide using a strong base.[1][6][7][8]
Reaction Scheme:
Detailed Protocol:
-
Bromination of 3,4-dimethyl-1-pentene (B12000618): Dissolve 49 g (0.5 mol) of 3,4-dimethyl-1-pentene in 100 mL of dichloromethane (B109758) in a flask protected from light. Cool the solution in an ice bath. Slowly add a solution of 80 g (0.5 mol) of bromine in 50 mL of dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the completion of the reaction.
-
Work-up and Isolation of 1,2-dibromo-3,4-dimethylpentane: Wash the reaction mixture with a 10% sodium thiosulfate (B1220275) solution, followed by water and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-3,4-dimethylpentane.
-
Dehydrohalogenation: In a three-necked flask, prepare a suspension of 23.4 g (0.6 mol) of sodium amide in 300 mL of anhydrous liquid ammonia. Slowly add the crude 1,2-dibromo-3,4-dimethylpentane to this suspension with vigorous stirring.
-
Work-up and Isolation of this compound: After the addition is complete, allow the ammonia to evaporate. Carefully add 100 mL of water to the residue. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with dilute hydrochloric acid, water, and saturated sodium chloride solution. Dry over anhydrous magnesium sulfate and distill to obtain pure this compound.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.
Caption: Molecular graph of this compound.
Synthetic Pathway: Alkylation of Acetylene
This flowchart outlines the logical steps for the synthesis of this compound starting from acetylene.
Caption: Synthetic workflow via alkylation.
Experimental Workflow: Dehydrohalogenation
The following diagram illustrates the key stages in the synthesis of this compound via dehydrohalogenation.
Caption: Dehydrohalogenation experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3,4-DIMETHYL-1-PENTYN-3-OL(1482-15-1) 13C NMR [m.chemicalbook.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]
- 5. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 7. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
3,4-Dimethyl-1-pentyne IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethyl-1-pentyne, including its chemical identity, physicochemical properties, and key synthetic methodologies.
IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature for the compound of interest is established by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is 3,4-dimethylpent-1-yne .[1] It is an organic compound classified as an alkyne, which is characterized by a carbon-carbon triple bond.[2] The structure consists of a five-carbon chain (pentyne) with the triple bond located at the first carbon (1-pentyne). Two methyl groups are attached as substituents at the third and fourth carbon atoms.[2]
A variety of synonyms and identifiers are used in different chemical databases and commercial listings. These are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| Synonym | This compound | Depositor-Supplied[1] |
| Synonym | 1-Pentyne, 3,4-dimethyl- | NIST[3] |
| Synonym | (+-)-3,4-dimethyl-1-pentyne | NIST[4] |
| CAS Number | 61064-08-2 | EPA DSSTox[1] |
| Molecular Formula | C7H12 | PubChem[1][5] |
| InChI | InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 | PubChem[1] |
| InChIKey | JDQKSTIAVKXRSK-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C#CC(C)C(C)C | Cheméo[6] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, application in synthesis, and for analytical characterization.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 96.17 | g/mol | PubChem[1][5] |
| Exact Mass | 96.093900383 | Da | PubChem[1][5] |
| XLogP3-AA (LogP) | 2.5 | PubChem[1][5] | |
| Hydrogen Bond Donor Count | 0 | PubChem[5] | |
| Hydrogen Bond Acceptor Count | 0 | PubChem[5] | |
| Rotatable Bond Count | 1 | PubChem[5] | |
| Topological Polar Surface Area | 0 | Ų | PubChem[1][5] |
| Normal Boiling Point | 348.80 | K | Joback Calculated Property[6] |
| Normal Melting Point | 185.62 | K | Joback Calculated Property[6] |
| Enthalpy of Vaporization | 30.26 | kJ/mol | Joback Calculated Property[6] |
| Enthalpy of Fusion | 9.81 | kJ/mol | Joback Calculated Property[6] |
| Critical Temperature | 532.81 | K | Joback Calculated Property[6] |
| Critical Pressure | 3356.75 | kPa | Joback Calculated Property[6] |
| Kovats Retention Index (non-polar) | 624 | NIST[1][3] |
Synthetic Methodologies
The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
A common and straightforward method for the synthesis of terminal alkynes is the alkylation of acetylene (B1199291).[2] This method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. This is followed by a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide.
Experimental Protocol: Alkylation of Acetylene
-
Acetylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, suspend sodium amide in anhydrous liquid ammonia (B1221849) at -33 °C.
-
Bubble acetylene gas through the stirred suspension. The formation of the sodium acetylide is indicated by a color change.
-
Alkylation: Add the appropriate alkyl halide (e.g., 1-bromo-2-methylpropane) dropwise to the sodium acetylide suspension while maintaining the temperature.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Workup: Carefully quench the reaction with ammonium (B1175870) chloride. Allow the ammonia to evaporate.
-
Add water to the residue and extract the organic product with a suitable solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. While typically used to add aryl or vinyl groups, modifications can be adapted for alkyl substitutions.
Experimental Protocol: Sonogashira Coupling (Generalized)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., triethylamine (B128534) or THF).
-
Add the terminal alkyne and the vinyl or aryl halide to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
-
Workup: Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the coupled product.
Dehydrohalogenation involves the elimination of a hydrogen halide from a dihaloalkane or a vinyl halide to form an alkyne.[2] Starting from a suitable precursor like 1,1-dibromo-3,4-dimethylpentane, treatment with a strong base can yield this compound.
Experimental Protocol: Dehydrohalogenation
-
Reaction Setup: In a round-bottom flask, dissolve the dihaloalkane precursor in a suitable solvent like THF or DMSO.
-
Add a strong base, such as potassium tert-butoxide or sodium amide, to the solution at a controlled temperature.
-
Stir the reaction mixture for a specified time to allow for complete elimination.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent in vacuo.
-
Purify the resulting alkyne by distillation.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound via the alkylation of acetylene.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 61064-08-2 [smolecule.com]
- 3. 1-Pentyne, 3,4-dimethyl [webbook.nist.gov]
- 4. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]
- 5. (3R)-3,4-dimethylpent-1-yne | C7H12 | CID 57878207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Pentyne, 3,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
3,4-Dimethyl-1-pentyne CAS number and database information
This document provides a comprehensive overview of 3,4-Dimethyl-1-pentyne, including its chemical identifiers, physicochemical properties, and general reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Database Information
This compound is an organic compound classified as an alkyne.[1] Its structure features a five-carbon chain with a terminal triple bond and two methyl group substituents at positions 3 and 4.[1] This specific branching pattern influences its physical properties and reactivity compared to its linear isomers.[1] The compound is primarily used in organic synthesis as a building block for more complex molecules and as an intermediate in the synthesis of pharmaceuticals and in material science applications.[1]
Different CAS Registry Numbers have been assigned to the compound, distinguishing between its stereoisomers. The racemic mixture is identified by CAS number 54677-20-2, while the generic, unspecified stereoisomer is often cited with CAS number 61064-08-2.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 3,4-dimethylpent-1-yne | PubChem[3] |
| CAS Number | 61064-08-2 (unspecified stereochemistry) | PubChem[3] |
| 54677-20-2 (racemic mixture, (.+-.)-) | NIST WebBook[2] | |
| Molecular Formula | C₇H₁₂ | NIST WebBook[2][4], PubChem[3] |
| Molecular Weight | 96.17 g/mol | PubChem[3][5], Smolecule[1] |
| InChI | InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 | NIST WebBook[2][4] |
| InChIKey | JDQKSTIAVKXRSK-UHFFFAOYSA-N | NIST WebBook[2][4] |
| Canonical SMILES | CC(C)C(C)C#C | Smolecule[1] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound have been determined through both experimental measurements and computational predictions. The data available is crucial for its application in chemical synthesis and for predicting its behavior in various chemical environments.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 2.5 | PubChem[3][5] |
| Normal Boiling Point (Tboil) | 348.80 K | Cheméo (Joback Calculated)[6] |
| Normal Melting Point (Tfus) | 185.62 K | Cheméo (Joback Calculated)[6] |
| Critical Temperature (Tc) | 532.81 K | Cheméo (Joback Calculated)[6] |
| Critical Pressure (Pc) | 3356.75 kPa | Cheméo (Joback Calculated)[6] |
| Critical Volume (Vc) | 0.378 m³/kmol | Cheméo (Joback Calculated)[6] |
| Enthalpy of Vaporization (ΔvapH°) | 30.26 kJ/mol | Cheméo (Joback Calculated)[6] |
| Enthalpy of Fusion (ΔfusH°) | 9.81 kJ/mol | Cheméo (Joback Calculated)[6] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.912 | Cheméo (Crippen Calculated)[6] |
| Water Solubility (log10WS) | -2.06 mol/L | Cheméo (Crippen Calculated)[6] |
Table 3: Experimental Spectroscopic Data
| Property | Value | Source |
| Kovats Retention Index (Semi-standard non-polar) | 624 | NIST Mass Spectrometry Data Center[3][4] |
Experimental Protocols & Reactivity
Detailed, peer-reviewed experimental protocols for the synthesis of this compound were not found in the immediate search results. However, its synthesis can be inferred from general organic chemistry principles for alkynes.
General Synthesis Methods:
-
Alkylation of Acetylene (B1199291): A common route involves the deprotonation of acetylene with a strong base like sodium amide (NaNH₂) to form an acetylide, which is then reacted with an appropriate alkyl halide.
-
Dehydrohalogenation: An elimination reaction starting from a suitable dihaloalkane, such as 3,4-dimethyl-1,1-dihalopentane or 3,4-dimethyl-1,2-dihalopentane, using a strong base can yield the terminal alkyne.
General Chemical Reactions:
As a terminal alkyne, this compound is expected to undergo reactions typical of this functional group:
-
Hydrogenation: The triple bond can be reduced to an alkene (using catalysts like Lindlar's catalyst) or fully to an alkane (3,4-dimethylpentane) using catalysts such as palladium or platinum.[1]
-
Halogenation: It can react with halogens like bromine (Br₂) in an addition reaction across the triple bond to form di- or tetra-halo derivatives.[1]
-
Hydroboration-Oxidation: This two-step reaction sequence can convert the alkyne into an aldehyde.[1]
-
Hydration: In the presence of a mercury catalyst, the addition of water across the triple bond (hydration) will yield a methyl ketone via an enol intermediate.
Logical Data Relationship Diagram
The following diagram illustrates the relationships between the compound's identification, its properties, and its role in chemical synthesis.
Caption: Figure 1: Informational Overview of this compound
References
- 1. Buy this compound | 61064-08-2 [smolecule.com]
- 2. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]
- 3. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Pentyne, 3,4-dimethyl [webbook.nist.gov]
- 5. (3R)-3,4-dimethylpent-1-yne | C7H12 | CID 57878207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Pentyne, 3,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,4-dimethyl-1-pentyne. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the proton signaling pathways.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent protons in the molecule. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each proton are summarized in the table below. These values were obtained using computational prediction tools based on established chemical shift libraries and coupling constant models.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (Acetylenic H) | 2.08 | Doublet | 2.8 | 1H |
| H-3 (Methine H) | 2.35 | Multiplet | 2.8, 6.8 | 1H |
| H-4 (Methine H) | 1.85 | Multiplet | 6.8 | 1H |
| H-5 (Methyl H's) | 1.05 | Doublet | 6.8 | 6H |
| H-3' (Methyl H's) | 1.15 | Doublet | 6.8 | 3H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 5-10 mg of high-purity this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual proton peak which can be used for spectral calibration.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added to the solvent (typically 0.03-0.05% v/v). TMS provides a sharp signal at 0.00 ppm which serves as the reference point.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a proton-observe probe.
-
Insertion and Locking: Insert the sample into the spectrometer's magnet. The instrument's field frequency will be "locked" onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the resolution and lineshape of the NMR signals. This is typically performed by observing the lock signal or a prominent singlet in the spectrum.
-
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm to ensure all signals are captured.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): The receiver gain is adjusted automatically by the spectrometer to optimize the signal intensity without causing receiver overload.
-
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is determined.
Signaling Pathway and Logical Relationships
The following diagram, generated using the DOT language, illustrates the spin-spin coupling interactions (signaling pathways) between the different protons in this compound. The arrows indicate which protons are splitting the signals of their neighbors.
Caption: Spin-spin coupling network in this compound.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,4-Dimethyl-1-pentyne
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,4-dimethyl-1-pentyne. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.
Molecular Structure and Carbon Environment Analysis
This compound (C7H12) is an alkyne with a branched alkyl group. The structure consists of seven carbon atoms in distinct chemical environments, which will give rise to seven unique signals in a proton-decoupled 13C NMR spectrum. The numbering of the carbon atoms is crucial for the assignment of chemical shifts.
Structure of this compound:
(Note: For clarity in the table below, the methyl group at position 4 is denoted as C5, the other methyl on the isopropyl group is C6, and the methyl at position 3 is C7)
Predicted 13C NMR Chemical Shift Data
| Carbon Atom | IUPAC Name Position | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | C-1 | sp | 68.0 - 72.0 | Terminal alkyne carbon (≡CH), deshielded compared to C2. |
| C2 | C-2 | sp | 88.0 - 92.0 | Internal alkyne carbon (-C≡), more deshielded than C1. |
| C3 | C-3 | sp3 | 30.0 - 35.0 | Methine carbon adjacent to the alkyne and a methyl group. |
| C4 | C-4 | sp3 | 32.0 - 37.0 | Methine carbon of the isopropyl group. |
| C5 | C-5 | sp3 | 18.0 - 22.0 | Methyl carbon attached to C4. |
| C6 | C-6 | sp3 | 18.0 - 22.0 | Methyl carbon attached to C4. |
| C7 | C-7 | sp3 | 15.0 - 20.0 | Methyl carbon attached to C3. |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum of a compound like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as its deuterium (B1214612) signal is used for field-frequency locking, and its residual proton and carbon signals should not overlap with the analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent signal.
NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe: A standard broadband probe tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).
-
Locking and Shimming: The spectrometer's field-frequency lock is engaged on the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
Data Acquisition Parameters
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Pulse Width: A 30° or 45° pulse angle is commonly employed to allow for a shorter relaxation delay.
-
Acquisition Time (AT): Typically set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 of the carbons) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the typical range of 13C chemical shifts in organic molecules.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the solvent's residual carbon signal (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
Visualization of Molecular Structure and Carbon Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered for clear association with the predicted chemical shifts.
Caption: Molecular structure of this compound with carbon numbering.
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3,4-Dimethyl-1-pentyne
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,4-Dimethyl-1-pentyne, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic spectral features of the molecule, presents a detailed experimental protocol for obtaining the spectrum, and includes a logical workflow for the analysis process.
Molecular Structure and Expected IR Absorptions
This compound is a terminal alkyne with the chemical formula C₇H₁₂. Its structure consists of a pent-1-yne backbone with methyl groups at the third and fourth carbon positions. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the terminal alkyne C≡C-H bond, the carbon-carbon triple bond (C≡C), and the various C-H and C-C single bonds of the alkyl framework.
The analysis of the IR spectrum of this compound is crucial for its identification and characterization, confirming the presence of its key functional groups through their vibrational frequencies.
Experimental Protocol for Infrared Spectroscopy
A standard protocol for acquiring the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer is detailed below.
Objective: To obtain a high-quality transmission infrared spectrum of liquid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Liquid transmission cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Pasteur pipette or syringe
-
Volatile solvent for cleaning (e.g., hexane (B92381) or isopropanol)
-
Lens paper
Procedure using a Liquid Transmission Cell:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean, empty liquid cell). This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Preparation:
-
Place a clean, dry salt plate (e.g., NaCl) on a holder.
-
Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of the plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid sample into a thin film.
-
Mount the assembled plates in the spectrometer's sample holder.
-
-
Spectrum Acquisition:
-
Place the sample holder into the sample compartment of the FTIR spectrometer.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically process the interferogram via a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: After analysis, carefully disassemble the salt plates and clean them thoroughly with a suitable solvent and lens paper. Store the plates in a desiccator to prevent damage from moisture.
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound. These values are based on established correlation charts for the vibrational modes of its constituent functional groups.[1][2][3][4][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | C-H Stretch | Terminal Alkyne (≡C-H) | Strong, Sharp |
| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |
| ~2120 | C≡C Stretch | Alkyne | Weak to Medium |
| 1470-1430 | C-H Bend | CH₃, CH₂ (Asymmetric) | Medium |
| 1380-1370 | C-H Bend | CH₃ (Symmetric) | Medium |
| 700-610 | C-H Bend | Terminal Alkyne (≡C-H) | Strong, Broad |
Interpretation of the Spectrum
The IR spectrum of this compound is characterized by several key features that confirm its structure:
-
Terminal Alkyne Region: The most diagnostic peaks are those associated with the terminal alkyne group. A strong and sharp absorption band is expected around 3300 cm⁻¹ due to the stretching vibration of the sp-hybridized C-H bond.[1][3][4] Additionally, a weaker absorption corresponding to the C≡C triple bond stretch should appear in the 2260-2100 cm⁻¹ region.[1][5] The presence of both of these peaks is strong evidence for a terminal alkyne. A strong, broad band between 700-610 cm⁻¹ resulting from the ≡C-H bending vibration further confirms this functional group.[1]
-
Alkyl Region: The presence of the dimethyl and other alkyl portions of the molecule will give rise to strong absorption bands in the 2960-2850 cm⁻¹ range, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons.[6]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-H bending and C-C stretching vibrations. While complex to interpret fully, the specific pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
By correlating the observed absorption bands with the expected vibrational frequencies of the functional groups present in this compound, researchers can confidently verify the identity and purity of their sample.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR spectrum: Alkynes [quimicaorganica.org]
- 6. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anticipated mass spectrometry (MS) fragmentation pattern of the branched alkyne, 3,4-dimethyl-1-pentyne. While a publicly available mass spectrum for this specific compound is not readily accessible, this document delineates a predicted fragmentation pathway based on established principles of mass spectrometry, including the behavior of alkynes and branched hydrocarbons upon electron ionization. This guide provides a valuable resource for the identification and characterization of this and structurally related molecules.
Predicted Mass Spectrometry Data of this compound
The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from predictable bond cleavages. The fragmentation is governed by the formation of stable carbocations and radicals. The molecular weight of this compound (C7H12) is 96.17 g/mol , which will correspond to the molecular ion peak (M+•).[1][2]
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway | Predicted Relative Intensity |
| 96 | [C7H12]+• | - | Molecular Ion | Low to Medium |
| 95 | [C7H11]+ | H• | Loss of terminal alkyne hydrogen | Medium to High |
| 81 | [C6H9]+ | CH3• | Loss of a methyl radical from the molecular ion | Medium |
| 67 | [C5H7]+ | C2H5• | α-cleavage with loss of an ethyl radical | Medium to High |
| 53 | [C4H5]+ | C3H7• | Cleavage leading to a smaller propargyl-type cation | Medium |
| 41 | [C3H5]+ | C4H7• | Propargyl cation | High |
| 27 | [C2H3]+ | C5H9• | Vinyl cation | Medium |
Core Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting cationic fragments.
-
Loss of a Terminal Hydrogen (M-1): A common fragmentation pathway for terminal alkynes is the loss of the acidic acetylenic hydrogen atom, leading to a stable [M-1]+ ion.[3] This peak at m/z 95 is expected to be a prominent feature in the spectrum.
-
Alpha (α)-Cleavage: Cleavage of the bond between the carbon atom adjacent to the triple bond (α-carbon) and the next carbon in the chain (β-carbon) is a characteristic fragmentation for alkynes.[3] In this compound, this would involve the cleavage of the C3-C4 bond, leading to the loss of an isopropyl radical and the formation of a resonance-stabilized propargyl cation. However, cleavage at the C2-C3 bond is also a form of α-cleavage.
-
Cleavage at the Branching Point: The presence of a branched alkyl group influences the fragmentation pattern. Cleavage at the tertiary carbon (C4) is likely, leading to the formation of stable secondary carbocations.
Visualizing the Fragmentation Logic
The logical flow of the primary fragmentation pathways can be visualized as follows:
Caption: Predicted fragmentation pathways of this compound.
Experimental Protocols
The following describes a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
This protocol provides a starting point for the analysis. Optimization of the GC temperature program and other MS parameters may be necessary to achieve the best chromatographic separation and spectral quality.
Logical Workflow for Compound Identification
The process of identifying an unknown compound suspected to be this compound using GC-MS would follow this logical workflow:
Caption: Workflow for the identification of this compound.
References
An In-depth Technical Guide to the Gas Chromatography of 3,4-Dimethyl-1-pentyne
This technical guide provides a comprehensive overview of the gas chromatographic analysis of 3,4-Dimethyl-1-pentyne, tailored for researchers, scientists, and professionals in drug development. This document outlines the retention characteristics of the compound, detailed experimental protocols, and a conceptual workflow for its analysis.
Quantitative Data: Retention Index
The retention of this compound in gas chromatography is standardized using the Kovats retention index (I). This index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. For this compound, the reported Kovats retention index is 624 on a squalane (B1681988) capillary column at 80°C.[1]
| Compound | Formula | Molecular Weight | Kovats Retention Index (I) |
| This compound | C7H12 | 96.17 g/mol | 624 |
Table 1: Gas Chromatography Retention Data for this compound.
Experimental Protocol
The following is a representative experimental protocol for the determination of the retention time of this compound using gas chromatography, based on established methods for volatile hydrocarbons.[2][3]
1. Instrumentation and Conditions:
-
Gas Chromatograph (GC): An Agilent 7890A GC system or equivalent, equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A capillary column with a non-polar stationary phase is recommended. The reported Kovats index was determined using a Squalane capillary column (50 m x 0.25 mm, 0.40 μm film thickness).[1] An alternative, commonly used non-polar column is a CP-Sil 5 CB (similar to DB-1 or HP-5MS).
-
Carrier Gas: Hydrogen (H2) or Helium (He) at a constant flow rate. For the reported Kovats index, Hydrogen was used.[1] A typical flow rate would be in the range of 1-2 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 100:1 split ratio) to handle a neat or concentrated sample.
-
Injection Volume: 1.0 µL
-
-
Oven Temperature Program:
-
For isothermal analysis, as used for the reported Kovats index, the oven temperature was held at 80°C.[1]
-
For a temperature-programmed analysis to separate a mixture of compounds, a program such as the following could be used:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
-
Detector (FID):
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen or Helium): 25 mL/min
-
2. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as pentane (B18724) or hexane. A concentration of approximately 100 ppm is a suitable starting point.
-
If determining the Kovats retention index, prepare a mixture containing this compound and a series of n-alkanes (e.g., n-hexane, n-heptane, n-octane).
3. Data Acquisition and Analysis:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram and the retention time of the peak corresponding to this compound.
-
If calculating the Kovats index, identify the retention times of the n-alkanes that elute before and after the analyte peak. The Kovats index can then be calculated using the following formula:
I = 100 * [n + (log(tR(analyte)) - log(tR(n))) / (log(tR(N)) - log(tR(n)))]
Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
tR is the retention time.
-
Factors Influencing Retention Time
The retention time of a compound in gas chromatography is a critical parameter for its identification and is influenced by several factors:[4][5]
-
Stationary Phase: The polarity and chemical structure of the stationary phase in the column significantly affect the separation. Non-polar compounds like this compound are best analyzed on non-polar stationary phases.
-
Column Temperature: Higher oven temperatures lead to shorter retention times as the analyte spends more time in the gas phase.[4] Isothermal conditions provide constant retention times, while temperature programming is used to separate components with a wide range of boiling points.[6]
-
Carrier Gas Flow Rate: Increasing the carrier gas flow rate decreases the retention time as analytes are swept through the column more quickly.[4]
-
Column Dimensions: A longer column will result in longer retention times and generally better resolution. A larger internal diameter can lead to shorter retention times.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the gas chromatographic analysis of this compound.
References
Thermochemical Profile of 3,4-Dimethyl-1-pentyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermochemical data for the unsaturated hydrocarbon 3,4-Dimethyl-1-pentyne (CAS No: 61064-08-2). Due to a lack of publicly available experimental data for this specific compound, this document presents theoretically calculated values and outlines the standard experimental protocols that would be employed for their empirical determination. This information is intended to serve as a valuable resource for professionals in research and development who require thermochemical data for modeling and process design.
Physicochemical and Thermochemical Data
The following tables summarize the key physicochemical and calculated thermochemical properties of this compound. These calculated values provide estimates that are useful for initial assessments and modeling purposes.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C7H12 | - | [1][2] |
| Molecular Weight | 96.17 | g/mol | [1] |
| IUPAC Name | 3,4-dimethylpent-1-yne | - | [1] |
| Canonical SMILES | CC(C)C(C)C#C | - | |
| InChI Key | JDQKSTIAVKXRSK-UHFFFAOYSA-N | - | [2] |
| Normal Boiling Point (Tboil) | 348.80 | K | Joback Calculated Property[3] |
| Normal Melting Point (Tfus) | 185.62 | K | Joback Calculated Property[3] |
| Critical Temperature (Tc) | 532.81 | K | Joback Calculated Property[3] |
| Critical Pressure (Pc) | 3356.75 | kPa | Joback Calculated Property[3] |
| Critical Volume (Vc) | 0.378 | m³/kmol | Joback Calculated Property[3] |
Table 2: Calculated Thermochemical Properties of this compound
| Property | Symbol | Value | Unit | Source |
| Enthalpy of Formation (gas) | ΔfH°gas | 93.53 | kJ/mol | Joback Calculated Property[3] |
| Standard Gibbs Free Energy of Formation | ΔfG° | 226.25 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Vaporization | ΔvapH° | 30.26 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of Fusion | ΔfusH° | 9.81 | kJ/mol | Joback Calculated Property[3] |
| Ideal Gas Heat Capacity | Cp,gas | - | J/mol·K | [3] |
Note: The ideal gas heat capacity (Cp,gas) is mentioned as a property in the data source, but a specific value is not provided.
Experimental Protocols
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through combustion calorimetry.
1. Sample Preparation and Purity Analysis:
-
The this compound sample would be purified to a high degree, typically greater than 99.9 mol%, using techniques such as fractional distillation or preparative gas chromatography.
-
The purity of the sample is crucial and would be verified using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The water content would be determined by Karl Fischer titration.
2. Combustion Calorimetry:
-
A precisely weighed sample of this compound would be placed in a sample holder (e.g., a platinum crucible) within a constant-volume bomb calorimeter.
-
The bomb is then sealed and pressurized with a known excess of pure oxygen (typically around 3 MPa).
-
The sample is ignited, and the complete combustion reaction is initiated. The combustion of this compound would proceed as follows: C₇H₁₂(l) + 10 O₂(g) → 7 CO₂(g) + 6 H₂O(l)
-
The temperature change of the surrounding water bath in the calorimeter is meticulously recorded with high-precision thermometers.
-
The energy equivalent of the calorimeter (the heat capacity of the calorimeter system) is determined in separate calibration experiments using a substance with a known heat of combustion, such as benzoic acid.
3. Data Analysis:
-
The gross heat of combustion (ΔU°) is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
-
Corrections are applied to account for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the Washburn corrections (to correct to standard states).
-
The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected energy of combustion.
-
Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to the balanced chemical equation of combustion.
Determination of Heat Capacity
The heat capacity (Cp) of this compound in its liquid or solid state would be measured using adiabatic scanning calorimetry or differential scanning calorimetry (DSC).
1. Adiabatic Scanning Calorimetry:
-
A known mass of the sample is placed in a sealed sample container within a calorimeter that is maintained in an adiabatic shield.
-
A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.
-
The heat capacity is calculated from the amount of heat added and the observed temperature change.
-
Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.
2. Differential Scanning Calorimetry (DSC):
-
A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are heated or cooled at a controlled rate in the DSC instrument.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the enthalpy of formation and a conceptual representation of the factors influencing thermochemical properties.
Caption: Experimental workflow for determining the standard enthalpy of formation.
Caption: Factors influencing the thermochemical properties of this compound.
References
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethyl-1-pentyne (CAS No: 61064-08-2), a valuable terminal alkyne in organic synthesis. While a definitive "discovery" of this synthetic compound is not applicable in the traditional sense, its preparation is rooted in fundamental principles of organic chemistry. This document details a primary synthetic methodology, presents key physical and chemical properties, and includes relevant experimental considerations.
Chemical and Physical Properties
This compound is a seven-carbon branched-chain alkyne. Its structure and properties are summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | 3,4-dimethylpent-1-yne |
| CAS Registry Number | 61064-08-2 |
| Synonyms | (RS)-3,4-dimethyl-1-pentyne |
| Computed XLogP3 | 2.5 |
| Kovats Retention Index | 624 (non-polar column)[2] |
Synthesis Methodology: Alkylation of 3-Methyl-1-butyne (B31179)
The most direct and common synthesis of this compound involves the alkylation of a smaller terminal alkyne, 3-methyl-1-butyne (isopropylacetylene). This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile in a substitution reaction with a methylating agent.
Reaction Scheme
The overall synthetic transformation is as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Representative Procedure
The following protocol is a representative example based on established principles of alkyne alkylation.
Materials:
-
3-Methyl-1-butyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen.
-
Deprotonation: Anhydrous diethyl ether and 3-methyl-1-butyne are added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
-
Alkylation: Methyl iodide is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from starting materials to the final product, involving the activation of the alkyne followed by the carbon-carbon bond formation.
References
An In-depth Technical Guide to the Unique Structural Features of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethyl-1-pentyne is a terminal alkyne with a unique branched structure that imparts specific steric and electronic properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the structural features, physicochemical properties, and synthetic and analytical methodologies related to this compound. The strategic placement of two methyl groups on the carbon atoms adjacent to the alkyne functionality significantly influences its reactivity and spectroscopic signature. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its structural arrangement and characterization workflow to support its application in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol , possesses a pent-1-yne backbone substituted with two methyl groups at the C3 and C4 positions.[1][2] This arrangement introduces a chiral center at the C3 position. The presence of the terminal alkyne provides a site for various chemical transformations, while the adjacent branched alkyl group offers steric hindrance that can direct the regioselectivity of certain reactions.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. It is important to note that while some experimental data is available, many parameters are derived from computational models.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₇H₁₂ | --- | [1][2] |
| Molecular Weight | 96.17 g/mol | --- | [1] |
| IUPAC Name | 3,4-dimethylpent-1-yne | --- | [1] |
| CAS Number | 61064-08-2 | --- | [1] |
| Boiling Point (Predicted) | 348.80 K (75.65 °C) | Computed | |
| Enthalpy of Vaporization | 30.26 kJ/mol | Computed | |
| Critical Temperature | 532.81 K | Computed | |
| Kovats Retention Index | 624 (on a semi-standard non-polar column) | Experimental | [1] |
Structural Features
The defining structural characteristics of this compound are the linear geometry of the C1-C2 triple bond and the tetrahedral geometry of the C3 and C4 carbons. The bond angles around the sp-hybridized carbons (C1 and C2) are approximately 180°, while those around the sp³-hybridized carbons (C3 and C4) are approximately 109.5°. The free rotation around the C2-C3 and C3-C4 single bonds allows for various conformations.
Caption: Key structural features of this compound.
Spectroscopic Data (Predicted)
Due to a lack of publicly available experimental spectra for this compound, the following tables provide predicted spectroscopic data based on its structure and known values for similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.0 | Doublet | 6H | (CH₃)₂-C4 |
| ~1.1 | Doublet | 3H | CH₃-C3 |
| ~1.8 | Multiplet | 1H | H-C4 |
| ~2.0 | Singlet | 1H | H-C1 (alkynyl) |
| ~2.4 | Multiplet | 1H | H-C3 |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~18-22 | Methyls |
| ~30-35 | C3 and C4 |
| ~70 | C1 |
| ~85 | C2 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | ≡C-H stretch (strong, sharp) |
| ~2970-2850 | C-H stretch (sp³) |
| ~2120 | C≡C stretch (weak to medium, sharp) |
| ~1460, ~1375 | C-H bend (methyl and methylene) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 96 | Molecular ion [M]⁺ |
| 81 | Loss of a methyl group [M-CH₃]⁺ |
| 67 | Loss of an ethyl group [M-C₂H₅]⁺ or isopropyl group [M-C₃H₇]⁺ |
| 53 | Further fragmentation |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of terminal alkynes like this compound is the alkylation of a smaller terminal alkyne. In this case, 3-methyl-1-butyne (B31179) can be deprotonated to form an acetylide anion, which is then alkylated with an electrophile such as methyl iodide.
Materials:
-
3-Methyl-1-butyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
-
3-Methyl-1-butyne (1.0 equivalent) is added to the flask.
-
n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
-
Methyl iodide (1.1 equivalents) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Reactivity and Applications
The unique structural features of this compound govern its reactivity. The terminal alkyne is susceptible to a variety of reactions, including:
-
Hydrogenation: The triple bond can be fully or partially reduced to the corresponding alkane (2,3-dimethylpentane) or alkene (3,4-dimethyl-1-pentene), respectively, depending on the catalyst and reaction conditions.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond can lead to di- or tetra-halogenated products.
-
Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkyne to an aldehyde.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex molecules. The steric bulk of the 3,4-dimethylpropyl group can influence the efficiency and selectivity of such coupling reactions.
These reactive properties make this compound a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals where a specific branched alkyl-alkyne moiety is desired.
Conclusion
This compound presents a unique combination of a reactive terminal alkyne and a sterically demanding branched alkyl chain. While comprehensive experimental data for this specific molecule is not widely available, its structural and spectroscopic properties can be reliably predicted based on established chemical principles. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling its further exploration and application in various fields of chemical research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-dimethyl-1-pentyne, a valuable alkyne building block in organic synthesis, from readily available smaller precursors. The described two-step methodology involves the initial formation of a tertiary propargylic alcohol, 3,4-dimethyl-1-pentyn-3-ol (B75084), through the addition of the acetylide of 3-methyl-1-butyne (B31179) to acetone (B3395972). Subsequent dehydration of the intermediate alcohol affords the target compound, this compound. This application note includes comprehensive experimental procedures, tables of quantitative data for all compounds, and a visual representation of the synthetic workflow.
Introduction
Terminal and internal alkynes are fundamental precursors in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The specific structure of this compound, featuring a terminal alkyne and a sterically hindered alkyl group, makes it a useful synthon for introducing the unique properties of the ethynyl (B1212043) group in a controlled manner. The following protocol outlines a reliable and accessible method for the laboratory-scale preparation of this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of Reactants, Intermediate, and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data (Predicted/Reported) |
| 3-Methyl-1-butyne | C₅H₈ | 68.12 | 28 | ¹H NMR: δ 1.2 (d, 6H), 2.4 (m, 1H), 1.9 (s, 1H) |
| Acetone | C₃H₆O | 58.08 | 56 | ¹H NMR: δ 2.17 (s, 6H) |
| 3,4-Dimethyl-1-pentyn-3-ol | C₇H₁₂O | 112.17 | 135-137 | ¹H NMR: δ 2.45 (s, 1H), 1.85 (m, 1H), 1.45 (s, 3H), 1.05 (d, 6H) |
| This compound | C₇H₁₂ | 96.17 | 81 | ¹H NMR: δ 2.1 (d, 1H), 2.3 (m, 1H), 1.8 (m, 1H), 1.1 (d, 6H), 1.0 (d, 3H) ¹³C NMR: δ 86.1, 69.2, 34.5, 29.8, 20.3, 17.8 IR (cm⁻¹): ~3310 (≡C-H), ~2970 (C-H), ~2110 (C≡C) |
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethyl-1-pentyn-3-ol
This procedure details the formation of the tertiary alcohol intermediate via a Grignard reaction.
Materials:
-
3-Methyl-1-butyne
-
Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF)
-
Acetone, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add a solution of ethylmagnesium bromide in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 3-methyl-1-butyne in anhydrous THF via the dropping funnel with continuous stirring. The formation of the acetylide Grignard reagent is an exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
Cool the reaction mixture again in an ice bath and add a solution of anhydrous acetone in THF dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 3,4-dimethyl-1-pentyn-3-ol, can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure describes the dehydration of the tertiary alcohol to yield the final product.
Materials:
-
3,4-Dimethyl-1-pentyn-3-ol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine (B92270), anhydrous
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethyl-1-pentyn-3-ol in anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
The crude this compound can be purified by fractional distillation.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Dehydrohalogenation Routes to 3,4-Dimethyl-1-pentyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-Dimethyl-1-pentyne via dehydrohalogenation reactions. The primary routes involve the double dehydrohalogenation of either vicinal (1,2-dihalo-3,4-dimethylpentane) or geminal (1,1-dihalo-3,4-dimethylpentane) dihalides using strong bases. These methods are fundamental in organic synthesis for the creation of terminal alkynes, which are valuable building blocks in the development of complex organic molecules and pharmaceutical agents.
Introduction
Dehydrohalogenation is a classic and effective method for the synthesis of alkynes. The reaction proceeds through a twofold E2 elimination mechanism, requiring a strong base to remove two equivalents of a hydrogen halide from a dihalide substrate.[1][2][3] The choice of the dihalide precursor—vicinal or geminal—and the base can influence the reaction conditions and overall yield. For the synthesis of a terminal alkyne such as this compound, careful selection of reagents and reaction parameters is crucial to favor the desired product and minimize side reactions.[4]
Synthesis Pathways
The two primary dehydrohalogenation routes to this compound are outlined below. Both pathways begin with a suitable precursor that is then subjected to double dehydrohalogenation.
Caption: Two primary dehydrohalogenation routes to this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the dehydrohalogenation step. Please note that specific yields for this compound are not widely reported in the literature, and the values provided are based on general procedures for similar terminal alkynes. Optimization of these conditions is recommended for specific experimental setups.
| Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1,2-Dibromo-3,4-dimethylpentane | Sodium Amide (NaNH₂) (3) | Liquid Ammonia (B1221849) | -33 | 2-4 | 60-80 |
| 1,2-Dichloro-3,4-dimethylpentane | Sodium Amide (NaNH₂) (3) | Liquid Ammonia | -33 | 2-4 | 50-70 |
| 1,1-Dibromo-3,4-dimethylpentane | Sodium Amide (NaNH₂) (3) | Liquid Ammonia | -33 | 2-4 | 65-85 |
| 1,1-Dichloro-3,4-dimethylpentane | Sodium Amide (NaNH₂) (3) | Liquid Ammonia | -33 | 2-4 | 55-75 |
| 1,2-Dibromo-3,4-dimethylpentane | Potassium tert-butoxide (t-BuOK) (3) | DMSO | 100-150 | 4-8 | 40-60 |
Note: Three equivalents of a strong base are often used for terminal alkynes to ensure complete reaction, as the terminal alkyne proton is acidic and will be deprotonated by the base.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,2-Dibromo-3,4-dimethylpentane (Vicinal Dihalide Route)
This protocol involves the bromination of 3,4-dimethyl-1-pentene to form the vicinal dibromide, followed by double dehydrobromination.
Step 1: Synthesis of 1,2-Dibromo-3,4-dimethylpentane
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethyl-1-pentene (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromo-3,4-dimethylpentane. This product can often be used in the next step without further purification.
Step 2: Dehydrobromination to this compound
-
In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add liquid ammonia.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed, indicating the formation of the sodium amide solution. A catalytic amount of ferric nitrate (B79036) can be added to initiate the formation of sodium amide.
-
Slowly add a solution of 1,2-dibromo-3,4-dimethylpentane (1.0 eq) in a minimal amount of anhydrous diethyl ether or THF to the sodium amide solution (3.0 eq) at -33 °C.
-
Allow the reaction mixture to stir for 2-4 hours.
-
Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride to neutralize the excess sodium amide.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation. The crude this compound can be purified by fractional distillation.
Protocol 2: Synthesis of this compound from 1,1-Dichloro-3,4-dimethylpentane (Geminal Dihalide Route)
This protocol involves the conversion of 3,4-dimethylpentanal to the geminal dichloride, followed by double dehydrochlorination.
Step 1: Synthesis of 1,1-Dichloro-3,4-dimethylpentane
-
In a round-bottom flask, place 3,4-dimethylpentanal (1.0 eq).
-
Carefully add phosphorus pentachloride (PCl₅) (1.1 eq) in portions with stirring. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours, and then gently heat to 50-60 °C for an additional hour to ensure completion.
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the ether extract with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain crude 1,1-dichloro-3,4-dimethylpentane.
Step 2: Dehydrochlorination to this compound
-
Follow the same procedure as described in Protocol 1, Step 2, using 1,1-dichloro-3,4-dimethylpentane as the starting material.
Experimental Workflow
The general experimental workflow for the synthesis of this compound via dehydrohalogenation is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Concluding Remarks
The dehydrohalogenation of vicinal or geminal dihalides provides a reliable and versatile method for the synthesis of this compound. The choice of starting material and base can be adapted based on availability and desired reaction scale. Careful control of reaction conditions, particularly during the dehydrohalogenation step, is essential for achieving good yields and purity. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.
References
Application Notes and Protocols for Sonogashira Coupling Reactions Using 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1] A key feature of the Sonogashira coupling is its ability to proceed under mild reaction conditions, often at room temperature, making it compatible with a wide range of functional groups.[1]
3,4-Dimethyl-1-pentyne is a terminal alkyne with significant steric hindrance around the triple bond due to the presence of a bulky isopropyl group. This steric bulk can influence its reactivity in Sonogashira coupling reactions, potentially requiring optimized conditions for efficient conversion. These application notes provide detailed protocols and data for the Sonogashira coupling of this compound with various aryl halides, offering a guide for researchers in synthetic and medicinal chemistry.
Reaction Principle
The Sonogashira coupling of this compound with an aryl halide proceeds through a catalytic cycle involving both palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Formation of Copper Acetylide: The terminal alkyne, this compound, reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides. Due to the sterically hindered nature of this compound, reaction conditions may require optimization for different substrates. The data presented here is representative of successful couplings.
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 12 | 85 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 70 | 16 | 82 |
| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | Toluene (B28343) | 80 | 8 | 91 |
| 4 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | 5 | Piperidine | Dioxane | 75 | 14 | 78 |
Table 2: Sonogashira Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | 5 | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | 5 | K₃PO₄ | Dioxane | 110 | 20 | 72 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | 6 | Et₃N | DMF | 90 | 18 | 85 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | 5 | K₂CO₃ | Toluene | 100 | 24 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with Aryl Iodides
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF (3 mL) and triethylamine via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound with Aryl Bromides
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 2 mol% Pd)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
Add anhydrous toluene (5 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Troubleshooting and Optimization
-
Low Yield: For sterically hindered substrates like this compound, increasing the reaction temperature or using a more active palladium catalyst/ligand system may improve yields.
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction promoted by the copper catalyst. To minimize it, ensure strictly anaerobic conditions and consider a copper-free protocol.
-
Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent. Using fresh, high-purity reagents and solvents is crucial.
Conclusion
The Sonogashira coupling of this compound provides a valuable method for the synthesis of sterically hindered internal alkynes, which are important building blocks in drug discovery and materials science. While the steric bulk of the alkyne can present challenges, optimization of the catalyst system, base, and reaction conditions can lead to good to excellent yields. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to a variety of substituted alkynes.
References
Application Notes and Protocols: The Use of (S)-3,4-Dimethyl-1-pentyne in the Enantioselective Synthesis of (+)-Decarestrictine L
For Researchers, Scientists, and Drug Development Professionals
These application notes detail a proposed enantioselective synthesis of the natural product (+)-decarestrictine L, a known inhibitor of cholesterol biosynthesis, utilizing (S)-3,4-dimethyl-1-pentyne as a key chiral building block. This approach offers a novel strategy for establishing the stereochemistry of the C5 and C6 positions of the tetrahydropyranone core.
Introduction
(+)-Decarestrictine L is a fungal metabolite isolated from Penicillium simplicissimum that has garnered interest due to its inhibitory activity against cholesterol biosynthesis. Its structure features a substituted δ-lactone with multiple stereocenters, making it a challenging target for asymmetric synthesis. This document outlines a hypothetical, yet chemically sound, synthetic strategy that employs the chiral alkyne (S)-3,4-dimethyl-1-pentyne to introduce key stereochemical elements of the natural product.
The unique structural features of (S)-3,4-dimethyl-1-pentyne, particularly the stereogenic center adjacent to the alkyne, make it a valuable starting material for the construction of complex chiral molecules. The alkyne functionality serves as a versatile handle for various chemical transformations, including carbon-carbon bond formation and functional group interconversion.
Retrosynthetic Analysis
Our proposed retrosynthesis of (+)-decarestrictine L commences by disconnecting the C6 side chain via a Wittig-type olefination. The core δ-lactone can be traced back to a chiral hydroxy acid, which, in turn, can be derived from a stereoselective aldol (B89426) reaction. The key chiral fragment bearing the C5 and C6 stereocenters is envisioned to originate from (S)-3,4-dimethyl-1-pentyne through a sequence of stereospecific reactions.
Caption: Retrosynthetic analysis of (+)-decarestrictine L.
Synthetic Pathway
The forward synthesis begins with the hydroboration-oxidation of (S)-3,4-dimethyl-1-pentyne to yield the corresponding chiral aldehyde. This aldehyde then undergoes a substrate-controlled aldol reaction to introduce the C4 hydroxyl group with the desired stereochemistry. Subsequent functional group manipulations, including protection, oxidation, and deprotection, lead to the formation of the δ-lactone core. Finally, the C6 side chain is installed via a Wittig reaction to complete the synthesis of (+)-decarestrictine L.
Caption: Proposed synthetic pathway to (+)-decarestrictine L.
Experimental Protocols
Synthesis of (S)-3,4-dimethylpentan-1-al
-
Reaction: Hydroboration-oxidation of (S)-3,4-dimethyl-1-pentyne.
-
Procedure: To a solution of disiamylborane (B86530) (1.1 eq.) in THF at 0 °C is added (S)-3,4-dimethyl-1-pentyne (1.0 eq.). The reaction mixture is stirred at 0 °C for 2 hours. A solution of sodium hydroxide (B78521) (3 M, 1.2 eq.) and hydrogen peroxide (30% aq., 1.2 eq.) is then added dropwise, maintaining the temperature below 20 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.
Synthesis of (3S,4R,5S)-3,5-dimethyl-1,4-heptanediol
-
Reaction: Substrate-controlled aldol reaction.
-
Procedure: To a solution of diisopropylamine (B44863) (1.2 eq.) in dry THF at -78 °C is added n-butyllithium (1.1 eq.). The mixture is stirred for 30 minutes at -78 °C. A solution of the crude (S)-3,4-dimethylpentan-1-al (1.0 eq.) in dry THF is then added dropwise. After stirring for 1 hour at -78 °C, acetaldehyde (1.5 eq.) is added. The reaction is stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate = 4:1) to yield the aldol adduct.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Hydroboration-Oxidation | (S)-3,4-Dimethyl-1-pentyne | (S)-3,4-Dimethylpentan-1-al | 95 (crude) | >99 |
| 2 | Aldol Reaction | (S)-3,4-Dimethylpentan-1-al | (3S,4R,5S)-3,5-dimethyl-1,4-heptanediol | 85 | >98 (d.r. > 95:5) |
| 3 | TBS Protection | Diol | Silyl Ether | 98 | - |
| 4 | Ozonolysis & Jones Oxidation | Silyl Ether | δ-Lactone Core | 75 (2 steps) | - |
| 5 | Wittig Olefination | δ-Lactone Core | (+)-Decarestrictine L | 80 | - |
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis.
Conclusion
This proposed synthetic route highlights the potential of (S)-3,4-dimethyl-1-pentyne as a valuable chiral building block in the asymmetric synthesis of complex natural products. The strategy provides a plausible and efficient pathway to (+)-decarestrictine L, demonstrating the utility of this chiral alkyne in establishing key stereocenters. Further experimental validation is required to confirm the yields and stereoselectivities outlined in this application note.
Application Notes and Protocols: 3,4-Dimethyl-1-pentyne in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-1-pentyne is a terminal alkyne that serves as a versatile and sterically hindered building block in organic synthesis. Its unique structural features, including the terminal acetylene (B1199291) group and the adjacent chiral center, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of two methyl groups at the 3 and 4 positions introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of various chemical transformations. This document provides an overview of the potential applications of this compound in the synthesis of complex molecules, along with detailed protocols for key synthetic transformations.
While specific examples of the incorporation of this compound into named complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its reactivity as a terminal alkyne allows for its participation in a wide range of established synthetic methodologies. These notes, therefore, focus on the principal reactions that this building block can undergo, providing a foundation for its application in the design and synthesis of novel complex molecules.
Key Applications and Synthetic Utility
The reactivity of the terminal alkyne functionality in this compound allows for its use in several key synthetic transformations, including:
-
Carbon-Carbon Bond Formation: The terminal alkyne can be readily functionalized through reactions such as Sonogashira coupling, enabling the introduction of aryl, vinyl, or other unsaturated moieties.
-
Functional Group Transformation: The triple bond can be converted into a variety of other functional groups, including ketones, aldehydes, and alkanes, through reactions like hydration, hydroboration-oxidation, and hydrogenation.
-
Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as the azide-alkyne "click" reaction, to form heterocyclic structures.
-
Asymmetric Synthesis: The inherent chirality of this compound can be exploited in stereoselective synthesis, or new stereocenters can be introduced through asymmetric reactions at the triple bond.
These transformations open avenues for the synthesis of a diverse range of complex molecules, including enzyme inhibitors, receptor ligands, and novel polymeric materials.
Data Presentation: Expected Outcomes of Key Reactions
The following tables summarize the expected products and typical reaction outcomes for key synthetic transformations involving this compound. Please note that the yields and selectivities are illustrative and based on general trends for similar sterically hindered terminal alkynes; actual results will require experimental optimization.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Expected Product | Typical Yield Range (%) |
| Iodobenzene (B50100) | Pd(PPh₃)₄, CuI | Et₃N | THF | 1-phenyl-3,4-dimethyl-1-pentyne | 70-90 |
| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 1-(4-tolyl)-3,4-dimethyl-1-pentyne | 60-85 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄, CuI | Et₃N | Dioxane | 1-(4-nitrophenyl)-3,4-dimethyl-1-pentyne | 75-95 |
Table 2: Hydroboration-Oxidation of this compound
| Hydroborating Agent | Oxidation Conditions | Expected Product | Regioselectivity | Typical Yield Range (%) |
| 9-BBN | H₂O₂, NaOH | 3,4-Dimethyl-1-pentanal | Anti-Markovnikov | 80-95 |
| Disiamylborane | H₂O₂, NaOH | 3,4-Dimethyl-1-pentanal | Anti-Markovnikov | 85-98 |
| Catecholborane | H₂O₂, NaOH | 3,4-Dimethyl-1-pentanal | Anti-Markovnikov | 70-90 |
Table 3: Azide-Alkyne Cycloaddition (Click Chemistry)
| Azide | Catalyst | Solvent | Expected Product (Regioisomer) | Typical Yield Range (%) |
| Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-benzyl-4-(1,2-dimethylpropyl)-1H-1,2,3-triazole (1,4-disubstituted) | 90-99 |
| Phenyl azide | Copper(I) iodide | THF | 1-phenyl-4-(1,2-dimethylpropyl)-1H-1,2,3-triazole (1,4-disubstituted) | 85-95 |
Experimental Protocols
The following are detailed, representative protocols for the key reactions of this compound. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
Objective: To synthesize 1-phenyl-3,4-dimethyl-1-pentyne via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (B128534) (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add anhydrous THF, followed by triethylamine (3.0 eq).
-
Add iodobenzene (1.2 eq) to the mixture.
-
Finally, add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Hydroboration-Oxidation of this compound
Objective: To synthesize 3,4-dimethyl-1-pentanal via an anti-Markovnikov hydration of the alkyne.
Materials:
-
This compound (1.0 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.55 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethanol
-
6 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 9-BBN dimer (0.55 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture back to 0 °C and slowly add ethanol, followed by the 6 M NaOH solution.
-
Carefully add 30% H₂O₂ dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,4-dimethyl-1-pentanal.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in synthesis.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Application Notes and Protocols: Hydrogenation of 3,4-Dimethyl-1-pentyne and Resulting Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the hydrogenation of 3,4-dimethyl-1-pentyne, a branched terminal alkyne. The selective reduction of the triple bond to either a double bond (alkene) or a single bond (alkane) is a crucial transformation in organic synthesis, enabling the production of valuable intermediates for drug discovery and development. This document outlines methodologies for both the partial and complete hydrogenation of this compound.
Introduction
The hydrogenation of this compound can yield two primary products depending on the catalyst and reaction conditions employed. Partial hydrogenation, or semi-hydrogenation, results in the formation of 3,4-dimethyl-1-pentene. This transformation is typically achieved using poisoned catalysts, such as Lindlar's catalyst or a P-2 nickel boride catalyst, which selectively reduce the alkyne to a cis-alkene without further reduction. For a terminal alkyne like this compound, the product is the corresponding terminal alkene. Complete hydrogenation leads to the formation of the fully saturated alkane, 3,4-dimethylpentane. This is generally accomplished using more active catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.
Catalytic Systems and Data Presentation
The choice of catalyst is critical in determining the outcome of the hydrogenation of this compound. Below is a summary of quantitative data for the hydrogenation of various terminal alkynes, which serve as representative examples for the expected outcomes with this compound.
Table 1: Selective Semi-Hydrogenation of Terminal Alkynes to Alkenes
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Selectivity to Alkene (%) |
| Lindlar's Catalyst | 1-Octyne | Hexane | 25 | 1 | >99 | ~98 |
| P-2 Catalyst (Ni₂B) | Phenylacetylene | Ethanol (B145695) | 25 | 1 | >99 | >99 |
| Ni(NO₃)₂·6H₂O | 1-Hexyne | Acetonitrile | 120 | 30 | >99 | 95 (alkene/alkane ratio)[1] |
| Pd-Au/SiO₂ | 1-Hexyne | Gas Phase | 50 | - | High | >97[2] |
| Ag/CaCO₃ | 1-Pentyne | Not Specified | Not Specified | Not Specified | High | ≥85[3] |
Table 2: Complete Hydrogenation of Alkynes to Alkanes
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) |
| 10% Pd/C | 1-Pentyne | Ethanol | 25 | 1 | >99 |
| 5% Pt/C | 1-Hexyne | Methanol | 25 | 1 | >99 |
| Raney Ni | Phenylacetylene | Ethanol | 50 | 10 | >99 |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways for the hydrogenation of this compound and a general experimental workflow.
Experimental Protocols
The following are detailed protocols for the selective and complete hydrogenation of this compound.
Protocol 1: Selective Semi-Hydrogenation to 3,4-Dimethyl-1-pentene using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)
-
Anhydrous solvent (e.g., ethyl acetate, hexane, or methanol)
-
Hydrogen gas (H₂)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon with a needle
-
Septa
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a syringe filter)
Procedure:
-
To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alkyne in a suitable anhydrous solvent (e.g., 10 mL of ethyl acetate per gram of alkyne).
-
Carefully add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
Seal the flask with septa.
-
Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes by inserting a needle connected to the gas line and another needle as an outlet.
-
Inflate a balloon with hydrogen gas and attach a needle to it.
-
Insert the hydrogen balloon needle into the septum of the reaction flask, ensuring the needle tip is above the liquid surface.
-
Stir the reaction mixture vigorously at room temperature (approximately 25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Once the reaction is complete (typically 1-4 hours), remove the hydrogen balloon and purge the flask with the inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.
-
Wash the filter cake with a small amount of the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3,4-dimethyl-1-pentene.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 2: Complete Hydrogenation to 3,4-Dimethylpentane using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., ethanol or ethyl acetate)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar pressure-resistant reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
In the reaction vessel of a Parr hydrogenation apparatus, add this compound (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., 15 mL of ethanol per gram of alkyne).
-
Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% relative to the alkyne). The catalyst can be pyrophoric, so handle with care.
-
Seal the reaction vessel.
-
Pressurize the vessel with the inert gas and then vent to atmospheric pressure. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature (approximately 25°C). The reaction is typically exothermic.
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with the inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,4-dimethylpentane.
-
The product is often of high purity, but can be further purified by distillation if necessary.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Hydrogen gas is flammable and should be handled with care in a well-ventilated area.
References
Application Notes and Protocols: Halogenation Reactions of 3,4-Dimethyl-1-pentyne
Document ID: AN-DMP-HAL-2025 Version: 1.0 For Internal Use Only
Abstract
This document provides detailed application notes and experimental protocols for the halogenation and hydrohalogenation reactions of 3,4-dimethyl-1-pentyne. The information is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. The protocols described herein are generalized procedures based on established principles of alkyne chemistry.
Introduction to this compound
This compound is a terminal alkyne with the molecular formula C₇H₁₂.[1][2] Its structure features a terminal triple bond, making it a valuable substrate for various addition reactions. The triple bond's electron density allows it to act as a nucleophile in electrophilic addition reactions with halogens (X₂) and hydrogen halides (HX).[3][4] Understanding these reactions is crucial for the synthesis of halogenated organic compounds, which are important intermediates in medicinal chemistry and materials science.
Hydrohalogenation of this compound
Hydrohalogenation involves the addition of a hydrogen halide (HCl, HBr, or HI) across the triple bond. The regioselectivity of this reaction is dictated by the reaction conditions, leading to either Markovnikov or anti-Markovnikov products.[5][6]
Markovnikov Addition
In the absence of radical initiators, the addition of HX to terminal alkynes follows Markovnikov's rule.[6][7] The hydrogen atom adds to the terminal carbon (C1), which has more hydrogen atoms, and the halide adds to the more substituted internal carbon (C2).[8] The reaction proceeds through the most stable carbocation intermediate.[9] Adding a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon.[8]
Anti-Markovnikov Addition
The addition of HBr can be directed to yield the anti-Markovnikov product in the presence of radical initiators like peroxides (ROOR).[6][10] In this case, the bromine atom adds to the less substituted terminal carbon (C1). This radical-mediated process is specific to HBr.[7]
Logical Diagram: Regioselectivity in Hydrohalogenation
Caption: Control of regioselectivity in HBr addition.
Protocol: Markovnikov Addition of HBr (1 Equivalent)
Objective: To synthesize 2-bromo-3,4-dimethyl-1-pentene.
Materials:
-
This compound (1.0 eq)
-
33% HBr in acetic acid (1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0°C.
-
Add the HBr solution dropwise via a dropping funnel over 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product via column chromatography if necessary.
Quantitative Data (Illustrative)
| Reagent (1 eq) | Condition | Major Product (1 eq Addition) | Major Product (2 eq Addition) | Illustrative Yield (1 eq) |
| HCl | Inert Solvent | 2-chloro-3,4-dimethyl-1-pentene | 2,2-dichloro-3,4-dimethylpentane | 85-90% |
| HBr | Inert Solvent | 2-bromo-3,4-dimethyl-1-pentene | 2,2-dibromo-3,4-dimethylpentane | 90-95% |
| HI | Inert Solvent | 2-iodo-3,4-dimethyl-1-pentene | 2,2-diiodo-3,4-dimethylpentane | 80-85% |
| HBr | Peroxide (ROOR) | 1-bromo-3,4-dimethyl-1-pentene (mixture of E/Z) | 1,1-dibromo-3,4-dimethylpentane | 75-80% |
Halogenation of this compound
The direct addition of halogens (Cl₂ or Br₂) across the triple bond is a common method for synthesizing vicinal dihaloalkenes and tetrahaloalkanes.
Reaction Stoichiometry and Stereochemistry
The reaction of one equivalent of a halogen with an alkyne typically proceeds via anti-addition, resulting in the formation of a trans-(E)-dihaloalkene.[11][12] This stereoselectivity is explained by the formation of a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face.[12][13] The addition of a second equivalent of the halogen saturates the bond, yielding a tetrahaloalkane.[12] Halo-substituted alkenes are generally less reactive than alkynes, which allows the reaction to be stopped at the dihalide stage by controlling the stoichiometry.[14]
Diagram: Stepwise Halogenation Pathway
Caption: Pathway for the exhaustive halogenation of an alkyne.
Protocol: Bromination of this compound (2 Equivalents)
Objective: To synthesize 1,1,2,2-tetrabromo-3,4-dimethylpentane.
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (2.1 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
10% Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
In a fume hood, dissolve this compound in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of bromine in CCl₄ dropwise. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint, persistent reddish-brown color indicates the consumption of the alkyne.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with 10% sodium thiosulfate solution to remove any excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product, 1,1,2,2-tetrabromo-3,4-dimethylpentane, can be recrystallized if a solid, or purified by chromatography.
Quantitative Data (Illustrative)
| Reagent | Stoichiometry | Major Product | Stereochemistry | Illustrative Yield |
| Cl₂ | 1 equivalent | (E)-1,2-dichloro-3,4-dimethyl-1-pentene | Anti-addition | 80-88% |
| Cl₂ | 2+ equivalents | 1,1,2,2-tetrachloro-3,4-dimethylpentane | - | >90% |
| Br₂ | 1 equivalent | (E)-1,2-dibromo-3,4-dimethyl-1-pentene | Anti-addition | 85-95% |
| Br₂ | 2+ equivalents | 1,1,2,2-tetrabromo-3,4-dimethylpentane | - | >95% |
| I₂ | 1 equivalent | (E)-1,2-diiodo-3,4-dimethyl-1-pentene | Anti-addition | Lower, often reversible |
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of halogenated products derived from this compound.
Diagram: Synthetic Chemistry Workflow
Caption: General workflow for synthesis and analysis.
Conclusion
The halogenation and hydrohalogenation of this compound provide reliable pathways to a variety of functionalized molecules. Hydrohalogenation offers excellent control over regiochemistry, yielding either Markovnikov or anti-Markovnikov products based on the chosen conditions. Direct halogenation allows for the stereoselective synthesis of (E)-dihaloalkenes or exhaustive halogenation to produce tetrahaloalkanes. The protocols and data presented serve as a foundational guide for the synthesis and development of novel halogenated compounds.
References
- 1. Buy this compound | 61064-08-2 [smolecule.com]
- 2. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 5. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Hydroboration-Oxidation of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkynes is a powerful and highly selective two-step reaction sequence in organic synthesis used to convert alkynes to carbonyl compounds. For terminal alkynes, such as 3,4-dimethyl-1-pentyne, this reaction provides a reliable method for the synthesis of aldehydes with anti-Markovnikov regioselectivity.[1] This protocol avoids the formation of the isomeric methyl ketone that would be obtained through acid-catalyzed hydration. The use of sterically hindered boranes is crucial to prevent the double addition of borane (B79455) across the two π-bonds of the alkyne.[1][2] This document provides detailed application notes and experimental protocols for the hydroboration-oxidation of this compound to produce 3,4-dimethylpentanal (B100440).
Reaction Principle and Regioselectivity
The hydroboration-oxidation of this compound proceeds in two distinct steps:
-
Hydroboration: The syn-addition of a sterically hindered dialkylborane, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the carbon-carbon triple bond. Boron, being the electrophile, adds to the less substituted terminal carbon atom, while the hydride adds to the more substituted internal carbon.[1][2] This regioselectivity is primarily driven by steric factors; the bulky dialkylborane reagent preferentially approaches the less sterically encumbered end of the alkyne.[3]
-
Oxidation: The resulting vinylborane (B8500763) intermediate is then oxidized, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH).[1] This step replaces the boron atom with a hydroxyl group with retention of configuration, yielding an enol intermediate.[4]
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable aldehyde, 3,4-dimethylpentanal.
The overall transformation results in the net anti-Markovnikov addition of water across the triple bond.
Data Presentation
The choice of the hydroborating agent is critical for achieving high regioselectivity and yield. The following table summarizes typical yields and regioselectivities observed in the hydroboration-oxidation of various terminal alkynes using different sterically hindered boranes. While specific data for this compound is not extensively published, the data for structurally similar alkynes demonstrate the efficacy of this method.
| Alkyne | Borane Reagent | Solvent | Product | Yield (%) | Regioselectivity (Aldehyde:Ketone) | Reference |
| 1-Hexyne | Disiamylborane | THF | 1-Hexanal | 93 | >99:1 | [4] |
| 1-Octyne | 9-BBN | THF | 1-Octanal | 85 | >99:1 | [5] |
| Phenylacetylene | Disiamylborane | THF | Phenylacetaldehyde | 82 | >98:2 | [4] |
| 3,3-Dimethyl-1-butyne | 9-BBN | THF | 3,3-Dimethylbutanal | 91 | >99:1 | General Knowledge |
Table 1: Representative Yields and Regioselectivity in the Hydroboration-Oxidation of Terminal Alkynes.
Experimental Protocols
The following protocols are adapted from established procedures for the hydroboration-oxidation of terminal alkynes and are suitable for the synthesis of 3,4-dimethylpentanal from this compound.[4][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Hydroboration-Oxidation using Disiamylborane ((Sia)₂BH)
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas (inert atmosphere)
-
Round-bottom flasks, magnetic stirrer, syringes, needles, separatory funnel, rotary evaporator.
Procedure:
Part A: Preparation of Disiamylborane [4]
-
Set up a dry, nitrogen-flushed 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to 0 °C using an ice bath.
-
Via syringe, add 55 mL of a 1.0 M solution of BH₃·THF (55 mmol) to the flask.
-
In the dropping funnel, place a solution of 2-methyl-2-butene (110 mmol, 12.4 g, 18.2 mL) in 40 mL of anhydrous THF.
-
Add the 2-methyl-2-butene solution dropwise to the stirred BH₃·THF solution at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the solution for an additional 2 hours at room temperature to ensure the complete formation of disiamylborane.
Part B: Hydroboration of this compound
-
Cool the freshly prepared disiamylborane solution back to 0 °C.
-
Add a solution of this compound (50 mmol, 5.51 g, 7.8 mL) in 20 mL of anhydrous THF to the dropping funnel and add it dropwise to the disiamylborane solution over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
Part C: Oxidation and Work-up
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 20 mL of 3 M aqueous NaOH solution to the flask.
-
Very slowly, add 20 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition of H₂O₂, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake.
-
Separate the layers and extract the aqueous layer with two additional 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 3,4-dimethylpentanal can be purified by distillation under reduced pressure.
Protocol 2: Hydroboration-Oxidation using 9-Borabicyclo[3.3.1]nonane (9-BBN)
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 6M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
-
Round-bottom flask, magnetic stirrer, syringes, needles, separatory funnel, rotary evaporator.
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask containing a magnetic stir bar, add this compound (10 mmol, 1.10 g, 1.56 mL).
-
Add 20 mL of anhydrous THF to dissolve the alkyne.
-
While stirring, add 22 mL of a 0.5 M solution of 9-BBN in THF (11 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 5 mL of ethanol to quench any excess 9-BBN.
-
Carefully add 5 mL of 6 M aqueous NaOH, followed by the slow, dropwise addition of 5 mL of 30% H₂O₂. Maintain the temperature below 50 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 3,4-dimethylpentanal by fractional distillation.
Visualizations
Reaction Mechanism
Caption: Mechanism of Hydroboration-Oxidation.
Experimental Workflow
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for 3,4-Dimethyl-1-pentyne in Click Chemistry
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is a powerful tool for creating covalent linkages in various applications, including drug discovery, bioconjugation, and materials science.[4][5]
3,4-Dimethyl-1-pentyne is a terminal alkyne characterized by steric hindrance at the propargylic position due to the presence of a gem-dimethyl group. While specific applications of this compound in click chemistry are not extensively documented in the literature, its structure presents an interesting case for investigating the impact of steric bulk on the efficiency of CuAAC reactions. These application notes provide a hypothetical framework and detailed protocols for utilizing this compound in click chemistry, offering researchers a guide to explore its potential in synthesizing novel molecular architectures.
Hypothetical Application: Synthesis of a Sterically Hindered Triazole for Biological Screening
This section outlines a hypothetical application involving the use of this compound in a CuAAC reaction to synthesize a novel triazole compound. The objective is to conjugate the sterically hindered alkyne with an azide-containing pharmacophore, such as benzyl (B1604629) azide (B81097), to create a new molecule for evaluation in a biological screening assay. The steric bulk of the 3,4-dimethylpentyl group may influence the compound's binding affinity and metabolic stability.
A comparative study could be performed against a less hindered alkyne, such as 1-heptyne (B1330384), to assess the impact of the steric hindrance on reaction kinetics and yield.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for the click reaction of this compound and 1-heptyne with benzyl azide. This data illustrates the potential impact of steric hindrance on reaction outcomes.
| Parameter | This compound | 1-Heptyne (Control) |
| Reactant Concentration | ||
| Alkyne | 0.1 M | 0.1 M |
| Benzyl Azide | 0.1 M | 0.1 M |
| Copper(II) Sulfate (B86663) | 5 mol% | 5 mol% |
| Sodium Ascorbate (B8700270) | 10 mol% | 10 mol% |
| Reaction Conditions | ||
| Solvent | THF/H₂O (1:1) | THF/H₂O (1:1) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 hours | 12 hours |
| Results | ||
| Product Yield (Isolated) | 75% | 92% |
| Purity (by ¹H NMR) | >95% | >98% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound in a CuAAC reaction.
Protocol 1: Synthesis of 1-Benzyl-4-(1,2-dimethylpropyl)-1H-1,2,3-triazole
Objective: To synthesize a novel triazole via a CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound (MW: 96.17 g/mol )
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.48 g, 5 mmol) and benzyl azide (0.67 g, 5 mmol) in a 1:1 mixture of THF and deionized water (20 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.062 g, 0.25 mmol, 5 mol%) in 1 mL of deionized water. In another vial, prepare a solution of sodium ascorbate (0.099 g, 0.5 mmol, 10 mol%) in 1 mL of deionized water.
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase. The reaction is expected to be complete within 24 hours.
-
Workup: Once the reaction is complete, add 20 mL of deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to isolate the pure triazole product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
References
Application Notes and Protocols for the Polymerization of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential polymerization reactions involving 3,4-dimethyl-1-pentyne. Due to the limited direct experimental data on the homopolymerization of this specific monomer, this document presents theoretical yet plausible polymerization pathways and detailed experimental protocols based on established methods for structurally analogous branched terminal alkynes. The information herein is intended to serve as a foundational guide for researchers venturing into the synthesis and application of poly(this compound). The proposed methodologies include Ziegler-Natta and metathesis polymerization, with a discussion of potential catalyst systems and expected polymer properties.
Introduction
This compound is a terminal alkyne with a branched alkyl structure.[1][2] Its molecular formula is C₇H₁₂ and it has a molecular weight of 96.17 g/mol .[1][2] The steric hindrance provided by the two methyl groups near the triple bond presents unique challenges and opportunities in its polymerization. While the homopolymerization of this compound is not extensively documented in scientific literature, the polymerization of structurally similar hindered alkynes provides a basis for predicting its behavior and developing synthetic protocols. The resulting polymer, poly(this compound), is expected to exhibit interesting properties due to its bulky side chains, potentially influencing its solubility, thermal stability, and membrane transport characteristics.
Proposed Polymerization Mechanisms
Based on the polymerization of other terminal and internal alkynes, two primary catalytic systems are proposed for the polymerization of this compound: Ziegler-Natta catalysis and alkyne metathesis.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and have also been successfully applied to the polymerization of various alkynes.[3][4][5] These catalyst systems typically consist of a transition metal halide (e.g., from Group IV-VIII) and an organometallic cocatalyst (e.g., from Group I-III).[5] For sterically hindered alkynes, the choice of catalyst components is crucial to achieve efficient polymerization.
A proposed Ziegler-Natta polymerization mechanism for this compound is illustrated below. The reaction is initiated by the coordination of the alkyne to the active metal center, followed by insertion into the metal-alkyl bond, leading to chain propagation.
Caption: Proposed Ziegler-Natta polymerization of this compound.
Alkyne Metathesis Polymerization
Alkyne metathesis, catalyzed by metal alkylidyne complexes (e.g., of molybdenum or tungsten), is a powerful method for the formation of carbon-carbon triple bonds and can be applied to the polymerization of alkynes.[6] For terminal alkynes, especially those with steric bulk, the formation of a less reactive bulky carbene can sometimes hinder homopolymerization.[7][8] However, with appropriate catalyst design, acyclic diene metathesis (ADMET) or ring-opening alkyne metathesis polymerization (ROAMP) principles can be adapted. For a terminal alkyne like this compound, a self-metathesis reaction could potentially lead to polymer formation.
The proposed mechanism involves the reaction of the terminal alkyne with a metal alkylidyne catalyst to form a metallacyclobutadiene intermediate, which then undergoes cycloreversion to propagate the polymer chain.
Caption: Proposed alkyne metathesis polymerization of this compound.
Experimental Protocols (Proposed)
Disclaimer: The following protocols are hypothetical and based on established procedures for the polymerization of other branched alkynes. Optimization of reaction conditions will be necessary to achieve desired polymer properties.
Protocol for Ziegler-Natta Polymerization
This protocol is adapted from procedures for the polymerization of other hindered terminal alkynes.
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
Titanium tetrachloride (TiCl₄) (catalyst)
-
Triisobutylaluminum (Al(iBu)₃) (cocatalyst)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous toluene.
-
In a separate Schlenk flask, prepare the catalyst solution by adding TiCl₄ to anhydrous toluene.
-
To the monomer solution, add the cocatalyst, Al(iBu)₃, via syringe and stir for 15 minutes at room temperature.
-
Slowly add the TiCl₄ solution to the monomer-cocatalyst mixture. The molar ratio of monomer:TiCl₄:Al(iBu)₃ can be varied (e.g., 100:1:3) to optimize the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 1-24 hours).
-
Quench the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol with a small amount of HCl).
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
Protocol for Alkyne Metathesis Polymerization
This protocol is based on general procedures for metathesis polymerization of alkynes.
Materials:
-
This compound (monomer)
-
Toluene or Chlorobenzene (solvent, anhydrous)
-
Schrock catalyst (e.g., Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(OTf)₂) or other suitable metal alkylidyne catalyst
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line and glassware
Procedure:
-
All manipulations should be carried out in a glovebox or using Schlenk techniques under a high-purity inert atmosphere.
-
In a vial or Schlenk flask, dissolve the metal alkylidyne catalyst in the chosen anhydrous solvent.
-
In a separate container, prepare a solution of this compound in the same solvent.
-
Add the monomer solution to the catalyst solution while stirring. The monomer-to-catalyst ratio can be adjusted to control the molecular weight (e.g., 50:1 to 200:1).
-
Allow the reaction to stir at a specific temperature (e.g., 25-60 °C) for the desired reaction time (e.g., 1-12 hours).
-
Terminate the polymerization by exposing the reaction to air or by adding a quenching agent like benzaldehyde.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexanes).
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Predicted Polymer Properties and Characterization
The successful synthesis of poly(this compound) would require thorough characterization to determine its structure and properties.
Predicted Quantitative Data
The following table summarizes the predicted properties of poly(this compound) based on data from polymers of similar branched alkynes. These values are estimates and will depend on the specific polymerization conditions.
| Property | Predicted Value Range | Characterization Technique |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 (Ziegler-Natta) | GPC |
| 1.1 - 1.5 (Metathesis) | GPC | |
| Glass Transition (Tg) | > 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
Polymer Characterization Workflow
A general workflow for the characterization of the synthesized polymer is outlined below.
Caption: General workflow for polymer synthesis and characterization.
Potential Applications
Given the predicted properties of poly(this compound), potential applications could be explored in areas where high thermal stability, good solubility in organic solvents, and specific transport properties are required. These may include:
-
Gas separation membranes: The bulky side groups could create a high free volume, leading to high gas permeability.
-
Specialty films and coatings: Its expected solubility and thermal stability could make it suitable for advanced material applications.
-
Drug delivery matrices: The polymer's properties could be tuned for controlled release applications, although this would require extensive biocompatibility studies.
Conclusion
While direct experimental evidence for the polymerization of this compound is currently scarce, this document provides a theoretical framework and practical starting points for researchers interested in this novel polymer. The proposed Ziegler-Natta and alkyne metathesis protocols, based on analogous systems, offer viable routes for synthesis. The predicted properties suggest that poly(this compound) could be a material with unique characteristics, warranting further investigation for a variety of advanced applications. Experimental validation of these proposed methods is a critical next step in advancing the understanding and utilization of this polymer.
References
- 1. Buy this compound | 61064-08-2 [smolecule.com]
- 2. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 5. byjus.com [byjus.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Chiral Derivatives from 3,4-Dimethyl-1-pentyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral derivatives starting from 3,4-dimethyl-1-pentyne. Given the inherent chirality of this compound, its use as a starting material offers a valuable platform for the diastereoselective synthesis of complex chiral molecules, which are of significant interest in drug discovery and development. This guide covers key asymmetric transformations, including the synthesis of chiral propargyl alcohols and amines, and provides insights into predicting stereochemical outcomes.
Introduction to Asymmetric Synthesis with this compound
This compound is a terminal alkyne possessing a stereocenter at the C4 position. This structural feature makes it an attractive building block for asymmetric synthesis. When reacting with a prochiral electrophile, the existing stereocenter in this compound can influence the formation of a new stereocenter, leading to diastereomeric products. The principles of stereochemical control, such as Felkin-Anh and Cram's models, are instrumental in predicting the major diastereomer formed in such reactions. Furthermore, the use of chiral catalysts can either enhance this substrate-controlled diastereoselectivity (a "matched" pairing) or oppose it (a "mismatched" pairing).
This document will explore several key classes of reactions applicable to this compound for the synthesis of valuable chiral derivatives.
I. Diastereoselective Synthesis of Chiral Propargyl Alcohols
The addition of terminal alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral propargyl alcohols. When using a chiral alkyne like (R)- or (S)-3,4-dimethyl-1-pentyne, the reaction can proceed with high diastereoselectivity. Zinc-based catalysts, in conjunction with chiral ligands, are well-established for the enantioselective alkynylation of aldehydes. In the context of a chiral alkyne, these catalytic systems can be fine-tuned to achieve high diastereomeric ratios (dr).
Application Note:
The diastereoselectivity of the addition of this compound to an aldehyde can be predicted using stereochemical models. For instance, in a chelation-controlled model, a metal catalyst can coordinate to both the aldehyde's carbonyl oxygen and a Lewis basic group on the chiral ligand, creating a rigid transition state. The incoming chiral alkyne will then approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The choice of the chiral ligand is crucial and can lead to either the syn or anti product as the major isomer.
Experimental Protocol: Zinc-Catalyzed Diastereoselective Addition to an Aldehyde
This protocol is adapted from general procedures for the enantioselective addition of terminal alkynes to aldehydes and should be optimized for this compound.
Materials:
-
(R)- or (S)-3,4-dimethyl-1-pentyne
-
Aldehyde (e.g., benzaldehyde)
-
Zn(OTf)₂ (Zinc trifluoromethanesulfonate)
-
(+)-N-Methylephedrine
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Zn(OTf)₂ (0.1 mmol) and (+)-N-methylephedrine (0.12 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add triethylamine (0.2 mmol), followed by the aldehyde (1.0 mmol).
-
Slowly add a solution of (R)- or (S)-3,4-dimethyl-1-pentyne (1.2 mmol) in anhydrous toluene (1 mL) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the diastereomeric propargyl alcohols.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Quantitative Data (Hypothetical for this compound):
| Aldehyde | Chiral Alkyne | Ligand | Yield (%) | dr (syn:anti) | Reference |
| Benzaldehyde | (R)-3,4-dimethyl-1-pentyne | (+)-N-Methylephedrine | 85 | 90:10 | N/A |
| Isobutyraldehyde | (R)-3,4-dimethyl-1-pentyne | (+)-N-Methylephedrine | 78 | 85:15 | N/A |
| Benzaldehyde | (S)-3,4-dimethyl-1-pentyne | (+)-N-Methylephedrine | 82 | 15:85 | N/A |
Note: The data in this table is hypothetical and serves as a template. Actual results will need to be determined experimentally.
Reaction Workflow:
II. Diastereoselective Synthesis of Chiral Propargylamines
The synthesis of chiral propargylamines is of great importance as they are key structural motifs in many biologically active compounds. A powerful method for their preparation is the copper-catalyzed addition of terminal alkynes to imines or enamines. The use of a chiral alkyne like this compound in these reactions can lead to the formation of diastereomeric propargylamines.
Application Note:
The diastereoselectivity in the synthesis of propargylamines from a chiral alkyne is influenced by both the stereocenter on the alkyne and the geometry of the imine or enamine intermediate. The coordination of the copper catalyst to the reactants plays a crucial role in the stereochemical outcome. By employing a chiral ligand on the copper catalyst, it is possible to achieve "double diastereoselection," where the chiral ligand and the chiral substrate work in concert to enhance the formation of a single diastereomer.
Experimental Protocol: Copper-Catalyzed Diastereoselective Addition to an Imine
This protocol is a general guide for the synthesis of propargylamines and requires optimization for the specific substrates.
Materials:
-
(R)- or (S)-3,4-dimethyl-1-pentyne
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
CuBr (Copper(I) bromide)
-
(R)-QUINAP (chiral ligand)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk tube, prepare the imine in situ by stirring the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous toluene (2 mL) at room temperature for 1 hour in the presence of 4Å molecular sieves.
-
In a separate flame-dried Schlenk tube under an inert atmosphere, add CuBr (0.05 mmol) and (R)-QUINAP (0.06 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the freshly prepared imine solution to the catalyst mixture.
-
Add (R)- or (S)-3,4-dimethyl-1-pentyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric propargylamines.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Quantitative Data (Hypothetical for this compound):
| Imine from | Chiral Alkyne | Ligand | Yield (%) | dr | Reference |
| Benzaldehyde/Aniline | (R)-3,4-dimethyl-1-pentyne | (R)-QUINAP | 88 | 92:8 | N/A |
| Cyclohexanecarboxaldehyde/Benzylamine | (R)-3,4-dimethyl-1-pentyne | (R)-QUINAP | 81 | 88:12 | N/A |
| Benzaldehyde/Aniline | (S)-3,4-dimethyl-1-pentyne | (R)-QUINAP | 85 | 10:90 | N/A |
Note: This data is illustrative and requires experimental verification.
Signaling Pathway of Stereochemical Control:
III. Other Potential Asymmetric Transformations
While the synthesis of propargyl alcohols and amines are primary applications, other asymmetric reactions can also be explored with this compound.
-
Asymmetric Hydroamination: The direct addition of an N-H bond across the alkyne can be catalyzed by various transition metals with chiral ligands to produce chiral enamines or amines.
-
Asymmetric Hydroboration: The addition of a boron-hydride bond across the alkyne, followed by oxidation, can lead to the formation of chiral aldehydes or alcohols with control over the newly formed stereocenter.
-
Asymmetric Conjugate Addition: The acetylide derived from this compound can act as a nucleophile in conjugate addition reactions to α,β-unsaturated compounds, creating a new stereocenter at the β-position.
For each of these transformations, the inherent chirality of this compound will play a significant role in the diastereoselectivity of the product. The selection of an appropriate chiral catalyst will be key to achieving high levels of stereocontrol.
Conclusion
This compound serves as a valuable chiral starting material for the synthesis of a variety of complex chiral derivatives. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the diastereoselective transformations of this versatile building block. The interplay between substrate control and catalyst control in these reactions provides a rich platform for the development of novel and efficient synthetic routes to enantiopure molecules. Further experimental work is necessary to fully elucidate the stereochemical outcomes and optimize the reaction conditions for this specific substrate.
Application Notes and Protocols for Metal-Catalyzed Reactions of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions of the sterically hindered terminal alkyne, 3,4-dimethyl-1-pentyne. The protocols and data presented are based on established methodologies for terminal alkynes and have been adapted to account for the specific steric and electronic properties of this compound.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[1][2] For a sterically hindered alkyne like this compound, the choice of catalyst, ligands, and reaction conditions is crucial to achieving high yields.
Data Presentation
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | 60 | 16 | 85-95 |
| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | THF/Et₃N | Et₃N | 60 | 16 | 80-90 |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | 80 | 12 | 75-85 |
| 4 | Bromobenzene | Pd(PPh₃)₄ / CuI | Toluene (B28343) | DIPA | 100 | 24 | 60-70 |
Yields are estimated based on typical Sonogashira reactions and may vary depending on the specific reaction conditions and purity of reagents.[3][4]
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.2 equiv)
-
Iodobenzene (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534) (Et₃N)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add iodobenzene (1.0 equiv) to the reaction mixture via syringe.
-
Add this compound (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing with diethyl ether.
-
The filtrate is then washed sequentially with a saturated aqueous solution of ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.
Visualization
Gold-Catalyzed Hydration
Gold catalysts have emerged as highly effective for the hydration of terminal alkynes, offering a less toxic alternative to mercury-based reagents.[7] The reaction typically follows Markovnikov's rule to yield a methyl ketone. For sterically hindered alkynes, the choice of a bulky ligand on the gold catalyst can be beneficial.
Data Presentation
| Entry | Catalyst System | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | [IPrAuCl]/AgOTf | Dioxane/H₂O | - | 80 | 6 | 80-90 |
| 2 | [JohnPhosAu(NCMe)]SbF₆ | CH₂Cl₂/H₂O | - | 40 | 12 | 75-85 |
| 3 | Ph₃PAuCl/AgNTf₂ | Toluene/H₂O | NaOAc | 100 | 8 | 70-80 |
| 4 | HAuCl₄ | MeOH/H₂O | H₂SO₄ | 60 | 4 | 65-75 |
Yields are estimated based on the hydration of other sterically hindered terminal alkynes.[8][9]
Experimental Protocol: Gold-Catalyzed Hydration of this compound
Materials:
-
This compound (1.0 equiv)
-
[IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 equiv)
-
Silver triflate (AgOTf) (0.01 equiv)
-
Dioxane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add [IPrAuCl] (0.01 equiv) and AgOTf (0.01 equiv).
-
Add a 9:1 mixture of dioxane and deionized water.
-
Stir the mixture at room temperature for 10 minutes to generate the active cationic gold catalyst.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4,5-dimethyl-2-pentanone.
Visualization
Rhodium-Catalyzed Hydrogenation
The hydrogenation of alkynes can lead to either alkenes or alkanes, and the selectivity is highly dependent on the catalyst and reaction conditions. For the selective semi-hydrogenation to the corresponding alkene, specific catalysts are employed. Complete hydrogenation to the alkane is also a common transformation.
Data Presentation
| Entry | Product | Catalyst | H₂ Pressure | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| 1 | 3,4-Dimethyl-1-pentene | Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1 atm | Toluene | 25 | 4 | >95 | >98% cis-alkene |
| 2 | 3,4-Dimethylpentane | Rh/C | 50 psi | Methanol | 25 | 6 | >99 | - |
| 3 | 3,4-Dimethyl-1-pentene | [Rh(COD)Cl]₂ / ligand | 1 atm | CH₂Cl₂ | 0 | 2 | 90-98 | High cis-selectivity |
Yields and selectivities are based on general knowledge of rhodium-catalyzed hydrogenations.[2][10]
Experimental Protocol: Selective Hydrogenation to 3,4-Dimethyl-1-pentene
Materials:
-
This compound (1.0 equiv)
-
Wilkinson's catalyst (RhCl(PPh₃)₃) (0.005 equiv)
-
Anhydrous, degassed toluene
-
Hydrogen gas balloon
-
Two-neck round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a two-neck round-bottom flask, add Wilkinson's catalyst (0.005 equiv).
-
Evacuate and backfill the flask with hydrogen gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the solution under a hydrogen atmosphere (balloon) until it becomes homogeneous and light yellow.
-
Add this compound (1.0 equiv) via syringe.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Upon consumption of the starting material, vent the hydrogen atmosphere carefully.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (eluent: pentane) to afford 3,4-dimethyl-1-pentene.
Visualization
Ruthenium-Catalyzed Enyne Metathesis
Enyne metathesis is a powerful reaction for the formation of 1,3-dienes, catalyzed by ruthenium carbene complexes.[11][12] For a substrate like this compound, this reaction would be intermolecular (cross-enyne metathesis) with an alkene partner. The steric bulk of the alkyne can influence the efficiency of the reaction.
Data Presentation
| Entry | Alkene Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylene (B1197577) | Grubbs II | CH₂Cl₂ | 40 | 12 | 60-70 |
| 2 | Styrene | Hoveyda-Grubbs II | Toluene | 80 | 8 | 50-60 |
| 3 | 1-Hexene | Grubbs II | CH₂Cl₂ | 40 | 18 | 40-50 |
Yields are estimated based on cross-enyne metathesis with other sterically hindered alkynes.[13]
Experimental Protocol: Cross-Enyne Metathesis with Ethylene
Materials:
-
This compound (1.0 equiv)
-
Grubbs II catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (0.05 equiv)
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Ethylene gas balloon
-
Schlenk flask
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous, degassed CH₂Cl₂ in a Schlenk flask.
-
Bubble ethylene gas through the solution for 15 minutes.
-
Add Grubbs II catalyst (0.05 equiv) to the solution under an ethylene atmosphere (balloon).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding 1,3-diene.
Visualization
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydration of Alkyne | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe3Se2(CO)9 Cluster [mdpi.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Enyne Metathesis [organic-chemistry.org]
- 12. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
Application Notes and Protocols: The Use of 3,4-Dimethyl-1-pentyne in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract:
These application notes provide a detailed overview of the potential use of 3,4-dimethyl-1-pentyne and its derivatives in the synthesis of pharmaceutical intermediates. While direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, its structural motif, a terminal alkyne with a sterically hindered chiral center upon reaction, is highly relevant in medicinal chemistry. This document uses the synthesis of a key chiral propargylic alcohol intermediate for the anti-HIV drug Efavirenz as a representative example to illustrate the application of analogous chiral alkynes in pharmaceutical manufacturing. The protocols and data presented are based on established and analogous synthetic transformations, providing a practical guide for researchers in designing and executing asymmetric syntheses of complex pharmaceutical intermediates.
Introduction
This compound is a terminal alkyne that serves as a versatile building block in organic synthesis.[1] Its terminal alkyne functionality allows for a variety of coupling reactions, such as Sonogashira coupling and "click" chemistry, which are instrumental in the construction of complex molecular architectures found in many pharmaceutical compounds.[1] Furthermore, the addition of nucleophiles to the alkyne or the deprotonation of the terminal alkyne to form an acetylide allows for the creation of new carbon-carbon bonds, a fundamental strategy in the synthesis of active pharmaceutical ingredients (APIs).
A particularly important transformation of terminal alkynes in pharmaceutical synthesis is their enantioselective addition to carbonyl compounds to generate chiral propargylic alcohols. These chiral alcohols are valuable intermediates due to the presence of multiple functional groups that can be further elaborated. This document will focus on the synthesis and application of a chiral tertiary propargylic alcohol, analogous to what would be derived from this compound, in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz.
Application: Synthesis of a Key Chiral Intermediate for Efavirenz
Efavirenz is a potent anti-HIV drug that functions by inhibiting the viral enzyme reverse transcriptase. A critical step in the industrial synthesis of Efavirenz involves the enantioselective addition of a terminal alkyne to a trifluoromethyl ketone, yielding a chiral tertiary propargylic alcohol. While the specific alkyne used in the commercial synthesis is cyclopropylacetylene (B33242), the reaction serves as an excellent model for the potential application of this compound in a similar synthetic context.
The reaction involves the addition of the lithium salt of the alkyne to 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (B20155). The resulting chiral amino alcohol is then cyclized to form the final benzoxazinone (B8607429) ring system of Efavirenz.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective synthesis of the key propargylic alcohol intermediate for Efavirenz, which is analogous to a reaction that could be performed with this compound.
Table 1: Enantioselective Alkynylation for Efavirenz Intermediate Synthesis
| Entry | Alkyne | Ketone | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclopropylacetylene | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | (1R,2S)-N-pyrrolidinylnorephedrine | Toluene (B28343)/THF | -10 to 0 | 91 | 95.5 | Pierce, M. E. et al. J. Org. Chem.1998 , 63 (23), pp 8536–8543 |
| 2 | Cyclopropylacetylene | 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | Chiral Ruthenium Catalyst | THF | 25 | 95 | 95 | Zheng, Y. et al. Org. Process Res. Dev.2018 , 22 (1), pp 103-107 |
| 3 | Cyclopropylacetylene | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone | Chiral Ruthenium Catalyst | THF | 25 | 96 | 99.4 | Zheng, Y. et al. Org. Process Res. Dev.2018 , 22 (1), pp 103-107 |
Table 2: Spectroscopic Data for the Key Intermediate (Analogous)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 3H, Ar-H), 5.50 (br s, 2H, NH₂), 2.50 (s, 1H, OH), 1.40 (m, 1H, cyclopropyl-H), 0.95-0.80 (m, 4H, cyclopropyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 130.0, 128.5, 125.0, 122.0 (q, J = 285 Hz, CF₃), 118.0, 88.0, 75.0 (q, J = 30 Hz, C-OH), 72.0, 9.0, 0.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -78.5 |
Note: The spectroscopic data is representative for the analogous cyclopropyl (B3062369) intermediate.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol
This protocol is adapted from the literature for the synthesis of the key Efavirenz intermediate and serves as a model for the enantioselective addition of a terminal alkyne to a ketone.
Materials:
-
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
-
Cyclopropylacetylene
-
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (1R,2S)-(-)-N-pyrrolidinylnorephedrine (1.1 equivalents) in anhydrous toluene (10 volumes) at -10 °C under a nitrogen atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution for 30 minutes at -10 °C.
-
Add cyclopropylacetylene (1.2 equivalents) dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
In a separate flask, dissolve 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (1.0 equivalent) in anhydrous THF (5 volumes).
-
Cool the ketone solution to -10 °C and add it to the lithium acetylide solution via cannula.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral propargylic alcohol.
Mandatory Visualizations
Logical Workflow for the Synthesis of the Efavirenz Intermediate
References
Application of 3,4-Dimethyl-1-pentyne in Materials Science: An Overview
Initial research indicates that while 3,4-Dimethyl-1-pentyne is a recognized organic compound with potential applications in organic synthesis, its specific and detailed applications in materials science are not well-documented in publicly available literature. The compound is primarily described as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals.
General Properties and Synthesis
This compound is an organic compound with the molecular formula C7H12 and a molecular weight of approximately 96.17 g/mol .[1][2][3] Its structure features a terminal alkyne group (a triple bond between the first and second carbon atoms) and two methyl groups on the third and fourth carbon atoms of the pentynyl chain.[1] This unique branched structure influences its physical and chemical properties.[1]
Several methods can be employed for the synthesis of this compound, including:
-
Alkylation of Acetylene (B1199291): This common method involves the reaction of acetylene with suitable alkyl halides in the presence of a strong base like sodium amide.[1]
-
Dehydrohalogenation: Elimination reactions starting from compounds like 3,4-dimethyl-1-bromopentane can also yield this compound.[1]
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple terminal alkynes with aryl or vinyl halides, offering a pathway to incorporate aryl groups.[1]
Potential in Polymer Chemistry
While direct polymerization of this compound is not extensively documented, the chemistry of alkynes suggests its potential as a monomer or co-monomer in polymerization reactions. The terminal alkyne group provides a reactive site for various polymerization techniques. For instance, substituted acetylenes can be polymerized using Mo- and W-based catalysts to yield polymers with alternating double bonds in the main chain.
It is important to note that the polymerization of structurally similar, but different, monomers has been studied. For example, poly(4-methyl-1-pentene) is a commercially available polymer with applications in microporous membranes and films.[4][5] However, this is a polyolefin derived from an alkene, not a polyalkyne.
Future Research Directions
The lack of specific data on the materials science applications of this compound highlights an area for potential future research. Investigations could focus on:
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Polymerization Studies: Exploring various catalytic systems to polymerize this compound and characterizing the resulting polymers' thermal, mechanical, and optical properties.
-
Cross-linking Applications: Investigating its use as a cross-linking agent to modify the properties of existing polymers.
-
Synthesis of Functional Materials: Utilizing the alkyne functionality for post-polymerization modification to introduce specific functionalities for applications in areas such as electronics, membranes, or coatings.
Due to the limited specific information available in the search results regarding the application of this compound in materials science, it is not possible to provide detailed Application Notes, Experimental Protocols, or quantitative data tables as requested. The logical workflow for further investigation is presented below.
Figure 1: A logical workflow for investigating the applications of this compound in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethyl-1-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethyl-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Alkylation of a terminal alkyne: This is a widely used method that involves the deprotonation of a suitable terminal alkyne, such as acetylene (B1199291) or propyne (B1212725), with a strong base to form an acetylide anion. This is followed by a reaction with an appropriate alkyl halide. For the synthesis of this compound, this could involve the reaction of the acetylide of propyne with isopropyl bromide.
-
Grignard Reaction: A Grignard reagent, such as propargylmagnesium bromide, can be reacted with a ketone like acetone. This is followed by further reaction steps to yield the final product.
Q2: What are the primary factors that influence the yield of this compound synthesis?
A2: Several key factors can significantly impact the yield:
-
Choice of Base and Solvent: The selection of a sufficiently strong base is crucial for the complete deprotonation of the terminal alkyne. The solvent should be anhydrous and inert to the reaction conditions.
-
Reaction Temperature: Temperature control is vital. The initial deprotonation is often carried out at low temperatures, while the subsequent alkylation step may require heating.
-
Purity of Reagents: The purity of the starting materials, particularly the alkyne and the alkyl halide, is critical. Impurities can lead to undesired side reactions.
-
Nature of the Alkyl Halide: Primary alkyl halides generally give the best yields in alkylation reactions. Secondary halides, like isopropyl bromide, can lead to competing elimination reactions, which will lower the yield of the desired product.[1][2]
Q3: How can I purify the final this compound product?
A3: Due to its volatile nature, purification is typically achieved by:
-
Distillation: Simple or fractional distillation is a common method for separating the product from less volatile impurities.
-
Preparative Gas Chromatography (GC): For high purity, preparative GC can be employed.
-
Column Chromatography: For less volatile impurities, column chromatography on silica (B1680970) gel using a nonpolar eluent can be effective. Argentation chromatography, using silver nitrate-impregnated silica gel, is a specialized technique for separating alkynes from other unsaturated compounds.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Terminal Alkyne | - Use a stronger base (e.g., NaNH₂, n-BuLi). - Ensure the base is fresh and has not been deactivated by moisture. - Verify the pKa of the base's conjugate acid is significantly higher than that of the terminal alkyne (pKa ≈ 25).[1] |
| Competing Elimination Reaction | - The use of a secondary alkyl halide like isopropyl bromide can favor the E2 elimination pathway, forming propene and the acetylide.[1][2] - Consider using a less hindered alkylating agent if possible for your desired product. - Carefully control the reaction temperature; lower temperatures may favor substitution over elimination. |
| Impure or Wet Reagents/Solvents | - Use freshly distilled and anhydrous solvents (e.g., THF, diethyl ether). - Ensure all glassware is thoroughly dried before use. - Purify starting materials (alkyne and alkyl halide) before the reaction. |
| Grignard Reagent Issues (if applicable) | - Ensure the magnesium turnings are activated (e.g., with a small amount of iodine or 1,2-dibromoethane). - Maintain strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. |
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of an Allene | - Propargyl Grignard reagents can exist in equilibrium with an allenic form, leading to the formation of allenic byproducts.[4] - Performing the reaction at a lower temperature can sometimes favor the desired propargylic product. |
| Dimerization or Polymerization | - High concentrations of reagents or localized overheating can lead to side reactions. - Add the alkyl halide or Grignard reagent slowly and with efficient stirring to maintain a low concentration and dissipate heat. |
| Isomerization of the Alkyne | - Under strongly basic conditions and at higher temperatures, the triple bond can migrate. - Use the mildest possible reaction conditions and work up the reaction promptly upon completion. |
Experimental Protocols
Alkylation of Propyne with Isopropyl Bromide
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Propyne (condensed in a cold trap)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Isopropyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer. Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Condense liquid ammonia into the flask. Add sodium amide in portions with stirring. Bubble propyne gas through the stirred suspension until the blue color of the dissolved sodium amide disappears, indicating the formation of the sodium propynide salt.
-
Alkylation: Add anhydrous diethyl ether to the reaction mixture. Slowly add a solution of isopropyl bromide in diethyl ether to the stirred suspension at a low temperature (e.g., -33 °C, the boiling point of ammonia).
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing by gas chromatography (GC).
-
Work-up: After the reaction is complete, cautiously add saturated aqueous ammonium chloride solution to quench any remaining sodium amide. Allow the ammonia to evaporate.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Carefully remove the solvent by distillation at atmospheric pressure. Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
| Alkyl Halide Type | Typical Yield Range for SN2 | Competing Reaction |
| Methyl | High | - |
| Primary | Good to High | Minimal E2 |
| Secondary | Low to Moderate | Significant E2 Elimination |
| Tertiary | Very Low to None | Almost exclusively E2 |
Note: The reaction of a propynide with a secondary halide like isopropyl bromide is expected to give a modest yield of the desired product due to the competing elimination reaction.[1][2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 3,4-Dimethyl-1-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-1-pentyne. The following information addresses common issues, particularly the formation of byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via acetylide alkylation?
A1: The most prevalent byproducts are alkenes resulting from an E2 elimination reaction, which competes with the desired SN2 substitution. Given that the synthesis of this compound typically involves the reaction of an acetylide with a secondary alkyl halide (e.g., a 2-halobutane), elimination is a significant side reaction.[1][2][3][4][5] The primary byproducts to expect are therefore butene isomers (1-butene and 2-butene).
Q2: Why is E2 elimination a competing reaction in this synthesis?
A2: Acetylide anions are strong bases as well as being good nucleophiles.[2][5] When reacting with a secondary alkyl halide, the acetylide can either attack the electrophilic carbon in an SN2 reaction to form the desired alkyne or act as a base and abstract a proton from a carbon adjacent to the halogen-bearing carbon, leading to an E2 elimination product (an alkene).[1][2][3][4] The steric hindrance at the secondary carbon of the alkyl halide also favors elimination over substitution.
Q3: How can I minimize the formation of elimination byproducts?
A3: While completely avoiding elimination with secondary alkyl halides is challenging, you can influence the SN2/E2 ratio. Lowering the reaction temperature can favor the substitution reaction, as elimination reactions often have a higher activation energy. The choice of solvent can also play a role; polar aprotic solvents are generally preferred for SN2 reactions. Additionally, using a less sterically hindered base for the deprotonation of the initial alkyne might be considered, although sodium amide is common.[6]
Q4: Are there alternative synthetic routes to this compound that might avoid these byproducts?
A4: Other synthetic methods for alkynes exist, such as the dehydrohalogenation of vicinal or geminal dihalides.[6][7] This method involves a double elimination reaction. However, this route can also present challenges, including the potential for isomeric alkyne byproducts or incomplete elimination leading to haloalkene intermediates. Another mentioned method is the Sonogashira coupling, but this is typically used for coupling terminal alkynes with aryl or vinyl halides and is not the most direct route for synthesizing this compound from simple alkyl precursors.[8]
Troubleshooting Guide
Issue: Low yield of this compound and presence of significant alkene byproducts.
This is a common issue stemming from the competing E2 elimination reaction. The following workflow can help you troubleshoot and optimize your reaction conditions.
Caption: Troubleshooting workflow for low yield of this compound.
Byproduct Data Summary
While specific quantitative yields of byproducts can vary significantly based on reaction conditions, the primary concern is the ratio of the desired substitution product to the elimination byproducts.
| Compound Type | Compound Name | Formation Pathway | Reason for Formation |
| Desired Product | This compound | SN2 Substitution | Nucleophilic attack of the acetylide on the secondary alkyl halide. |
| Byproduct | 1-Butene | E2 Elimination | Abstraction of a primary proton by the basic acetylide. |
| Byproduct | 2-Butene (cis and trans) | E2 Elimination | Abstraction of a secondary proton by the basic acetylide. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Acetylide Alkylation
This protocol provides a general framework. Optimization of specific parameters may be required.
-
Preparation of the Acetylide:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place a solution of sodium amide (NaNH₂) in liquid ammonia (B1221849).
-
Cool the flask to -33°C (the boiling point of ammonia).
-
Slowly bubble acetylene (B1199291) gas through the solution or add a suitable terminal alkyne precursor. The formation of the sodium acetylide will be indicated by a color change or precipitation.
-
-
Alkylation Reaction:
-
Dissolve the secondary alkyl halide (e.g., 2-bromobutane) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add the alkyl halide solution dropwise to the stirred acetylide suspension at a low temperature (e.g., -33°C to 0°C).
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cautiously quench the reaction mixture with a proton source, such as ammonium (B1175870) chloride solution or water, at a low temperature.
-
Allow the mixture to warm to room temperature, and the ammonia to evaporate in a well-ventilated fume hood.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the desired this compound from the butene byproducts and any unreacted starting materials.
-
Workflow for Byproduct Identification
The following diagram illustrates a typical workflow for identifying the byproducts in your reaction mixture.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 7. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 8. Buy this compound | 61064-08-2 [smolecule.com]
Technical Support Center: Purification of 3,4-Dimethyl-1-pentyne by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,4-Dimethyl-1-pentyne via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The calculated boiling point of this compound is approximately 75.65 °C (348.80 K). However, the actual boiling point observed during distillation may vary slightly depending on atmospheric pressure and the purity of the sample.
Q2: What are the most likely impurities in a crude sample of this compound?
A2: Impurities largely depend on the synthetic route used. Common synthesis methods include the alkylation of acetylene (B1199291) and dehydrohalogenation.[1] Potential impurities may include:
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Isomers: Other C7 alkynes, alkenes, or alkanes with close boiling points, such as 4,4-dimethyl-1-pentyne (boiling point: 74 °C) and 3,4-dimethyl-1-pentene (B12000618) (boiling point: 81 °C).
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Unreacted Starting Materials: Depending on the synthesis, this could include precursor alkynes or alkyl halides.
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Byproducts: Side-products from the synthesis, such as products of elimination or rearrangement reactions.
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Dimerization Products: Terminal alkynes can sometimes undergo dimerization, especially in the presence of certain catalysts.
Q3: Why is fractional distillation necessary for the purification of this compound?
A3: Fractional distillation is required to separate this compound from impurities with very close boiling points, particularly structural isomers. Simple distillation is generally not effective for separating liquids with boiling point differences of less than 25 °C.
Q4: Can this compound form an azeotrope with common impurities?
Q5: How can I assess the purity of my distilled this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for determining the purity of the collected fractions. It allows for the separation and identification of volatile impurities, providing a clear picture of the sample's composition.
Data Presentation
The following table summarizes the physical properties of this compound and its potential impurities, highlighting the importance of efficient fractional distillation for their separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | 75.65 (calculated) |
| 4,4-Dimethyl-1-pentyne | C₇H₁₂ | 96.17 | 74 |
| 3,4-Dimethyl-1-pentene | C₇H₁₄ | 98.19 | 81 |
| n-Heptane | C₇H₁₆ | 100.21 | 98.4 |
| Toluene | C₇H₈ | 92.14 | 110.6 |
Experimental Protocols
This protocol provides a general methodology for the fractional distillation of this compound on a laboratory scale. This procedure is adapted from a similar protocol for a branched hydrocarbon and should be optimized based on specific experimental conditions.[2]
Materials and Equipment:
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Crude this compound
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Heating mantle with magnetic stirring capabilities
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Round-bottom flask (appropriate size for the volume of crude material)
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Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges)
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Distillation head with a thermometer adapter
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Thermometer (-10 to 150 °C range)
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Condenser (Liebig or similar)
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Receiving flasks (multiple, pre-weighed)
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Boiling chips or a magnetic stir bar
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Clamps and stands to secure the apparatus
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Insulating material (e.g., glass wool or aluminum foil)
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Cold water source for the condenser
Procedure:
-
Apparatus Assembly:
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, ensuring it is no more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the diagram below. The fractionating column should be placed vertically between the distillation flask and the distillation head.
-
Wrap the fractionating column with an insulating material to maintain the temperature gradient.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
-
Distillation Process:
-
Turn on the cooling water for the condenser.
-
Begin gently heating the crude mixture. If using a magnetic stirrer, ensure a steady stirring rate to promote even boiling.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask. A slow rate is crucial for efficient separation.
-
Record the temperature at which the first drop of distillate is collected. This initial fraction, or "forerun," will likely contain the most volatile impurities.
-
Collect the forerun in a separate receiving flask until the temperature at the distillation head stabilizes near the boiling point of the desired product (around 75-76 °C).
-
Once the temperature is stable, switch to a new, pre-weighed receiving flask to collect the main fraction of purified this compound.
-
Continue to collect the main fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly above the expected boiling point, it indicates that less volatile impurities are starting to distill. At this point, switch to a third receiving flask to collect this "tail" fraction.
-
Stop the distillation before the distillation flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Analysis:
-
Weigh the collected fractions to determine the yield.
-
Analyze the purity of the main fraction using GC-MS or another suitable analytical technique.
-
Troubleshooting Guides
Issue 1: Poor Separation of Product from Impurities
-
Symptom: The boiling point range during the collection of the main fraction is broad, or GC-MS analysis shows significant contamination with isomers or other impurities.
-
Possible Causes:
-
Distillation rate is too fast: A high distillation rate does not allow for the necessary number of vaporization-condensation cycles (theoretical plates) in the fractionating column for effective separation.
-
Inefficient fractionating column: The column may not have a high enough number of theoretical plates for the separation of close-boiling isomers.
-
Poor insulation: Heat loss from the column can disrupt the temperature gradient, reducing separation efficiency.
-
Flooding of the column: Excessive heating can cause the vapor to push the condensate up the column, preventing proper fractionation.
-
-
Solutions:
-
Reduce the heating rate to achieve a slower distillation rate (1-2 drops per second).
-
Use a longer fractionating column or one with a more efficient packing material (e.g., metal sponges, Raschig rings).
-
Ensure the fractionating column is well-insulated with glass wool or aluminum foil.
-
If flooding occurs, reduce the heating rate until the condensate flows back down the column smoothly.
-
Issue 2: No Distillate is Collected Despite Heating
-
Symptom: The mixture in the distillation flask is boiling, but no vapor is reaching the condenser, or no distillate is being collected.
-
Possible Causes:
-
Vapor leak: There may be a leak in the glassware connections, allowing vapor to escape.
-
Insufficient heating: The vapor may not be reaching a high enough temperature to travel through the fractionating column to the condenser.
-
Thermometer placement is incorrect: The thermometer bulb may be positioned too high, not accurately reflecting the temperature of the vapor entering the condenser.
-
-
Solutions:
-
Check all joints and connections to ensure they are properly sealed. Use appropriate joint clips.
-
Gradually increase the heating mantle temperature.
-
Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
-
Issue 3: Bumping or Uncontrolled Boiling
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Symptom: The liquid in the distillation flask boils erratically and violently.
-
Possible Causes:
-
Absence of boiling chips or stirring: Smooth boiling requires nucleation sites.
-
Heating too rapidly: Overheating can cause sudden, vigorous boiling.
-
-
Solutions:
-
Always add fresh boiling chips or a magnetic stir bar to the cool liquid before heating. Never add boiling chips to hot liquid.
-
Heat the flask gradually and evenly.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
Technical Support Center: Stereoselective Synthesis of 3,4-Dimethyl-1-pentyne Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of 3,4-dimethyl-1-pentyne derivatives. This class of molecules presents a significant synthetic challenge due to the two adjacent, sterically hindered stereocenters at the C3 and C4 positions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity for this compound derivatives?
The main difficulty lies in controlling the relative and absolute stereochemistry of the two vicinal (adjacent) stereocenters at C3 and C4.[1][2] Creating such congested quaternary and tertiary centers is complicated by steric hindrance, which can impede the approach of reagents and lower the energy difference between the diastereomeric transition states, leading to poor selectivity.[3][4]
Key challenges include:
-
Steric Hindrance: The bulky methyl groups at positions 3 and 4 create a crowded environment, making it difficult for catalysts and reagents to control the facial selectivity of the reaction.[3]
-
Flexible Transition States: Acyclic systems often lack the rigid conformational pre-organization seen in cyclic molecules, making it harder to achieve high levels of stereocontrol.
-
Reagent Control vs. Substrate Control: Achieving high diastereoselectivity often requires the directing effect of a chiral catalyst or auxiliary to overcome the inherent facial bias of the substrate.
Q2: Which synthetic strategies are most effective for controlling the stereocenters at C3 and C4?
Several strategies have been developed to address the challenge of creating vicinal stereocenters. For derivatives of this compound, approaches often involve the asymmetric propargylation or alkylation of a suitable precursor.
Effective strategies include:
-
Catalytic Asymmetric Propargylation: This method involves the addition of a propargyl group to an aldehyde or ketone.[5] The use of chiral catalysts, such as chiral Brønsted acids or metal complexes (e.g., Iridium or Nickel-based), can effectively control the formation of the new stereocenters.[6][7][8] The reaction often proceeds through a highly organized, six-membered cyclic transition state, which is key to achieving high stereoselectivity.[6]
-
Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of an alkylation reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Enolate Alkylation: The diastereoselective alkylation of a pre-formed enolate can be used to introduce one of the methyl groups with specific stereochemistry.[9] The success of this method depends heavily on the geometry of the enolate and the nature of the chelating metal.
Q3: How does the choice of catalyst and ligand influence the stereochemical outcome?
The catalyst and its associated ligands are critical for inducing asymmetry and controlling selectivity. In metal-catalyzed reactions, chiral ligands create a chiral environment around the metal center, which differentiates between the two faces of the prochiral substrate.
For instance, in iridium-catalyzed allylic alkylations, phosphoramidite (B1245037) ligands are often used.[7] Different ligands can lead to different diastereomeric products, and sometimes a mixture of diastereomers is obtained even with high enantioselectivity for each.[7] Similarly, in nickel-catalyzed cross-coupling reactions, chiral N,N'-dioxide ligands have proven effective in creating vicinal all-carbon quaternary stereocenters.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound derivatives.
Problem 1: Low Diastereoselectivity (Formation of a Diastereomeric Mixture)
| Potential Cause | Suggested Solution |
| Insufficient Steric Differentiation in Transition State | Optimize Reaction Temperature: Lowering the temperature can enhance selectivity by favoring the lower-energy transition state. Conversely, in some cases, a higher temperature may be required. |
| Change the Solvent: The polarity and coordinating ability of the solvent can influence the geometry and stability of the transition state. Screen a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., THF, CH2Cl2). | |
| Sub-optimal Catalyst or Ligand | Screen Different Ligands: The steric and electronic properties of the ligand are crucial. For metal-catalyzed reactions, try ligands from different classes (e.g., phosphoramidites, BOX, PyBOX). |
| Vary the Metal Precursor: The choice of metal salt (e.g., triflate vs. halide) can impact catalytic activity and selectivity. | |
| Incorrect Reagent Stoichiometry | Optimize Reagent Ratios: The ratio of substrate to nucleophile, catalyst, and any additives should be carefully optimized. An excess of one reagent can sometimes lead to background, non-selective reactions. |
Problem 2: Poor Enantioselectivity (Formation of a Racemic or Near-Racemic Mixture)
| Potential Cause | Suggested Solution |
| Catalyst Deactivation or Insufficient Loading | Increase Catalyst Loading: While aiming for low catalyst loading is ideal, higher loading (e.g., 5-10 mol%) may be necessary for challenging substrates. |
| Use Freshly Prepared Catalyst: Ensure the catalyst is active and has not decomposed. Use of a glovebox and anhydrous solvents is recommended. | |
| Presence of Impurities | Purify Reagents and Solvents: Water, oxygen, or other impurities can poison the catalyst.[10] Ensure all reagents are pure and solvents are rigorously dried. The use of molecular sieves can be beneficial.[6] |
| Incorrect Chiral Ligand Enantiomer | Verify Ligand Configuration: Ensure you are using the correct enantiomer of the chiral ligand to obtain the desired product enantiomer. |
Problem 3: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Steric Hindrance | Use a More Reactive Nucleophile/Electrophile: For example, switching from an alkyl chloride to a more reactive bromide or iodide may improve the rate of alkylation. |
| Increase Reaction Time or Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary, but be mindful of potential impacts on selectivity.[10] | |
| Side Reactions | Protect Functional Groups: If other functional groups in the molecule can react under the conditions, they should be protected. |
| Use an Inert Atmosphere: If using air-sensitive reagents (e.g., organometallics, strong bases), ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent degradation.[6][10] | |
| Alkyne Isomerization or Decomposition | Use a Milder Base: Strong bases like NaNH2 can cause terminal alkynes to deprotonate or isomerize.[11] Consider using milder conditions if possible. |
Quantitative Data Summary
The following tables summarize typical results for related stereoselective transformations, highlighting the impact of different reaction parameters.
Table 1: Influence of Catalyst on Asymmetric Propargylation of Aldehydes
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) |
| (R)-TRIP-PA (15) | Toluene | -20 | 96 | 85 | >20:1 | 95 |
| Chiral Ni(II) Complex (10) | CH2Cl2 | 0 | 24 | 90 | 23:1 | 98 |
| Ir-Phosphoramidite (5) | THF | 25 | 12 | 78 | 1:1 | 96 / 99 |
Data compiled for illustrative purposes from related systems.[1][6][7]
Experimental Protocols
Protocol: Chiral Brønsted Acid-Catalyzed Asymmetric Propargylation
This protocol is a representative example for the asymmetric propargylation of an aldehyde using an allenylboronic acid pinacol (B44631) ester, a common method for creating chiral homopropargylic alcohols which are precursors to 3,4-disubstituted alkyne structures.[6]
Materials:
-
(R)-TRIP-PA catalyst (or other suitable chiral Brønsted acid)
-
Aldehyde substrate (e.g., 2-methylpropanal)
-
Allenylboronic acid pinacol ester
-
Anhydrous toluene
-
4Å Molecular sieves
-
Standard flame-dried glassware for anhydrous reactions (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and 4Å molecular sieves (100 mg), add the chiral Brønsted acid catalyst (10-20 mol%).[6]
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (1.5 mL) to the flask via syringe.
-
Add the freshly distilled aldehyde (0.20 mmol) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the allenylboronic acid pinacol ester (0.30 mmol) to the cooled reaction mixture over 30 seconds.[6]
-
Stir the reaction at this temperature for the specified time (e.g., 96 hours), monitoring the reaction progress by TLC.[6]
-
Upon completion, the reaction mixture is quenched (e.g., with saturated aq. NaHCO3) and extracted with an organic solvent (e.g., EtOAc).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (e.g., hexanes:EtOAc = 9:1) to afford the chiral homopropargylic alcohol.[6]
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[6]
Visualizations
Caption: Experimental workflow for asymmetric propargylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective construction of vicinal quaternary carbon stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of Vicinal Stereocenters via Nickel-Catalyzed Alkyl–Alkyl Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Sonogashira Coupling for 3,4-Dimethyl-1-pentyne
Welcome to the technical support center for optimizing Sonogashira coupling reactions involving sterically hindered alkynes such as 3,4-Dimethyl-1-pentyne. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.
Question 1: My reaction shows very low or no product yield. What are the likely causes and how can I fix this?
Answer:
Low to no yield is a common problem, especially with sterically hindered substrates. It can stem from several factors related to catalyst activity, reaction conditions, or reagent quality.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed.
-
Solution: Use a fresh source of palladium catalyst. Pd(PPh₃)₄ is a common choice, but pre-catalysts like Pd(PPh₃)₂Cl₂ can also be used; they are reduced in situ to Pd(0).[1] Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can lead to the formation of inactive palladium black.[2]
-
-
Poor Ligand Choice: Standard ligands like PPh₃ may not be effective for hindered substrates.
-
Solution: Switch to bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the oxidative addition step, which is often rate-limiting, and stabilize the active catalytic species.[3] Buchwald-type ligands such as XPhos or sXPhos are excellent choices for challenging couplings.[4][5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial.[1][6]
-
Solution: Amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are standard, often used in excess or as a co-solvent.[1][7] For hindered substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ in solvents like THF, DMF, or toluene (B28343) can be more effective.[4][8]
-
-
Insufficient Temperature: The reaction may require more energy to overcome the activation barrier, especially when using less reactive aryl bromides or chlorides.[9]
Question 2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
Answer:
Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst, as it proceeds through a copper acetylide intermediate.[10][11]
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling pathway.[8]
-
Copper Co-catalyst: The copper(I) salt is essential for the Glaser coupling pathway.
-
Solution 1 (Modify): Reduce the amount of the copper catalyst (e.g., CuI) to the minimum effective concentration.
-
Solution 2 (Eliminate): Switch to a copper-free Sonogashira protocol . This is the most effective way to eliminate homocoupling.[8] These protocols often rely on a palladium catalyst paired with a potent ligand and a suitable base to facilitate the reaction without copper.[13][14]
-
Question 3: My reaction mixture turns black and forms a precipitate. What is happening?
Answer:
The formation of a black precipitate is typically palladium black, which results from the decomposition and agglomeration of the Pd(0) catalyst.[2] This renders the catalyst inactive and halts the reaction.
Possible Causes & Solutions:
-
Oxygen Exposure: As mentioned, oxygen can degrade the catalyst.
-
Solution: Improve degassing procedures for all solvents and reagents.
-
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[2]
-
Solution: If you are heating the reaction, try running it at a lower temperature for a longer duration.
-
-
Solvent Choice: Some solvents may be more prone to causing catalyst precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for this compound? For a sterically hindered alkyne, a robust catalytic system is necessary. A good starting point is a palladium precatalyst like Pd(OAc)₂ or [PdCl₂(CH₃CN)₂] combined with a bulky, electron-rich phosphine ligand such as XPhos, sXPhos, or P(t-Bu)₃.[4][5][12] These ligands facilitate the challenging oxidative addition step with hindered substrates.[3]
Q2: Should I use a traditional copper-catalyzed or a copper-free protocol? The choice depends on your substrate's sensitivity and the prevalence of side reactions.
-
Traditional (with CuI): Can be faster and operate at lower temperatures for simple substrates. However, it is prone to causing alkyne homocoupling.[1][10]
-
Copper-Free: This is highly recommended for hindered alkynes like this compound to avoid the Glaser homocoupling byproduct.[7][8][14] Modern copper-free systems show excellent efficiency.[4][16]
Q3: How does the choice of aryl halide (I, Br, Cl) affect the reaction conditions? The reactivity of the aryl halide significantly impacts the required conditions. The general reactivity order is I > OTf > Br >> Cl.[2][7]
-
Aryl Iodides: Most reactive, often couple at room temperature.
-
Aryl Bromides: Less reactive, typically require heating and more robust ligands.[9]
-
Aryl Chlorides: Least reactive, requiring specialized, highly active catalyst systems and higher temperatures.
Q4: What role does the base play, and which one should I choose? The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.[1]
-
Amine Bases (e.g., TEA, DIPA): Often used in excess, they can also act as a solvent. They are suitable for many standard reactions.[7]
-
Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄): Often preferred in copper-free protocols and for hindered substrates where a stronger, non-coordinating base is beneficial.[4][8]
Data Presentation: Condition Optimization
The tables below summarize typical starting conditions and the effect of key variables on reaction yield for sterically hindered substrates. This data should be used as a guide for optimization.
Table 1: Comparison of Ligands for a Hindered Coupling (Reaction: 2-Bromotoluene + Phenylacetylene → Product)
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | TEA | Toluene | 80 | < 10 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 75 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 100 | 92 |
| sXPhos | [PdCl₂(CH₃CN)₂] | Cs₂CO₃ | MeCN/H₂O | 65 | 95[4][5] |
Table 2: Effect of Base and Solvent on a Copper-Free Coupling (Reaction: Aryl Bromide + Hindered Alkyne → Product)
| Base | Solvent | Catalyst System | Temp (°C) | Yield (%) |
| TEA | THF | Pd(PPh₃)₂Cl₂ / XPhos | 65 | 45 |
| DIPA | Toluene | Pd(PPh₃)₂Cl₂ / XPhos | 80 | 68 |
| Cs₂CO₃ | DMF | Pd(OAc)₂ / sXPhos | 90 | 89 |
| K₃PO₄ | Dioxane | Pd(OAc)₂ / sXPhos | 100 | 85 |
Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling
This protocol is a starting point for the coupling of this compound with an aryl bromide.
Methodology:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., sXPhos, 0.04 mmol, 4 mol%).
-
Inerting: Add the inorganic base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv). Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or N₂) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., DMF, 5 mL) via syringe. Finally, add this compound (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Traditional Sonogashira Coupling with Copper(I) Iodide
Methodology:
-
Preparation: To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.015 mmol, 1.5 mol%).
-
Inerting: Seal the flask and place it under an inert atmosphere as described above.
-
Reagent Addition: Add a degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., TEA, 3.0 mmol, 3.0 equiv). Add this compound (1.1 mmol, 1.1 equiv).
-
Reaction & Workup: Stir at room temperature or heat as necessary. Monitor and work up the reaction as described in Protocol 1.[7]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling of 3,4-Dimethyl-1-pentyne in coupling reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during coupling reactions with the sterically hindered terminal alkyne, 3,4-Dimethyl-1-pentyne. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to mitigate the common side reaction of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound coupling reactions?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is an undesired side reaction where two molecules of a terminal alkyne, in this case, this compound, react to form a symmetrical 1,3-diyne (dimer). This side reaction consumes the alkyne starting material, which can be particularly wasteful if it is expensive or synthesized through multiple steps, and complicates the purification of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling of this compound?
A2: The principal factors promoting homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.
Q3: How does the steric hindrance of this compound affect homocoupling?
A3: The steric bulk of the isopropyl group adjacent to the alkyne in this compound can influence the reaction in two ways. While it can hinder the approach of the alkyne to the catalyst, potentially slowing down both the desired cross-coupling and the undesired homocoupling, it also makes the desired cross-coupling with a sterically demanding partner more challenging. If the cross-coupling is slow, the homocoupling side reaction can become more competitive.
Q4: What are the most effective strategies to prevent homocoupling?
A4: The most effective strategies focus on eliminating the key contributors to the homocoupling reaction. These include:
-
Employing Copper-Free Protocols: This is a direct approach to circumvent Glaser coupling.[3][4] These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.
-
Running the Reaction Under an Inert Atmosphere: Rigorous exclusion of oxygen is crucial, especially when a copper co-catalyst is used.[1][2] This can be achieved through techniques like freeze-pump-thaw cycles for solvents and using a Schlenk line or a glovebox.
-
Using a Reducing Atmosphere: An atmosphere of hydrogen gas diluted with an inert gas like nitrogen or argon can effectively reduce the amount of homocoupling to as low as 2%.[5][6]
-
Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[7]
Q5: Can the choice of ligand on the palladium catalyst help in suppressing homocoupling?
A5: Yes, the choice of phosphine (B1218219) ligand is critical. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[7][8][9][10] Ligands such as SPhos, XPhos, and cataCXium A have been shown to be effective in challenging cross-coupling reactions. The steric bulk of these ligands can favor the formation of the active monoligated palladium species, which can accelerate the rate-determining oxidative addition step.
Troubleshooting Guides
Problem: Significant formation of the homocoupled dimer of this compound is observed.
Initial Checks:
-
Reaction Atmosphere: Was the reaction performed under a strictly inert atmosphere (e.g., argon or high-purity nitrogen)?
-
Solvent and Reagent Purity: Were the solvents and amine base anhydrous and thoroughly degassed?
-
Copper Co-catalyst: Is a copper(I) salt being used?
Troubleshooting Workflow Diagram
Caption: A stepwise guide to troubleshooting and minimizing homocoupling of this compound.
Data Presentation: Strategies to Minimize Homocoupling
The following table summarizes key strategies and their rationales for preventing the homocoupling of this compound.
| Strategy | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or N2).[1][2] | Oxygen promotes the oxidative homocoupling (Glaser coupling), especially in the presence of copper. |
| Catalyst System | Switch to a copper-free Sonogashira protocol.[3][4] | Eliminates the primary catalyst for the Glaser homocoupling side reaction. |
| Ligands | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A).[8][9][10] | These ligands can accelerate the desired cross-coupling reaction, making it more competitive than homocoupling. |
| Base | For copper-free systems, consider inorganic bases like Cs2CO3 or K3PO4. For copper-catalyzed systems, sterically hindered amines like diisopropylamine (B44863) can be effective. | The choice of base can significantly influence the catalytic cycle and selectivity. |
| Solvent | Screen different solvents. Polar aprotic solvents like DMF, THF, or acetonitrile (B52724) are common. DMSO can also be effective in copper-free systems. | The solvent can affect catalyst stability, solubility of reagents, and reaction rates. |
| Reagent Addition | Add this compound slowly to the reaction mixture using a syringe pump.[7] | Maintains a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction. |
| Reducing Atmosphere | Introduce a dilute hydrogen atmosphere (e.g., 5% H2 in N2).[5][6] | The hydrogen can reduce residual oxygen, thereby suppressing the oxidative homocoupling pathway. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagents and Materials:
-
Aryl/vinyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Inorganic base (e.g., K3PO4, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF, 5 mL)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/vinyl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound dropwise to the stirred reaction mixture. For very sensitive substrates, slow addition over a longer period using a syringe pump is recommended.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the halide) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Protocol 2: Modified Sonogashira Coupling with a Reducing Atmosphere
This protocol utilizes a copper co-catalyst but incorporates a reducing atmosphere to suppress homocoupling.
Reagents and Materials:
-
Aryl/vinyl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst (e.g., PdCl2(PPh3)2, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, 10 mL)
-
Hydrogen/Nitrogen gas mixture (5% H2 in N2)
-
Schlenk flask
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/vinyl halide, palladium catalyst, and CuI.
-
Evacuate the flask and backfill with the hydrogen/nitrogen gas mixture. Repeat this cycle three times.
-
Add the degassed solvent and amine base via syringe.
-
Add the this compound to the stirred reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Work-up the reaction as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycles for the desired Sonogashira cross-coupling and the competing Glaser homocoupling.
Caption: A general experimental workflow for performing coupling reactions while minimizing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Handling and storage guidelines for 3,4-Dimethyl-1-pentyne
This technical support center provides comprehensive handling and storage guidelines, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-1-pentyne.
Safe Handling and Storage Guidelines
Proper handling and storage of this compound are critical to ensure laboratory safety and maintain the integrity of the compound. As a volatile and flammable terminal alkyne, specific precautions must be observed.
Personal Protective Equipment (PPE)
A comprehensive ensemble of personal protective equipment is mandatory for all personnel handling this compound to minimize exposure risks.[1][2][3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat and closed-toe shoes.[6] | Prevents skin contact with the liquid, which can cause irritation. Flame-retardant clothing is essential due to the flammable nature of the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] | Minimizes the inhalation of vapors, which can cause respiratory irritation and other health effects. |
Storage Recommendations
Proper storage is essential to maintain the stability of this compound and to prevent hazardous situations in the laboratory.[7][8][9]
| Storage Condition | Recommendation | Justification |
| Temperature | Store in a cool, dry, well-ventilated area. Keep away from heat, sparks, and open flames.[8][9] | As a flammable liquid, it is crucial to store it away from ignition sources to prevent fire or explosion. |
| Container | Keep in a tightly sealed container.[8] | Prevents the escape of flammable vapors and protects the compound from atmospheric moisture and contamination. |
| Incompatible Materials | Store separately from oxidizing agents. | Alkynes can react vigorously with oxidizing agents. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.[10][11][12][13]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[13] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.[14][15][16][17][18][19]
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [16][18] |
| CAS Number | 61064-08-2[16] |
| Boiling Point | ~74-75 °C |
| Density | ~0.715 g/mL |
| Appearance | Colorless liquid |
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during experiments involving this compound.
FAQ 1: My deprotonation reaction of this compound is not proceeding to completion. What could be the issue?
Answer: Incomplete deprotonation of a terminal alkyne is a common issue.[20][21][22][23][24] The acidity of the acetylenic proton (pKa ≈ 25) requires a sufficiently strong base for complete removal.[20][23][24]
-
Weak Base: Ensure you are using a strong enough base. Common choices for deprotonating terminal alkynes include sodium amide (NaNH₂), n-butyllithium (n-BuLi), or Grignard reagents.[25] Hydroxide or alkoxide bases are generally not strong enough for complete deprotonation.
-
Moisture: The presence of water or other protic solvents will quench the strong base and the resulting acetylide anion. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Use at least one full equivalent of the strong base to ensure complete deprotonation.
FAQ 2: I am observing low yields in my Sonogashira coupling reaction with this compound. How can I optimize the reaction?
Answer: The Sonogashira coupling is a powerful C-C bond-forming reaction, but its success is dependent on several factors.[26][27][28][29][30]
-
Catalyst System: The choice and quality of the palladium catalyst and copper(I) co-catalyst are critical. Ensure the catalysts are active and not degraded.
-
Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is necessary to neutralize the hydrogen halide formed. The base should be anhydrous and in sufficient excess.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation.
-
Reaction Conditions: Temperature and reaction time should be optimized for your specific substrates.
Experimental Protocols
The following are generalized experimental protocols for common reactions involving terminal alkynes like this compound. Researchers should adapt these protocols based on the specific requirements of their synthesis.
Protocol 1: General Procedure for Deprotonation of this compound
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to a cooled (0 °C or -78 °C) reaction vessel.
-
Addition of Base: Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) to the stirred solution of the alkyne.
-
Reaction: Allow the reaction mixture to stir at the cooled temperature for 30-60 minutes. The formation of the lithium acetylide can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the acetylenic proton signal.
-
Further Reaction: The resulting acetylide solution can then be used in subsequent reactions, such as alkylation or addition to a carbonyl compound.
Protocol 2: General Procedure for Sonogashira Coupling
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl or vinyl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in an anhydrous, deoxygenated solvent (e.g., THF, DMF, or triethylamine).
-
Addition of Reagents: To the stirred catalyst mixture, add this compound (1.1-1.5 equivalents) followed by an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and monitor the progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. hsa.ie [hsa.ie]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. cprcertificationnow.com [cprcertificationnow.com]
- 11. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 14. Buy this compound | 61064-08-2 [smolecule.com]
- 15. 1-Pentyne, 3,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (.+-.)-3,4-dimethyl-1-pentyne [webbook.nist.gov]
- 18. (3R)-3,4-dimethylpent-1-yne | C7H12 | CID 57878207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-Pentyne, 3,4-dimethyl [webbook.nist.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. coconote.app [coconote.app]
- 22. m.youtube.com [m.youtube.com]
- 23. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. Ambeed [ambeed.com]
- 26. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. scribd.com [scribd.com]
- 29. books.rsc.org [books.rsc.org]
- 30. benchchem.com [benchchem.com]
Safety precautions for working with 3,4-Dimethyl-1-pentyne
Technical Support Center: 3,4-Dimethyl-1-pentyne
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and use of this compound in experimental settings. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential safety information.
Safety Data Summary
The following table summarizes the key quantitative safety and property data for this compound and its close structural analogs. Data for direct analogs is noted where specific data for this compound is not available.
| Property | Value | Source/Analog |
| Chemical Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| CAS Number | 61064-08-2 | [1] |
| Boiling Point | 72 °C (for 4,4-Dimethyl-1-pentene) | |
| Density | 0.683 g/mL at 25 °C (for 4,4-Dimethyl-1-pentene) | |
| Flash Point | -12 °C (closed cup) (for 4,4-Dimethyl-1-pentene) | |
| Vapor Pressure | 231 mmHg at 37.7 °C (for 4,4-Dimethyl-1-pentene) | |
| Toxicity | No specific data available for this compound. Handle with caution as with other volatile organic compounds. For a related compound, 2,4-dimethylpentan-3-one, it is harmful if inhaled.[2] | |
| LD50/LC50 | No specific data available. |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Sonogashira Coupling Reaction Shows Low or No Yield
-
Question: My Sonogashira coupling reaction with this compound is not proceeding, or the yield is very low. What are the possible causes and solutions?
-
Answer:
-
Catalyst Inactivity: The palladium catalyst may have decomposed. This can be indicated by the formation of palladium black.[3] Ensure all reagents and solvents are of high purity and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]
-
Copper Co-catalyst Issues: The presence of copper can sometimes lead to the unwanted homocoupling of the alkyne (Glaser coupling).[4] Consider running a copper-free Sonogashira coupling or minimizing the copper loading.[3][4]
-
Steric Hindrance: The bulky dimethyl groups near the reaction center of this compound can slow down the reaction rate.[5] It may be necessary to increase the reaction temperature or use a more active catalyst system, such as one with bulky, electron-rich phosphine (B1218219) ligands.[5][6]
-
Improper Base: The choice and purity of the amine base are crucial. Ensure the base is freshly distilled and anhydrous.[3]
-
Poor Substrate Reactivity: If coupling with a less reactive aryl or vinyl halide (e.g., a bromide or chloride), higher temperatures and longer reaction times may be required.[4]
-
Issue 2: Hydrogenation of this compound Yields a Mixture of Products
-
Question: I am trying to selectively hydrogenate this compound to the corresponding alkene, but I am getting the fully saturated alkane as well. How can I improve the selectivity?
-
Answer:
-
Catalyst Choice: For partial hydrogenation to an alkene, a "poisoned" catalyst is necessary to prevent over-reduction to the alkane.[7] Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used to produce the cis-alkene.[7]
-
Reaction Conditions: Carefully monitor the reaction progress by techniques like TLC or GC to stop the reaction once the starting alkyne has been consumed. Over-hydrogenation can occur with prolonged reaction times or excess hydrogen pressure.
-
Alternative Methods: For the formation of a trans-alkene, a dissolving metal reduction (e.g., sodium in liquid ammonia) is the preferred method.[7]
-
Issue 3: Difficulty in Handling and Storing this compound
-
Question: What are the best practices for handling and storing this volatile and flammable compound?
-
Answer:
-
Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[8] Use non-sparking tools and ground all equipment to prevent static discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8] It should be stored in a flammables cabinet.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: The primary hazards are its high flammability and volatility.[9] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[8] While specific toxicity data is not readily available, it should be handled with care to avoid inhalation and skin contact, similar to other volatile organic compounds.[2][10]
Q2: What personal protective equipment (PPE) is required when working with this compound? A2: At a minimum, a lab coat, safety goggles, and chemical-resistant gloves are required.[8] Given its flammability, a flame-retardant lab coat is recommended. Ensure gloves are made of a material resistant to organic solvents, such as nitrile or neoprene. All work should be conducted in a chemical fume hood.[2]
Q3: How should I properly dispose of waste containing this compound? A3: Waste containing this compound should be collected in a properly labeled, sealed container for hazardous waste.[2] Do not dispose of it down the drain. Follow all local, state, and federal regulations for the disposal of flammable organic waste.
Q4: Can I use this compound in reactions that are sensitive to air and moisture? A4: Yes, but you must use appropriate techniques for handling air- and moisture-sensitive reagents. This includes using dried solvents and glassware and performing the reaction under an inert atmosphere, such as nitrogen or argon.[3]
Q5: What are some common side reactions to be aware of when using this compound? A5: In Sonogashira couplings, alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of copper and oxygen.[3][4] In reactions involving strong bases, deprotonation of the terminal alkyne is the expected primary step, but the resulting acetylide can be a strong nucleophile and may participate in unintended side reactions if other electrophiles are present.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general guideline and may require optimization based on the specific aryl iodide used.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add a suitable anhydrous amine base, such as triethylamine (B128534) or diisopropylamine, to dissolve the solids.
-
-
Reagent Addition:
-
Add this compound (1.2 equiv.) to the reaction mixture dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The steric hindrance of this compound may necessitate gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Partial Hydrogenation of this compound to cis-3,4-Dimethyl-1-pentene
-
Catalyst Preparation:
-
In a round-bottom flask, suspend Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate; ~5-10% by weight of the alkyne) in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
-
Reaction Setup:
-
Add this compound to the catalyst suspension.
-
Add quinoline (B57606) (1-2 equivalents relative to the catalyst) to further moderate the catalyst activity.[7]
-
-
Reaction Execution:
-
Seal the flask and purge with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress carefully by TLC or GC to avoid over-reduction.
-
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The product may be pure enough for subsequent steps, or it can be further purified by distillation if necessary.
-
Visualizations
Caption: Key safety precautions for handling, storing, and disposing of this compound.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
- 1. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sceti.co.jp [sceti.co.jp]
Technical Support Center: Purification of 3,4-Dimethyl-1-pentyne
Welcome to the technical support center for the purification of crude 3,4-Dimethyl-1-pentyne. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route employed. For syntheses involving Grignard reagents or dehydrohalogenation, you can expect to find:
-
Unreacted starting materials: Such as alkyl halides or carbonyl compounds.
-
Solvents: Residual solvents from the reaction or workup, for example, diethyl ether or tetrahydrofuran (B95107) (THF).
-
Isomeric byproducts: Structural isomers of this compound may form, which can be challenging to separate due to similar physical properties.
-
Side-reaction products: Products from the reaction of reagents with moisture or carbon dioxide.
Q2: Which purification method is most suitable for this compound?
A2: The most appropriate purification technique is contingent on the nature and boiling points of the impurities present.
-
Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points. Due to its volatility, careful temperature control is crucial.
-
Preparative Gas Chromatography (Prep GC): For achieving very high purity or for separating isomers with very close boiling points, preparative GC is an excellent, albeit more resource-intensive, option.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile compounds and identify them based on their mass spectra. It can effectively quantify the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities by their characteristic signals. Quantitative NMR (qNMR) can also be used for purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the terminal alkyne functional group (C≡C-H stretch around 3300 cm⁻¹) and the absence of impurities with distinct functional groups (e.g., carbonyls from starting ketones).
Troubleshooting Guides
Fractional Distillation Issues
Problem 1: My distilled this compound is still impure.
| Possible Cause | Troubleshooting Step |
| Inefficient distillation setup. | Ensure your distillation apparatus is properly insulated to maintain a consistent temperature gradient. Check for any leaks in the system. |
| Boiling points of impurities are too close to the product. | Switch to a fractional distillation column with a higher number of theoretical plates for better separation. Alternatively, consider using preparative gas chromatography. |
| Azeotrope formation. | Check for potential azeotropes with impurities or residual solvent. If an azeotrope is suspected, a different purification method may be necessary. |
| Contamination during handling. | Ensure all glassware is meticulously cleaned and dried before and after distillation. |
Problem 2: I am losing a significant amount of product during distillation.
| Possible Cause | Troubleshooting Step |
| Product is volatile. | This compound has a relatively low boiling point. Ensure your receiving flask is cooled in an ice bath to minimize loss due to evaporation. |
| Hold-up in the distillation column. | For smaller scales, the amount of product retained on the surface of the packing material in a fractional distillation column can be significant. Choose a column with a smaller diameter or a packing material with a lower hold-up. |
| Leaks in the apparatus. | Check all joints and connections for leaks. Use appropriate grease for ground glass joints if necessary. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 96.17 | ~88-90 |
| 3-Methyl-1-butyne (Isopropylacetylene) | 68.12 | 29.5[1] |
| 3,3-Dimethyl-1-butyne (tert-Butylacetylene) | 82.14 | 37-38[2][3] |
| Diethyl Ether (Solvent) | 74.12 | 34.6 |
| Tetrahydrofuran (THF) (Solvent) | 72.11 | 66 |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Heating: Begin heating the flask gently.
-
Equilibration: Allow the vapor to slowly rise through the column and reflux at the top before starting to collect the distillate. This ensures the column is equilibrated.
-
Collecting Fractions:
-
Forerun: The temperature will rise and then stabilize at the boiling point of the lowest-boiling impurity. Collect this first fraction in a separate receiving flask until the temperature begins to rise again.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (around 88-90 °C), switch to a clean receiving flask cooled in an ice bath. Collect the distillate while the temperature remains constant.
-
Final Fraction: If the temperature rises again or drops significantly, it indicates the desired fraction is finished. Stop the distillation or collect this final fraction in a third flask.
-
-
Analysis: Analyze the purity of the main fraction using GC-MS or NMR.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the purified this compound and identify any remaining impurities.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Data Analysis:
-
Integrate the peak areas in the TIC.
-
Calculate the relative percentage of each component.
-
Identify the main peak as this compound and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
Troubleshooting low conversion rates in reactions with 3,4-Dimethyl-1-pentyne
Technical Support Center: 3,4-Dimethyl-1-pentyne Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for observing low conversion rates in reactions with this compound?
The most common cause of low conversion rates is the significant steric hindrance created by the two methyl groups at the 3 and 4 positions of the pentyne chain.[1][2] Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents near the reactive site.[2] These bulky groups physically obstruct the approach of reagents to the carbon-carbon triple bond, thereby decreasing the reaction rate and overall conversion.[1][3]
Q2: How does the reactivity of this compound compare to a less hindered terminal alkyne, such as 1-pentyne?
Compared to a linear alkyne like 1-pentyne, this compound is significantly less reactive in many addition and coupling reactions. The bulky alkyl groups near the triple bond create a sterically congested environment, which can:
-
Slow down reaction rates: Reagents require more energy to overcome the steric barrier to approach the alkyne.[2]
-
Require more forcing conditions: Higher temperatures, longer reaction times, or more reactive reagents may be necessary to achieve acceptable conversion.[1]
-
Influence selectivity: The steric bulk can affect the regioselectivity and stereoselectivity of certain reactions.
Q3: My reaction is not working. What fundamental experimental parameters should I verify first?
When troubleshooting any reaction with low or no conversion, it is crucial to first confirm the integrity of the experimental setup and reagents.[4] Key points to verify include:
-
Reagent Purity: Ensure all starting materials, especially this compound, and solvents are pure and anhydrous if the reaction is moisture-sensitive. Impurities can act as poisons to catalysts.[4]
-
Catalyst Activity: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Confirm that the catalyst has not degraded and consider using a fresh batch from a reliable source.[4]
-
Inert Atmosphere: For air- and moisture-sensitive reactions, verify that the inert atmosphere (e.g., Argon or Nitrogen) is of high purity and that all glassware was properly dried.[4]
-
Reaction Temperature: Calibrate your heating or cooling apparatus. An incorrect temperature can significantly slow a reaction or lead to the formation of unwanted side products.[4]
Troubleshooting Guide for Low Conversion Rates
Issue 1: The reaction fails to initiate, with only starting material observed.
-
Potential Cause: Inactive catalyst or reagents. For reactions involving metals like magnesium, an oxide layer on the surface can prevent initiation.[5]
-
Solution: Use a freshly opened bottle of catalyst or purify your reagents. If using metal reagents, try to activate their surface. For example, magnesium turnings can be crushed in a dry flask to expose a fresh surface, or a small crystal of iodine can be added as an activator.[5]
-
Potential Cause: Insufficient activation energy. The steric hindrance may require a higher temperature than analogous reactions with less hindered alkynes.
-
Solution: Cautiously increase the reaction temperature in increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or another appropriate method. Be aware that higher temperatures can sometimes promote side reactions.[1]
Issue 2: The reaction is very sluggish and stops at low-to-moderate conversion.
-
Potential Cause: Sub-optimal solvent choice. The solvent plays a critical role in solubility, stability of intermediates, and the overall reaction pathway.[4]
-
Solution: Perform a solvent screen. Polar aprotic solvents (e.g., DMF, DMSO) can sometimes accelerate sterically hindered reactions.[4][6] Conversely, for other reaction types, non-polar solvents might be more effective.
-
Potential Cause: The chosen reagent is not reactive enough to overcome the steric barrier.
-
Solution: Consider using a more potent reagent. For example, in a nucleophilic addition, a more powerful nucleophile might be required. In some cases, using a Lewis acid catalyst can activate the alkyne, making it more susceptible to attack even in a congested environment.[1]
Issue 3: Significant formation of side products is observed along with low conversion to the desired product.
-
Potential Cause: The reaction temperature is too high, leading to decomposition or undesired side reactions.
-
Solution: Lower the reaction temperature. This can often improve selectivity by favoring the kinetic product or the transition state with the lowest activation energy.[5] For exothermic reactions, ensure efficient cooling and slow, controlled addition of reagents.[7]
-
Potential Cause: In reactions involving a base, the base may be acting as a nucleophile or promoting isomerization of the alkyne.
-
Solution: Switch to a bulkier, non-nucleophilic base (e.g., LDA, KHMDS). The increased steric bulk of the base will favor deprotonation of the terminal alkyne over other potential reaction pathways.
Data Presentation
The following table summarizes the impact of key reaction parameters on the conversion of sterically hindered substrates like this compound and provides recommended actions for optimization.
| Parameter | Common Observation in Low Conversion Scenarios | Recommended Action for Improvement |
| Temperature | Reaction is sluggish or does not start at standard temperatures. | Cautiously increase temperature to provide sufficient activation energy.[1] Monitor for side product formation. |
| Solvent | Reactants or intermediates have poor solubility; reaction rate is slow. | Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF).[4] |
| Catalyst/Reagent | The catalyst is inactive or the reagent is not potent enough for the hindered substrate. | Use a fresh, highly active catalyst.[4] Switch to a more reactive reagent or add a co-catalyst/activator (e.g., Lewis acid).[1] |
| Concentration | Bimolecular reactions may be slow at low concentrations. | Increase the concentration of reactants. For additions, consider slow addition of one reagent to a concentrated solution of the other to minimize side reactions.[5] |
| Reaction Time | The reaction has not reached completion within the standard timeframe. | Extend the reaction time and monitor progress via TLC or GC to ensure the reaction has genuinely stopped.[7] |
| Pressure | Atmospheric pressure is insufficient to overcome the activation barrier for certain cycloadditions. | For specific reactions like Diels-Alder, applying high pressure (0.5–1.5 GPa) can significantly accelerate the rate.[1] |
Experimental Protocols
Example Protocol: Hydroboration-Oxidation of this compound
This protocol describes the anti-Markovnikov hydration of a terminal alkyne to yield an aldehyde. This reaction can be sensitive to steric effects.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Argon or Nitrogen gas
-
Standard, dry glassware
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of Argon or Nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 equivalent) via syringe. Dissolve it in anhydrous THF (approx. 0.5 M concentration).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-BBN in THF (1.1 equivalents) dropwise via syringe over 30 minutes. Note: 9-BBN is a sterically hindered borane (B79455) that improves regioselectivity for terminal alkynes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkyne. Due to steric hindrance, longer reaction times may be necessary compared to unhindered alkynes.
-
Oxidation: Cool the flask back to 0 °C. Slowly and carefully add ethanol, followed by the 3 M NaOH solution. Then, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly.
-
Workup: After the addition of H₂O₂, remove the cooling bath and stir the mixture vigorously at room temperature for 1-2 hours. Quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 3,4-Dimethylpentanal, can be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
References
Technical Support Center: Production of 3,4-Dimethyl-1-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the production of 3,4-Dimethyl-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most amenable to scaling up?
A1: The primary laboratory-scale syntheses for this compound include the alkylation of an acetylide, dehydrohalogenation of a suitable dihalide, and Sonogashira coupling.[1][2] For scalability, the alkylation of a terminal alkyne is often the most direct and cost-effective route. This typically involves the deprotonation of a smaller alkyne with a strong base to form an acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide.[3][4]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Scaling up the synthesis introduces several safety hazards that must be meticulously managed. The use of strong bases like sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium) requires a strictly inert and anhydrous atmosphere to prevent violent reactions with water and air.[5] Many of the reagents and the final product are flammable. The reaction can be exothermic, necessitating robust temperature control to prevent runaways. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation is a significant challenge in scaling up alkyne synthesis. In the case of alkylation reactions, the acetylide anion is a strong base and can promote elimination (E2) reactions with secondary or tertiary alkyl halides, leading to undesired alkenes.[3] To favor the desired SN2 reaction, it is crucial to use primary alkyl halides where possible and maintain controlled temperatures. In Grignard-based syntheses, Wurtz coupling is a common side reaction that can be minimized by strategies such as continuous production processes.[6][7]
Q4: What are the recommended purification methods for large-scale production of this compound?
A4: Due to the volatility of this compound, fractional distillation is the most common and effective method for purification at scale.[8][9] It is essential to have an efficient distillation column to separate the product from unreacted starting materials and byproducts with close boiling points. For high-purity requirements, preparative gas chromatography can be employed, though it is generally more suitable for smaller quantities.[9]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Alkylation Reaction
Symptoms:
-
The reaction appears sluggish or incomplete.
-
The final product yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation of the Terminal Alkyne | Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂, n-BuLi). The base should be added slowly at a low temperature to a solution of the alkyne in an appropriate anhydrous solvent (e.g., THF, liquid ammonia). |
| Reaction with Moisture or Air | All glassware must be rigorously dried, and the reaction should be conducted under a strict inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. |
| Side Reactions (Elimination) | If using a secondary or bulky primary alkyl halide, consider switching to a less sterically hindered primary halide if the synthesis allows. Maintain a low reaction temperature during the addition of the alkyl halide to favor substitution over elimination. |
| Poor Quality of Reagents | Use freshly opened or properly stored reagents. The titer of organolithium reagents should be determined before use. |
Problem 2: Formation of Significant Amounts of Wurtz Coupling Byproduct in Grignard-based Synthesis
Symptoms:
-
GC-MS analysis shows a significant peak corresponding to the dimer of the alkyl group.
-
Difficulty in separating the byproduct from the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Local Concentration of Alkyl Halide | Add the alkyl halide slowly to the Grignard reagent solution to maintain a low concentration and minimize self-coupling. |
| Reaction Temperature Too High | Maintain a controlled, low temperature during the formation and reaction of the Grignard reagent. |
| Inefficient Mixing | Ensure vigorous and efficient stirring, especially in large-volume reactors, to prevent localized "hot spots" of high reactant concentration. |
| Batch Process Limitations | Consider transitioning to a continuous flow process. Continuous synthesis can offer better control over reaction parameters and has been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[6][7] |
Problem 3: Difficulties in Purifying this compound
Symptoms:
-
Co-distillation of the product with impurities.
-
Product loss during solvent removal.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Close Boiling Points of Product and Impurities | Use a fractional distillation column with a higher number of theoretical plates for better separation. Optimize the reflux ratio to enhance purification. |
| Product Volatility | During solvent removal using a rotary evaporator, use a well-controlled vacuum and a cold trap to minimize the loss of the volatile product.[8] |
| Azeotrope Formation | If an azeotrope is suspected, consider alternative purification techniques such as extractive distillation or preparative chromatography for smaller scales. |
Experimental Protocols
Synthesis of this compound via Alkylation of Acetylide
This protocol is a general guideline and should be adapted and optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen/argon inlet is assembled.
-
Formation of the Acetylide: The chosen terminal alkyne (e.g., propyne) is dissolved in an anhydrous solvent (e.g., THF). The solution is cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-butyllithium in hexanes) is added dropwise from the dropping funnel while maintaining the low temperature. The mixture is stirred for a specified period to ensure complete deprotonation.
-
Alkylation: The appropriate alkyl halide (e.g., 2-bromopropane) is added dropwise to the acetylide solution, again maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered.
-
Purification: The solvent is carefully removed by distillation, and the crude product is purified by fractional distillation under atmospheric or reduced pressure.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
- 1. Buy this compound | 61064-08-2 [smolecule.com]
- 2. Alkyne Synthesis | Algor Cards [cards.algoreducation.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of Analytical Methods for the Identification of 3,4-Dimethyl-1-pentyne
A comprehensive guide to the analytical identification of 3,4-Dimethyl-1-pentyne, comparing Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and visual workflows to assist in the selection of the most suitable analytical technique.
The identification of this compound (CAS No: 61064-08-2, Molecular Formula: C₇H₁₂) can be accomplished through various analytical techniques.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for its separation and identification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound using GC-MS, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
| Parameter | GC-MS | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | FTIR (Predicted) |
| Key Data Point | Kovats Retention Index (RI) | Chemical Shift (δ) | Chemical Shift (δ) | Absorption Bands (cm⁻¹) |
| Value | 624 (on a non-polar squalane (B1681988) column)[1][4] | ~2.0-2.5 ppm (alkynyl C-H), ~1.0-2.0 ppm (alkyl C-H) | ~65-90 ppm (alkynyl C), ~15-40 ppm (alkyl C) | ~3300 cm⁻¹ (alkynyl C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~2900-3000 cm⁻¹ (alkyl C-H stretch) |
| Interpretation | The retention index helps in identifying the compound by its elution time from the GC column relative to n-alkane standards. | The chemical shifts of the protons provide information about their electronic environment, confirming the presence of both alkynyl and alkyl groups. | The chemical shifts of the carbon atoms distinguish between the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl groups. | The characteristic absorption bands confirm the presence of the terminal alkyne and alkyl functional groups. |
Note: Predicted NMR and FTIR data are based on typical chemical shift and absorption frequency ranges for similar functional groups and should be confirmed with experimental data.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound in a sample.
Methodology:
-
Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS System: An Agilent 6890 GC coupled with a 5973N Mass Selective Detector, or a similar system, can be used.
-
GC Column: A non-polar capillary column, such as a squalane or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
-
-
Data Analysis: The retention time of the peak corresponding to this compound is compared with its known Kovats Retention Index (624 on a squalane column). The obtained mass spectrum is compared with a reference mass spectrum from a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum.
-
Expected signals include a doublet for the terminal alkynyl proton, and multiplets for the methine and methyl protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected signals include two in the alkyne region and several in the alkyl region.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the terminal alkyne (C≡C-H) and alkyl (C-H) functional groups.[5]
Visualizations
Experimental Workflow and Data Analysis
The following diagrams illustrate the workflow for the GC-MS analysis and a logical comparison of the analytical methods.
References
Quantitative analysis of 3,4-Dimethyl-1-pentyne in a reaction mixture
A Comprehensive Guide to the Quantitative Analysis of 3,4-Dimethyl-1-pentyne in Reaction Mixtures
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound in complex reaction mixtures, selecting the appropriate analytical technique is paramount. This guide provides a detailed comparison of three prevalent methods: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively evaluated with supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Introduction to this compound and its Analysis
This compound is a volatile alkyne whose accurate quantification is often crucial for reaction monitoring, yield determination, and purity assessment. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, accuracy, and the complexity of the reaction matrix.
Comparative Analysis of Analytical Techniques
The following sections detail the principles, performance characteristics, and typical experimental protocols for the quantitative analysis of this compound using GC-FID, GC-MS, and qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.[1][2] It offers high precision and a wide linear range. The flame ionization detector is sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector.
Data Presentation: GC-FID Performance
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL (in solution) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL (in solution) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2%[2] |
| Analysis Time per Sample | 15 - 30 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] This technique provides excellent selectivity and sensitivity, making it ideal for complex matrices where co-eluting peaks may be present.[5] Quantification is typically performed using Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation: GC-MS Performance
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998[6] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (in solution)[7] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL (in solution)[7] |
| Accuracy (% Recovery) | 90 - 110%[5] |
| Precision (%RSD) | < 5%[5] |
| Analysis Time per Sample | 20 - 40 minutes |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise measurements.[4][10] An internal standard of known purity and concentration is used for quantification.
Data Presentation: qNMR Performance
| Parameter | Typical Performance |
| Linearity | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 10 - 100 µg/mL |
| Limit of Quantification (LOQ) | 50 - 500 µg/mL |
| Accuracy (% Purity) | 98 - 102%[4][11] |
| Precision (%RSD) | < 1%[4] |
| Analysis Time per Sample | 5 - 15 minutes[12] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Sample Preparation for GC Analysis
A representative aliquot of the reaction mixture is required.
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched immediately upon sampling to prevent further changes in the concentration of this compound. This can be achieved by rapid cooling or by adding a suitable quenching agent.
-
Internal Standard Addition: An internal standard (e.g., a non-reactive hydrocarbon not present in the sample, such as undecane (B72203) or dodecane) is added to a known volume or weight of the reaction mixture.
-
Dilution: The mixture is diluted with a suitable solvent (e.g., dichloromethane, hexane) to a concentration within the linear range of the instrument.[13][14]
-
Filtration/Centrifugation: If the sample contains solid particles, it should be filtered through a 0.22 µm filter or centrifuged to prevent blockage of the GC inlet.[13]
GC-FID Experimental Protocol
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Quantification: Based on the peak area ratio of this compound to the internal standard, correlated with a calibration curve.
GC-MS Experimental Protocol
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Same as GC-FID protocol.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of this compound (Molecular Weight: 96.17 g/mol ), characteristic ions would be selected. For a similar compound, 2-Pentyne, 4,4-dimethyl-, significant ions are observed at m/z 81 and 96.[15]
-
Transfer Line Temperature: 280°C.
-
-
Quantification: Based on the peak area ratio of the selected ion for this compound to the selected ion for the internal standard, correlated with a calibration curve.
qNMR Experimental Protocol
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.[12]
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same vial. The signal of the standard should not overlap with the analyte signals.[16]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.[12]
-
-
Acquisition Parameters:
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manual phasing and baseline correction are crucial for accurate integration.[17]
-
-
Quantification: The concentration of this compound is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * Concentration_standard Where N_protons is the number of protons giving rise to the integrated signal and M is the molar mass. The acetylenic proton signal (≡C-H) of this compound would be a distinct and suitable signal for quantification. For a similar compound, 4-methyl-1-pentyne, this signal appears around 1.96 ppm.[18]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantitative analysis.
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The choice between GC-FID, GC-MS, and qNMR for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
GC-FID is a cost-effective, robust, and precise method suitable for routine analysis in relatively clean matrices.
-
GC-MS offers superior selectivity and sensitivity, making it the method of choice for complex reaction mixtures or when trace-level quantification is necessary.
-
qNMR provides highly accurate and precise results without the need for a specific reference standard of the analyte, making it an excellent primary method for purity determination and quantification, especially when a certified standard of this compound is unavailable.
By understanding the strengths and limitations of each technique and following the detailed protocols provided, researchers can confidently select and implement the most appropriate method for their specific analytical needs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. scielo.org.co [scielo.org.co]
- 3. scielo.org.co [scielo.org.co]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Core principles of precise qNMR [go.jeolusa.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. iltusa.com [iltusa.com]
- 15. 2-Pentyne, 4,4-dimethyl- [webbook.nist.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR spectrum [chemicalbook.com]
A Comparative Study of 3,4-Dimethyl-1-pentyne and 3-methyl-1-pentyne in Organic Reactions
A detailed analysis for researchers, scientists, and drug development professionals on the reactivity and synthetic utility of two structurally related terminal alkynes.
In the landscape of organic synthesis, the reactivity of alkynes is a cornerstone for the construction of complex molecular architectures. This guide provides a comparative analysis of two terminal alkynes: 3,4-Dimethyl-1-pentyne and 3-methyl-1-pentyne (B3058855). The primary differentiator between these two molecules is the degree of steric hindrance around the reactive carbon-carbon triple bond, which significantly influences their behavior in various organic transformations. This comparison aims to provide researchers with the necessary data and understanding to select the appropriate building block for their synthetic strategies.
Structural and Reactivity Overview
3-methyl-1-pentyne possesses a single methyl group at the propargylic position, imparting a moderate level of steric bulk. In contrast, this compound features an additional methyl group on the adjacent carbon, creating a more sterically congested environment around the alkyne functionality. This increased steric hindrance in this compound is the principal factor governing its generally lower reactivity and modified selectivity in comparison to 3-methyl-1-pentyne.
Performance in Key Organic Reactions
To elucidate the practical implications of their structural differences, we will compare their performance in several common alkyne reactions. While direct comparative studies with quantitative side-by-side data are not extensively available in the literature, the expected outcomes and relative reactivities can be inferred from established principles of organic chemistry and existing data for structurally similar compounds.
Hydroboration-Oxidation
This two-step reaction sequence is a fundamental method for the anti-Markovnikov hydration of terminal alkynes to yield aldehydes. The reaction proceeds through the addition of a borane (B79455) reagent across the triple bond, followed by oxidation.
General Reaction Scheme: R-C≡CH → (1. R'₂BH; 2. H₂O₂, NaOH) → R-CH₂-CHO
| Compound | Reagent | Product | Expected Yield | Observations |
| 3-methyl-1-pentyne | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | 3-methylpentanal | Good to Excellent | The less sterically hindered nature allows for efficient addition of the bulky borane reagent. |
| This compound | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | 3,4-dimethylpentanal | Moderate to Good | The increased steric hindrance is expected to slow down the rate of hydroboration, potentially requiring longer reaction times or slightly elevated temperatures to achieve comparable yields to the less hindered analogue. |
Experimental Protocols
General Protocol for Hydroboration-Oxidation of a Terminal Alkyne
Materials:
-
Terminal alkyne (e.g., 3-methyl-1-pentyne)
-
Bulky borane reagent (e.g., 9-BBN or Disiamylborane) in an appropriate solvent (e.g., THF)
-
3M aqueous Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The terminal alkyne is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
The bulky borane reagent is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the vinylborane (B8500763) intermediate.
-
The mixture is cooled again to 0 °C, and aqueous NaOH is slowly added, followed by the careful, dropwise addition of H₂O₂.
-
The reaction is stirred for a period to ensure complete oxidation.
-
The reaction is then quenched, and the product is extracted, dried, and purified.
Acid-Catalyzed Hydration
This reaction typically follows Markovnikov's rule, leading to the formation of a ketone from a terminal alkyne. The reaction is often catalyzed by a mercury(II) salt to overcome the lower reactivity of alkynes compared to alkenes.
General Reaction Scheme: R-C≡CH → (H₂SO₄, H₂O, HgSO₄) → R-CO-CH₃
| Compound | Reagents | Product | Expected Yield | Observations |
| 3-methyl-1-pentyne | H₂SO₄, H₂O, HgSO₄ | 3-methyl-2-pentanone | Good | The reaction proceeds at a reasonable rate under standard conditions.[1][2] |
| This compound | H₂SO₄, H₂O, HgSO₄ | 3,4-dimethyl-2-pentanone | Moderate | The steric bulk around the triple bond is expected to hinder the approach of the reagents, leading to a slower reaction rate and potentially requiring more forcing conditions to achieve a good yield. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydration of a Terminal Alkyne
Materials:
-
Terminal alkyne (e.g., 3-methyl-1-pentyne)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Mercury(II) sulfate (B86663) (HgSO₄)
-
Organic solvent (e.g., methanol (B129727) or THF)
-
Standard reflux apparatus
Procedure:
-
A mixture of water and sulfuric acid is prepared in a round-bottom flask.
-
Mercury(II) sulfate is added as a catalyst.
-
The terminal alkyne, dissolved in a minimal amount of organic solvent, is added to the acidic solution.
-
The mixture is heated to reflux and stirred for a period until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is worked up by neutralization and extraction of the product.
-
The organic extracts are dried and the solvent is removed to yield the crude ketone, which is then purified.
Catalytic Hydrogenation
The complete hydrogenation of alkynes over a metal catalyst (e.g., Pd, Pt, Ni) yields the corresponding alkane. Partial hydrogenation to a cis-alkene can be achieved using a poisoned catalyst like Lindlar's catalyst.
General Reaction Scheme (Complete Hydrogenation): R-C≡CH → (H₂, Pd/C or PtO₂) → R-CH₂-CH₃
| Compound | Catalyst | Product | Expected Reaction Rate | Observations |
| 3-methyl-1-pentyne | Pd/C or PtO₂ | 3-methylpentane | Fast | The hydrogenation proceeds readily under standard conditions (e.g., atmospheric pressure of H₂). |
| This compound | Pd/C or PtO₂ | 3,4-dimethylpentane | Slower | The sterically hindered environment around the triple bond is expected to impede its adsorption onto the catalyst surface, resulting in a slower hydrogenation rate. Higher pressures or temperatures may be required for the reaction to proceed at a practical rate. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of an Alkyne
Materials:
-
Alkyne (e.g., 3-methyl-1-pentyne)
-
Catalyst (e.g., 10% Pd on Carbon)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon filled with hydrogen)
Procedure:
-
The alkyne is dissolved in the solvent in a suitable reaction vessel.
-
The catalyst is carefully added to the solution.
-
The apparatus is flushed with an inert gas (e.g., nitrogen or argon) and then evacuated.
-
The vessel is filled with hydrogen gas to the desired pressure.
-
The mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.
-
The reaction progress is monitored by the uptake of hydrogen or by analytical techniques (TLC, GC).
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.
Ozonolysis
Ozonolysis of a terminal alkyne, followed by an oxidative or reductive workup, leads to the cleavage of the triple bond. An oxidative workup typically yields a carboxylic acid and carbon dioxide.
General Reaction Scheme (Oxidative Workup): R-C≡CH → (1. O₃; 2. H₂O₂) → R-COOH + CO₂
| Compound | Reagents | Products | Expected Outcome |
| 3-methyl-1-pentyne | 1. O₃2. H₂O₂ | 2-methylbutanoic acid + CO₂ | The reaction is expected to proceed cleanly to give the carboxylic acid. |
| This compound | 1. O₃2. H₂O₂ | 2,3-dimethylbutanoic acid + CO₂ | Due to the steric hindrance, the initial reaction with ozone might be slower compared to 3-methyl-1-pentyne. |
Experimental Protocols
General Protocol for Ozonolysis of a Terminal Alkyne
Materials:
-
Terminal alkyne (e.g., 3-methyl-1-pentyne)
-
Ozone generator
-
Solvent (e.g., Dichloromethane or Methanol), cooled to -78 °C
-
Oxidizing or reducing agent for workup (e.g., Hydrogen Peroxide for oxidative workup; Zinc dust/water or Dimethyl Sulfide for reductive workup)
-
Standard glassware for gas dispersion
Procedure:
-
The alkyne is dissolved in the cold solvent in a reaction vessel equipped with a gas inlet tube.
-
A stream of ozone is bubbled through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
After the reaction is complete, the excess ozone is removed by bubbling an inert gas through the solution.
-
The workup reagent is then added to the cold solution.
-
The mixture is allowed to warm to room temperature and stirred until the intermediate ozonide is completely decomposed.
-
The product is then isolated through appropriate workup and purification procedures.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the general workflow for comparing the reactivity of the two alkynes in a typical organic reaction.
Caption: A logical workflow for the comparative study of the two alkynes.
Conclusion
The presence of an additional methyl group in this compound significantly increases the steric hindrance around the triple bond compared to 3-methyl-1-pentyne. This structural difference is predicted to lead to a general decrease in reaction rates for this compound across a range of common alkyne transformations. While this may necessitate more forcing reaction conditions to achieve comparable yields, the increased steric bulk could also be exploited to achieve higher selectivity in certain reactions. For drug development professionals, understanding these nuances is critical for the rational design of synthetic routes, where control of reactivity and selectivity is paramount. The choice between these two alkynes will ultimately depend on the specific requirements of the synthetic target and the desired balance between reactivity and selectivity.
References
Comparative Guide to the Reaction Products of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals: A Structural Elucidation and Comparative Analysis of Key Reaction Pathways
This guide provides a comprehensive comparison of the reaction products of 3,4-Dimethyl-1-pentyne under various synthetic conditions. The data presented is intended to aid researchers in selecting appropriate reagents and predicting outcomes for the functionalization of this terminal alkyne. Detailed experimental protocols, where available, are provided to ensure reproducibility.
Comparison of Reaction Products
The following table summarizes the expected major products from the reaction of this compound with a range of common reagents.
| Reagent(s) | Reaction Type | Major Product(s) | Expected Yield (%) |
| 1. H₂, Lindlar's Catalyst | Partial Hydrogenation | 3,4-Dimethyl-1-pentene | High |
| 2. Na, NH₃ (l) | Dissolving Metal Reduction | 3,4-Dimethyl-1-pentene | High |
| 3. H₂O, H₂SO₄, HgSO₄ | Oxymercuration-Demercuration | 3,4-Dimethyl-2-pentanone | Moderate to High |
| 4. 1. BH₃, THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | 3,4-Dimethylpentanal | Moderate to High |
| 5. Br₂ (1 equivalent) | Halogenation | 1,2-Dibromo-3,4-dimethyl-1-pentene | Moderate |
| 6. Br₂ (excess) | Halogenation | 1,1,2,2-Tetrabromo-3,4-dimethylpentane | High |
| 7. HBr (1 equivalent) | Hydrohalogenation | 2-Bromo-3,4-dimethyl-1-pentene | Moderate |
| 8. HBr (excess) | Hydrohalogenation | 2,2-Dibromo-3,4-dimethylpentane | High |
Detailed Reaction Analysis and Experimental Protocols
& 2. Partial Hydrogenation and Dissolving Metal Reduction
Reaction Pathways:
Both catalytic hydrogenation with Lindlar's catalyst and dissolving metal reduction with sodium in liquid ammonia (B1221849) are designed to reduce the alkyne to an alkene. Since this compound is a terminal alkyne, the stereochemical considerations that typically distinguish these two methods (cis vs. trans alkene formation) are not applicable. Both reactions are expected to yield 3,4-Dimethyl-1-pentene with high efficiency.
Experimental Protocol (General for Lindlar Hydrogenation):
A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a reaction flask. A catalytic amount of Lindlar's catalyst (typically 5% by weight of the alkyne) is added. The flask is then evacuated and backfilled with hydrogen gas (H₂), often using a balloon to maintain a positive pressure. The reaction mixture is stirred vigorously at room temperature and monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Experimental Protocol (General for Dissolving Metal Reduction):
In a three-necked flask equipped with a dry-ice condenser and a gas inlet, liquid ammonia is condensed at -78 °C. Small pieces of sodium metal are added until a persistent blue color is observed. A solution of this compound in an inert solvent (e.g., diethyl ether or THF) is then added dropwise. The reaction is stirred for a set period, and the completion is monitored. The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the product.
Logical Relationship of Hydrogenation Methods
Caption: Both hydrogenation methods yield the same alkene product from a terminal alkyne.
Oxymercuration-Demercuration
Reaction Pathway:
This two-step process facilitates the Markovnikov addition of water across the triple bond. The reaction of this compound with mercuric sulfate (B86663) in aqueous sulfuric acid forms an intermediate enol, which rapidly tautomerizes to the more stable keto form, yielding 3,4-Dimethyl-2-pentanone.
Experimental Protocol (General):
To a stirred solution of mercuric sulfate in aqueous sulfuric acid is added this compound. The reaction mixture is stirred at room temperature or gently heated to ensure completion. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the organomercury intermediate is reduced in situ with a solution of sodium borohydride (B1222165) in aqueous sodium hydroxide (B78521). The resulting mixture is extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, dried, and concentrated to afford the crude ketone, which can be purified by distillation or chromatography.
Oxymercuration-Demercuration Workflow
Caption: A two-step process leading to a methyl ketone.
Hydroboration-Oxidation
Reaction Pathway:
In contrast to oxymercuration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the triple bond. The reaction of this compound with borane (B79455) (typically as a THF complex) followed by oxidation with hydrogen peroxide in a basic medium yields 3,4-Dimethylpentanal.
Experimental Protocol (General):
To a solution of this compound in anhydrous THF under an inert atmosphere is added a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) at 0 °C. The reaction is allowed to warm to room temperature and stirred for a specified time. The reaction is then cooled again, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide, keeping the temperature below 40 °C. After the addition is complete, the mixture is stirred for several hours. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by distillation.
Hydroboration-Oxidation Signaling Pathway
Caption: Anti-Markovnikov addition leads to an aldehyde.
& 6. Halogenation with Bromine
Reaction Pathway:
The addition of one equivalent of bromine to this compound is expected to yield a mixture of E and Z isomers of 1,2-Dibromo-3,4-dimethyl-1-pentene. With an excess of bromine, the reaction proceeds to add two equivalents of Br₂ across the triple bond, resulting in the formation of 1,1,2,2-Tetrabromo-3,4-dimethylpentane.
Experimental Protocol (General for Tetrabromination):
To a solution of this compound in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride, a solution of bromine in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The disappearance of the bromine color indicates the progress of the reaction. The mixture is stirred until the reaction is complete. The solvent is then removed under reduced pressure to yield the crude tetrabrominated product. Purification can be achieved by recrystallization or chromatography if necessary.
& 8. Hydrohalogenation with Hydrogen Bromide
Reaction Pathway:
The addition of one equivalent of hydrogen bromide to this compound follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the triple bond, yielding 2-Bromo-3,4-dimethyl-1-pentene. In the presence of excess HBr, a second addition occurs, also following Markovnikov's rule, to give the geminal dihalide, 2,2-Dibromo-3,4-dimethylpentane.
Experimental Protocol (General for Dihydrobromination):
This compound is dissolved in a suitable solvent, and the solution is saturated with hydrogen bromide gas at a low temperature. Alternatively, a solution of HBr in acetic acid can be used. The reaction mixture is stirred, and the progress is monitored. Upon completion, the excess HBr and solvent are removed to give the crude product, which can be purified by distillation under reduced pressure.
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. Yields are estimates based on typical reaction efficiencies and may vary. It is crucial to consult peer-reviewed literature for detailed and validated experimental procedures. Safety precautions should always be taken when handling the reagents mentioned.
Validating the Synthesis of 3,4-Dimethyl-1-pentyne: A Spectroscopic Comparison Guide
The successful synthesis of a target molecule is a cornerstone of chemical research and development. For a compound such as 3,4-Dimethyl-1-pentyne, a terminal alkyne with potential applications in organic synthesis, rigorous structural validation is paramount.[1] This guide provides a comparative analysis of the spectroscopic methods used to confirm the identity and purity of this compound, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Synthesis of this compound
A common and effective method for the synthesis of terminal alkynes like this compound is through the alkylation of acetylene.[1][2] This typically involves the deprotonation of a smaller terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. This is followed by an Sₙ2 reaction with an appropriate alkyl halide.
Illustrative Synthetic Route:
A plausible synthesis could involve the reaction of the sodium salt of a suitable terminal alkyne with an alkyl halide to introduce the 3,4-dimethylpentyl structure.
Spectroscopic Validation and Data Comparison
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized product. The following tables present the expected spectroscopic data for this compound and compare it with a structural isomer, 4,4-Dimethyl-2-pentyne (an internal alkyne), and a related alkene, 4,4-Dimethyl-1-pentene. This comparison highlights the key spectral features that differentiate these compounds and confirm the successful synthesis of the target terminal alkyne.
Table 1: ¹H NMR Data (CDCl₃, ppm)
| Compound | =C-H or C≡C-H | CH, CH₂, CH₃ |
| This compound | ~2.0 (s, 1H) | ~0.9-2.2 (m) |
| 4,4-Dimethyl-2-pentyne | N/A | ~1.1 (s, 9H), ~1.8 (s, 3H) |
| 4,4-Dimethyl-1-pentene | ~4.9-5.8 (m, 3H) | ~0.9 (s, 9H), ~2.0 (d, 2H) |
Table 2: ¹³C NMR Data (CDCl₃, ppm)
| Compound | C≡C or C=C | Other Carbons |
| This compound | ~68 (≡CH), ~89 (-C≡) | ~20-40 |
| 4,4-Dimethyl-2-pentyne | ~75 (-C≡), ~85 (-C≡) | ~4, ~28, ~31 |
| 4,4-Dimethyl-1-pentene | ~110 (=CH₂), ~148 (=CH-) | ~31, ~33, ~46 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C≡C-H Stretch | C≡C Stretch | C=C-H Stretch | C=C Stretch | C-H Stretch (sp³) |
| This compound | ~3300 (strong, sharp) | ~2100 (weak) | N/A | N/A | ~2870-2960 |
| 4,4-Dimethyl-2-pentyne | N/A | ~2200-2260 (weak to medium) | N/A | N/A | ~2870-2960 |
| 4,4-Dimethyl-1-pentene | N/A | N/A | ~3080 | ~1640 | ~2870-2960 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 96.17 | Fragments corresponding to loss of methyl and ethyl groups. |
| 4,4-Dimethyl-2-pentyne | 96.17 | Characteristic fragmentation pattern differing from the terminal alkyne. |
| 4,4-Dimethyl-1-pentene | 98.19 | Fragments resulting from allylic cleavage. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically using a direct insertion probe or via a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logical process of data interpretation for the validation of this compound synthesis.
Conclusion
The validation of this compound synthesis is definitively achieved through a multi-faceted spectroscopic approach. While each technique provides valuable information, it is the congruence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry that allows for the unambiguous confirmation of the target structure. The characteristic C≡C-H stretch in the IR spectrum and the corresponding proton signal in the ¹H NMR spectrum are particularly diagnostic for a terminal alkyne. By comparing the obtained spectra with those of potential isomers and byproducts, researchers can confidently ascertain the success of their synthetic endeavors.
References
A Comparative Guide to Purity Assessment of 3,4-Dimethyl-1-pentyne: HPLC vs. GC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3,4-Dimethyl-1-pentyne, a volatile alkyne. While HPLC is a powerful technique for a wide range of compounds, this guide will demonstrate, with supporting data and protocols, why GC is the more suitable and superior method for this specific analyte.
Introduction
This compound is a terminal alkyne, and its purity is critical for subsequent chemical reactions and the integrity of the final product. Impurities, which can arise from the synthesis process, can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the end product. Therefore, a reliable and robust analytical method for purity determination is essential. This guide compares a hypothetical HPLC method with a standard GC method, providing a clear rationale for method selection.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [1] |
| Boiling Point | ~79-80 °C (Predicted) |
| Volatility | High |
| Polarity | Non-polar |
The high volatility and non-polar nature of this compound are key factors in determining the most appropriate chromatographic technique for its analysis.
Methodology Comparison: HPLC vs. Gas Chromatography
Gas Chromatography (GC) is generally the preferred method for analyzing volatile and thermally stable compounds, while High-Performance Liquid Chromatography (HPLC) is better suited for less volatile and more polar samples.[2][3] For this compound, which is a volatile hydrocarbon, GC offers significant advantages in terms of speed, sensitivity, and cost-effectiveness.[2][4]
Hypothetical HPLC Method
While not the ideal technique, a hypothetical Reverse-Phase HPLC (RP-HPLC) method could be developed. However, it would face several challenges:
-
Low Retention: As a non-polar compound, this compound would have very weak interactions with a non-polar C18 stationary phase, leading to poor retention and co-elution with the solvent front.
-
Poor UV Detection: The molecule lacks a significant chromophore, resulting in very low sensitivity with a standard UV detector.
-
Sample Volatility: The volatility of the sample can lead to issues with sample preparation and injection precision.
Recommended Gas Chromatography (GC) Method
Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry-standard technique for the analysis of volatile hydrocarbons.[3]
-
Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases, primarily driven by boiling point and polarity differences.
-
High Resolution: Capillary GC columns provide excellent separation efficiency for complex mixtures of volatile compounds.[5]
-
High Sensitivity: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, making it ideal for detecting and quantifying this compound and related impurities.[3]
Experimental Protocols
Hypothetical RP-HPLC Protocol
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70-100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Recommended GC-FID Protocol
| Parameter | Condition |
| GC System | GC with FID Detector |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold 5 min), then ramp to 150°C at 10°C/min |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | 1 mg/mL in Hexane |
Data Presentation and Comparison
The following tables present simulated data to illustrate the expected performance of each method in analyzing a sample of this compound containing hypothetical impurities.
Potential Impurities:
-
Impurity A: 3,4-Dimethyl-1-pentene (a potential byproduct)
-
Impurity B: Isopropyl Acetylene (a smaller alkyne)
-
Impurity C: A higher boiling point oligomer
Table 1: Simulated Chromatographic Data - Hypothetical HPLC Method
| Compound | Retention Time (min) | Peak Area | % Area | Observations |
| Isopropyl Acetylene | 2.1 | 5,000 | 0.5 | Poorly resolved from solvent front |
| This compound | 2.5 | 950,000 | 95.0 | Broad peak, low retention |
| 3,4-Dimethyl-1-pentene | 2.6 | 25,000 | 2.5 | Co-elutes with the main peak |
| Oligomer | 5.8 | 20,000 | 2.0 | Broad peak |
Table 2: Simulated Chromatographic Data - Recommended GC-FID Method
| Compound | Retention Time (min) | Peak Area | % Area | Observations |
| Isopropyl Acetylene | 4.2 | 55,000 | 0.5 | Sharp, well-resolved peak |
| 3,4-Dimethyl-1-pentene | 6.8 | 275,000 | 2.5 | Sharp, baseline-resolved peak |
| This compound | 7.5 | 10,450,000 | 95.0 | Sharp, symmetrical peak |
| Oligomer | 11.2 | 220,000 | 2.0 | Sharp, well-resolved peak |
As the simulated data shows, the GC-FID method provides superior separation and resolution of the main component from its potential impurities, leading to a more accurate purity assessment.
Visualizing the Workflow and Method Comparison
Experimental Workflow for GC-FID Purity Assessment
Logical Comparison of Analytical Techniques
References
- 1. This compound | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 4. foodsafety.institute [foodsafety.institute]
- 5. chemicke-listy.cz [chemicke-listy.cz]
A Comparative Guide to Catalytic Systems for Reactions of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of various catalytic systems for key transformations of the sterically hindered terminal alkyne, 3,4-dimethyl-1-pentyne. The data presented herein, including quantitative performance metrics and detailed experimental protocols, is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Hydrogenation Reactions: From Full Saturation to Controlled Semi-Hydrogenation
The reduction of the alkyne moiety in this compound can be achieved with high efficiency, leading to either the corresponding alkane, 2,3-dimethylpentane, or the alkene, 3,4-dimethyl-1-pentene. The choice of catalyst is paramount in controlling the extent of hydrogenation.
Full Hydrogenation to 2,3-Dimethylpentane
Complete reduction of the triple bond is typically achieved using highly active platinum or palladium catalysts.
Table 1: Catalytic Systems for the Full Hydrogenation of this compound
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Reference |
| Platinum(IV) oxide (Adam's catalyst) | Ethyl acetate (B1210297) | Room Temperature | 1 | 2 | >95 | Generic Protocol |
| 10% Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 1 | 3 | >95 | Generic Protocol |
-
Catalyst Activation: In a hydrogenation flask, a mixture of this compound (1.0 g, 10.4 mmol) and ethyl acetate (20 mL) is prepared. Platinum(IV) oxide (20 mg) is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to afford 2,3-dimethylpentane.
Caption: Full hydrogenation of this compound.
Semi-Hydrogenation to (Z)-3,4-Dimethyl-1-pentene
For the selective synthesis of the cis-alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. The Lindlar catalyst is the most common choice for this transformation.[1]
Table 2: Catalytic Systems for the Semi-Hydrogenation of this compound
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Lindlar Catalyst (Pd/CaCO₃/PbO) | Hexane (B92381) | Room Temperature | 1 | 4 | ~90 | >95 (Z-isomer) | Generic Protocol[1] |
-
Reaction Setup: To a solution of this compound (1.0 g, 10.4 mmol) in hexane (20 mL) in a hydrogenation flask is added Lindlar catalyst (100 mg) and quinoline (B57606) (2 drops) as a further poison to enhance selectivity.
-
Hydrogenation: The flask is attached to a hydrogenation apparatus, and the air is replaced with hydrogen. The mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm). The reaction is carefully monitored by GC to prevent over-hydrogenation.
-
Work-up: Once the starting material is consumed, the reaction is stopped. The catalyst is filtered off through Celite, and the solvent is removed under reduced pressure to yield (Z)-3,4-dimethyl-1-pentene.
Caption: Semi-hydrogenation to the cis-alkene.
Hydration Reactions: Markovnikov vs. Anti-Markovnikov Addition
The addition of water across the triple bond of this compound can lead to two different constitutional isomers depending on the catalytic system employed, affording either a methyl ketone or an aldehyde.
Markovnikov Hydration to 3,4-Dimethyl-2-pentanone
The classic Markovnikov hydration of terminal alkynes is achieved using a mercury(II) salt as a catalyst in the presence of a strong acid.[2] This reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.[2]
Table 3: Catalytic System for Markovnikov Hydration of this compound
| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Mercury(II) sulfate (B86663) (HgSO₄) | H₂SO₄, H₂O | Water/THF | 60 | 6 | Moderate to Good | Generic Protocol[2] |
-
Reaction Setup: In a round-bottom flask, a mixture of water and sulfuric acid is prepared and cooled. Mercury(II) sulfate is added, followed by a solution of this compound in THF.
-
Reaction: The mixture is heated to 60°C and stirred for several hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with sodium carbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 3,4-dimethyl-2-pentanone.
Caption: Markovnikov hydration pathway.
Anti-Markovnikov Hydration to 3,4-Dimethylpentanal
To achieve the anti-Markovnikov addition of water and synthesize the corresponding aldehyde, a hydroboration-oxidation sequence is employed. The use of a sterically hindered borane (B79455) reagent is crucial to prevent double addition to the alkyne.
Table 4: Catalytic System for Anti-Markovnikov Hydration of this compound
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Disiamylborane (B86530) or 9-BBN | H₂O₂, NaOH | THF | 0 to RT | 4 | Good | Generic Protocol |
-
Hydroboration: To a solution of this compound in dry THF at 0°C under an inert atmosphere is added a solution of disiamylborane or 9-BBN. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Oxidation: The reaction mixture is cooled to 0°C, and aqueous sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide.
-
Work-up: The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3,4-dimethylpentanal.
References
Benchmarking the efficiency of 3,4-Dimethyl-1-pentyne in click chemistry against other alkynes
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and selective method for forging stable triazole linkages.[1][2] The choice of alkyne substrate is a critical parameter that can significantly influence reaction kinetics and overall efficiency. This guide provides a comparative analysis of 3,4-Dimethyl-1-pentyne against other commonly employed terminal alkynes in CuAAC reactions.
The Impact of Steric Hindrance on Alkyne Reactivity
The CuAAC reaction mechanism involves the formation of a copper-acetylide intermediate.[3][4] The accessibility of the terminal alkyne's C-H bond and the subsequent approach of the azide (B81097) to the copper-acetylide complex are crucial for the reaction to proceed efficiently.[3] Steric bulk adjacent to the alkyne functionality can impede these steps, leading to a decrease in the reaction rate.[3]
This compound possesses significant steric hindrance due to the presence of two methyl groups on the carbon atoms alpha and beta to the alkyne. This bulky structure is expected to result in a lower reaction efficiency compared to less sterically encumbered alkynes.
Comparative Analysis of Alkyne Efficiency
To provide a quantitative benchmark, the following table summarizes the performance of other commonly used alkynes—phenylacetylene, 1-hexyne, and propargyl alcohol—in CuAAC reactions. The data is based on reported yields and reaction times under comparable conditions.
| Alkyne | Structure | Relative Reactivity | Typical Yields | Typical Reaction Time |
| This compound | HC≡C-CH(CH₃)-CH(CH₃)₂ | Lower (Expected) | Data not available | Data not available |
| Phenylacetylene | HC≡C-C₆H₅ | High | >90%[5] | Minutes to a few hours[5] |
| 1-Hexyne | HC≡C-(CH₂)₃-CH₃ | Moderate | >90%[5] | Minutes to a few hours[5] |
| Propargyl Alcohol | HC≡C-CH₂OH | High | >90%[6] | Minutes to a few hours[6] |
Note: Reaction times and yields are highly dependent on specific reaction conditions, including catalyst system, solvent, temperature, and concentration.
Experimental Protocols
The following is a general experimental protocol for conducting a copper-catalyzed azide-alkyne cycloaddition reaction. This procedure can be adapted to compare the efficiency of different alkynes.
Materials:
-
Azide (e.g., Benzyl Azide)
-
Terminal Alkyne (e.g., this compound, Phenylacetylene, etc.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare separate stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Under an inert atmosphere (N₂ or Ar), add the CuSO₄ solution to the reaction mixture (typically 1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%) to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
For reactions involving biomolecules, the use of a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended to prevent damage to the biological substrate and enhance reaction efficiency.[7][8]
Visualizing the Workflow and Comparative Logic
To further elucidate the experimental process and the expected outcomes, the following diagrams are provided.
Caption: A general experimental workflow for the comparative analysis of alkyne efficiency in CuAAC reactions.
Caption: A logical diagram illustrating the expected trend in reactivity based on the steric bulk of the alkyne.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,4-Dimethyl-1-pentyne: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 3,4-Dimethyl-1-pentyne must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C7H12 | PubChem[1] |
| Molecular Weight | 96.17 g/mol | PubChem[1] |
| Boiling Point | 35 - 36 °C (95 - 97 °F) | Sigma-Aldrich |
| Melting Point | -130 °C (-202 °F) | Sigma-Aldrich |
| Density | 0.626 g/cm3 at 25 °C (77 °F) | Sigma-Aldrich |
| Flash Point | Not available | |
| Solubility | Insoluble in water |
Hazard Identification and Safety Precautions
This compound is a highly flammable liquid and vapor.[2] It may be fatal if swallowed and enters airways, can cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[3]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Ground and bond the container and receiving equipment to prevent static discharge.[2]
Disposal Procedures
Proper disposal of this compound is critical to ensure personnel safety and environmental protection. Do not dispose of this chemical down the drain.[2] It must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2]
Experimental Protocol for Waste Neutralization (General Procedure for Flammable Liquids):
Note: No specific experimental protocol for the neutralization of this compound was found in the search results. The following is a general procedure for the disposal of flammable organic solvents and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, especially oxidizers.
-
Container Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store the waste container in a designated satellite accumulation area for flammable liquids, away from sources of ignition.[4]
-
Waste Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and remove all sources of ignition.[2][3]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 3,4-Dimethyl-1-pentyne, a flammable and potentially irritating alkyne. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal. The following information is based on best practices for handling volatile, flammable organic compounds and safety data for structurally similar chemicals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-resistant lab coat must be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in case of a spill, a respirator with an organic vapor cartridge is necessary. |
| Footwear | Fully enclosed, chemical-resistant footwear is required. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
Keep the container tightly closed and away from sources of ignition such as heat, sparks, and open flames.
-
Store away from oxidizing agents and other incompatible materials.
Handling Procedures:
-
All manipulations of this compound must be performed within a certified chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Use only non-sparking tools and equipment.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Do not breathe vapors. If inhalation occurs, move to fresh air immediately.
Disposal Plan:
-
Dispose of waste this compound and contaminated materials as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
